Product packaging for 4-(4-Hydroxypiperidin-1-yl)benzaldehyde(Cat. No.:CAS No. 79421-44-6)

4-(4-Hydroxypiperidin-1-yl)benzaldehyde

Cat. No.: B1316394
CAS No.: 79421-44-6
M. Wt: 205.25 g/mol
InChI Key: XORVVRSWELVXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4-Hydroxypiperidin-1-yl)benzaldehyde (CAS 79421-44-6) is a high-purity benzaldehyde derivative serving as a versatile building block in organic synthesis and pharmaceutical research. With a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol, this compound features a piperidine ring substituted with a hydroxyl group, making it a valuable intermediate for constructing more complex molecules . This compound is primarily utilized in the synthesis of pharmaceutical intermediates, particularly in the development of targeted therapies. The reactive aldehyde group serves as a key handle for condensation and formation of carbon-carbon bonds, while the hydroxypiperidine moiety can contribute to the water solubility and biological activity of the resulting molecules. Researchers value this chemical for its application in creating potential kinase inhibitors and other pharmacologically active scaffolds. The product is offered at a high purity level (up to 99% ) and is available in various pack sizes to suit different research and development scales, commonly from 250mg to 5g for laboratory use , and larger commercial quantities up to 25kg drums for industrial applications . Please note that this product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Appropriate personal protective equipment should be worn when handling this compound. Refer to the Safety Data Sheet for detailed hazard information, which includes warnings of potential skin and eye irritation (H315, H319) and specific target organ toxicity (H335) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO2 B1316394 4-(4-Hydroxypiperidin-1-yl)benzaldehyde CAS No. 79421-44-6

Properties

IUPAC Name

4-(4-hydroxypiperidin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-9-10-1-3-11(4-2-10)13-7-5-12(15)6-8-13/h1-4,9,12,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORVVRSWELVXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507897
Record name 4-(4-Hydroxypiperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79421-44-6
Record name 4-(4-Hydroxypiperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-hydroxypiperidin-1-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(4-Hydroxypiperidin-1-yl)benzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties, synthesis, and potential biological significance of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde (CAS 79421-44-6). This compound is a valuable intermediate in medicinal chemistry and drug discovery, offering a versatile scaffold for the development of novel therapeutic agents.

Core Properties

This compound is a solid, with a melting point reported to be in the range of 115-118 °C.[1] It is characterized by the presence of a benzaldehyde moiety, a tertiary amine integrated within a piperidine ring, and a secondary alcohol. These functional groups provide multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse molecular architectures.

Physicochemical Data
PropertyValueSource
CAS Number 79421-44-6[2][3][4]
Molecular Formula C₁₂H₁₅NO₂[2]
Molecular Weight 205.25 g/mol [5]
Melting Point 115-118 °C[1]
Appearance Solid[1]
Purity ≥95%[5]
Predicted XlogP 1.4[6]

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction between 4-hydroxypiperidine and 4-fluorobenzaldehyde.

Experimental Protocol: Synthesis

Materials:

  • 4-hydroxypiperidine

  • 4-fluorobenzaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylsulfoxide (DMSO)

  • Aliquat 336 (phase transfer catalyst)

  • Toluene

  • Ice water

Procedure: [1]

  • A 2-liter three-necked flask is equipped with a mechanical stirrer, thermometer, and condenser.

  • The flask is charged with 180 g of 4-hydroxypiperidine, 74.4 g of 4-fluorobenzaldehyde, 1 ml of Aliquat 336, 750 ml of dimethylsulfoxide, and 82.8 g of anhydrous potassium carbonate.

  • The reaction mixture is heated to 95 °C and maintained at this temperature for three days.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction mixture is then poured into 3 liters of ice water, which results in the precipitation of the solid product.

  • The precipitate is collected by filtration and washed thoroughly with water.

  • The washed solid is dried under vacuum to yield the crude product.

Experimental Protocol: Purification

Method: Recrystallization[1]

  • The crude this compound is dissolved in a minimal amount of hot toluene.

  • The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The resulting crystals are collected by filtration, washed with a small amount of cold toluene, and dried under vacuum.

  • The purity of the recrystallized product can be confirmed by its melting point (115-118 °C).

G Synthesis Workflow of this compound cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-hydroxypiperidine 4-hydroxypiperidine Reaction_Mixture Combine and Heat at 95°C for 3 days 4-hydroxypiperidine->Reaction_Mixture 4-fluorobenzaldehyde 4-fluorobenzaldehyde 4-fluorobenzaldehyde->Reaction_Mixture K2CO3 K₂CO₃ (Base) K2CO3->Reaction_Mixture DMSO DMSO (Solvent) DMSO->Reaction_Mixture Aliquat 336 Aliquat 336 (Catalyst) Aliquat 336->Reaction_Mixture Precipitation Pour into ice water Reaction_Mixture->Precipitation Filtration_Washing Filter and wash with water Precipitation->Filtration_Washing Drying_Crude Vacuum dry Filtration_Washing->Drying_Crude Recrystallization Recrystallize from Toluene Drying_Crude->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Synthesis and purification workflow for this compound.

Analytical Characterization

While specific analytical data for this compound is not extensively published, standard analytical techniques can be employed for its characterization. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile would be a typical starting point for method development. UV detection would be effective due to the benzaldehyde chromophore.

Biological Significance and Drug Discovery Potential

Currently, there is a lack of published data on the specific biological activities of this compound. However, the constituent chemical moieties, namely the 4-hydroxypiperidine and benzaldehyde scaffolds, are present in numerous biologically active compounds. This suggests that this compound is a promising scaffold for the synthesis of novel drug candidates.

Derivatives of 4-hydroxypiperidine have been reported to exhibit a range of pharmacological activities, including:

  • Analgesic and Hypotensive Activity: Certain 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have shown significant analgesic and blood pressure-lowering effects.

  • Anticancer Activity: Novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been evaluated as potential anticancer agents targeting thymidylate synthase.[7]

  • DPP-4 Inhibition: Xanthine derivatives incorporating an aminopiperidinyl moiety have been synthesized and evaluated as inhibitors of dipeptidyl peptidase 4 (DPP-4) for the potential treatment of type 2 diabetes.[8][9][10]

The benzaldehyde functional group provides a reactive handle for the synthesis of a wide array of derivatives, such as imines, oximes, and hydrazones, which are common pharmacophores in medicinal chemistry.

G Drug Discovery Potential of this compound Scaffold cluster_derivatives Chemical Derivatization cluster_potential_activities Potential Biological Activities (based on analogs) Scaffold This compound Aldehyde_Modification Aldehyde Chemistry (e.g., Schiff base, Wittig) Scaffold->Aldehyde_Modification Hydroxyl_Modification Hydroxyl Group Chemistry (e.g., Esterification, Etherification) Scaffold->Hydroxyl_Modification Analgesic Analgesic Aldehyde_Modification->Analgesic Anticancer Anticancer Aldehyde_Modification->Anticancer Hypotensive Hypotensive Hydroxyl_Modification->Hypotensive Antidiabetic Antidiabetic (DPP-4 Inhibition) Hydroxyl_Modification->Antidiabetic

References

Physicochemical properties of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde, a versatile building block in medicinal chemistry. This document compiles available data on its chemical structure, physical properties, and synthesis, offering a valuable resource for its application in research and drug development.

Core Physicochemical Properties

This compound, with the CAS number 79421-44-6, is a substituted benzaldehyde derivative. Its chemical structure consists of a benzaldehyde moiety linked at the para position to a piperidine ring, which is further substituted with a hydroxyl group at its 4-position.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂PubChem[1]
Molecular Weight 205.25 g/mol Biotuva Life Sciences[2]
IUPAC Name This compoundP&S Chemicals[3]
CAS Number 79421-44-6Alchem Pharmtech[4]
SMILES O=Cc1ccc(cc1)N1CCC(O)CC1PubChem[1]
InChI InChI=1S/C12H15NO2/c14-9-10-1-3-11(4-2-10)13-7-5-12(15)6-8-13/h1-4,9,12,15H,5-8H2PubChem[1]
Predicted XlogP 1.4PubChem[1]

Table 2: Experimental Physical Properties

PropertyValueSource
Melting Point 115-118 °CPrepChem[5]
Boiling Point Data not available
Solubility Data not available

Synthesis and Purification

A documented experimental protocol for the synthesis of this compound is available, providing a reliable method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound[5]

Materials:

  • 4-hydroxypiperidine (180 g)

  • 4-fluorobenzaldehyde (74.4 g)

  • Aliquat 336 (1 ml)

  • Dimethylsulfoxide (750 ml)

  • Anhydrous potassium carbonate (82.8 g)

  • Toluene (for recrystallization)

Procedure:

  • A 2-liter three-necked flask is equipped with a mechanical stirrer, a thermometer, and a condenser.

  • The flask is charged with 180 g of 4-hydroxypiperidine, 74.4 g of 4-fluorobenzaldehyde, 1 ml of Aliquat 336, 750 ml of dimethylsulfoxide, and 82.8 g of anhydrous potassium carbonate.

  • The reaction mixture is heated to 95 °C and maintained at this temperature for three days.

  • After the reaction is complete, the mixture is cooled to room temperature and then poured into 3 liters of ice water.

  • The resulting solid precipitate is collected by filtration.

  • The collected solid is washed with water and then dried under a vacuum.

  • The crude product is purified by recrystallization from toluene.

Yield and Purity:

The final product is obtained as a solid with a melting point of 115-118 °C.[5] Purity is typically assessed by the melting point range and chromatographic techniques, with suppliers often quoting purities of 95% or higher.[2][6]

Spectral Data

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the 4-aminopiperidine moiety is a common scaffold in the design of various biologically active molecules, including potential anticancer agents that target thymidylate synthase.[7] This suggests that derivatives of this compound could be of interest in drug discovery programs.

Visualizations

To aid in the conceptualization of the synthesis and potential applications of this compound, the following diagrams are provided.

SynthesisWorkflow Reactants 4-Hydroxypiperidine + 4-Fluorobenzaldehyde + K₂CO₃ + Aliquat 336 in DMSO Reaction Heating at 95°C for 3 days Reactants->Reaction Nucleophilic Aromatic Substitution Workup Precipitation in Ice Water, Filtration, and Washing Reaction->Workup Purification Recrystallization from Toluene Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

LogicalRelationship cluster_core Core Compound cluster_properties Properties cluster_applications Potential Applications Compound This compound Physicochemical Physicochemical Properties Compound->Physicochemical Spectral Spectral Data Compound->Spectral DrugDiscovery Drug Discovery (e.g., as an intermediate) Compound->DrugDiscovery MedicinalChemistry Medicinal Chemistry (scaffold for derivatives) Compound->MedicinalChemistry

Caption: Logical relationship of the compound to its properties and potential applications.

References

An In-depth Technical Guide to 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure and molecular properties of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde, a compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted aromatic aldehyde. Its structure consists of a benzaldehyde moiety where the hydrogen at the para position is substituted by a 1-(4-hydroxypiperidinyl) group. This compound is also known by its synonym, 4-(4-Hydroxy-1-piperidyl)benzaldehyde.[1] The presence of both a hydroxyl group and an aldehyde group, along with the tertiary amine within the piperidine ring, makes it a versatile building block in medicinal chemistry and organic synthesis.

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂[1][2][3][4]
Molecular Weight 205.25 g/mol [2][4]
Monoisotopic Mass 205.110278721 Da[3][4]
CAS Number 79421-44-6[1][2][5][6]
XLogP3-AA (Predicted) 1.4[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 2[4]
Topological Polar Surface Area 40.5 Ų[4]

Structural Representation

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization clarifies the connectivity of the atoms and the arrangement of the functional groups within the molecule.

Caption: 2D structure of this compound.

Experimental Protocols

A general procedure for a similar reaction, the synthesis of 4-(piperidin-1-yl)benzaldehyde, involves reacting p-fluorobenzaldehyde with hexahydropyridine in the presence of anhydrous potassium carbonate in DMF. While this provides a potential synthetic route, the specific reaction conditions, purification methods, and analytical characterization for this compound would need to be optimized and validated in a laboratory setting.

For analytical characterization, standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm the structure and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is often used to determine the purity of the final product.[6]

References

A Comprehensive Technical Guide to the Spectral Analysis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectral data for 4-(4-hydroxypiperidin-1-yl)benzaldehyde, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data. Detailed experimental protocols and a visual workflow for spectral analysis are also included to facilitate a comprehensive understanding of the characterization of this compound.

Spectral Data Summary

Table 1: Mass Spectrometry Data

Adduct IonPredicted m/z
[M+H]⁺206.1176[1]
[M+Na]⁺228.0995[1]
[M-H]⁻204.1030[1]
[M+NH₄]⁺223.1441[1]
[M+K]⁺244.0734[1]
[M]⁺205.1097[1]

Data obtained from predicted values.

Table 2: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.8s1HAldehyde (-CHO)
~7.8d2HAromatic (ortho to CHO)
~7.0d2HAromatic (ortho to Piperidine)
~3.9m1H-CH-OH (Piperidine)
~3.6m2H-NCH₂- (Piperidine, equatorial)
~3.1m2H-NCH₂- (Piperidine, axial)
~1.9m2H-CH₂- (Piperidine)
~1.6m2H-CH₂- (Piperidine)
~1.5s1H-OH

Note: These are predicted chemical shifts based on the structure. Actual experimental values may vary.

Table 3: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~190Aldehyde C=O
~155Aromatic C-N
~132Aromatic C-CHO
~130Aromatic CH (ortho to CHO)
~115Aromatic CH (ortho to Piperidine)
~67Piperidine C-OH
~48Piperidine C-N
~34Piperidine CH₂

Note: These are predicted chemical shifts based on the structure. Actual experimental values may vary.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
2850-2750C-H stretch (aldehyde)[2][3][4]
~1700C=O stretch (aldehyde)[2][3][4]
1600-1450C=C stretch (aromatic ring)[2]
~1250C-N stretch (aromatic amine)
~1100C-O stretch (alcohol)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-25 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The solution must be free of particulate matter, which can be ensured by filtering the sample through a glass wool plug into the NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: The instrument is tuned and shimmed to the deuterium lock signal of the solvent. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used for the ¹³C NMR spectrum. A wider spectral width (around 250 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay may be required.[5]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.[6]

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.[7][8] The ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) are optimized to achieve stable ionization and maximal signal intensity. Mass spectra are acquired in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, etc.) and to determine its accurate mass. This allows for the confirmation of the elemental composition.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a small amount of this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[9] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded. The sample spectrum is then collected over a typical range of 4000-400 cm⁻¹.[9] A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are identified and assigned to the corresponding functional groups within the molecule.[2]

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Characterization Prep Compound Synthesis & Purification NMR_Prep Dissolve in Deuterated Solvent Prep->NMR_Prep MS_Prep Prepare Dilute Solution Prep->MS_Prep IR_Prep Prepare Solid Sample (ATR or KBr) Prep->IR_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq MS_Acq Mass Spectrometer (ESI-MS) MS_Prep->MS_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq NMR_Analysis FID Processing Peak Assignment NMR_Acq->NMR_Analysis MS_Analysis Mass Determination Formula Confirmation MS_Acq->MS_Analysis IR_Analysis Peak Identification Functional Groups IR_Acq->IR_Analysis Report Structure Elucidation & Purity Assessment NMR_Analysis->Report MS_Analysis->Report IR_Analysis->Report

References

The Therapeutic Potential of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. The 4-(4-hydroxypiperidin-1-yl)benzaldehyde scaffold presents a promising starting point for the development of new drugs due to its synthetic tractability and the diverse biological activities associated with its potential derivatives. This technical guide provides an in-depth overview of the potential biological activities of these derivatives, detailed experimental methodologies for their evaluation, and insights into the underlying signaling pathways.

The Core Scaffold: Synthesis and Derivatization Potential

The foundational molecule, this compound, can be synthesized through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 4-hydroxypiperidine with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate and a phase transfer catalyst like Aliquat 336 in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1]

The aldehyde functional group of this core scaffold is a versatile handle for a wide array of chemical modifications, allowing for the generation of diverse libraries of derivatives. Key derivatization strategies include the formation of:

  • Schiff Bases: Condensation of the aldehyde with various primary amines yields imines (Schiff bases), which are known to possess a broad spectrum of biological activities, including anticancer and antimicrobial effects.[2][3][4][5][6]

  • Chalcones: Claisen-Schmidt condensation of the benzaldehyde with different acetophenones results in chalcones. These α,β-unsaturated ketones are precursors to flavonoids and have demonstrated significant antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9][10][11]

  • Hydrazones: Reaction of the aldehyde with hydrazides produces hydrazones, a class of compounds extensively studied for their enzyme inhibitory and antimicrobial activities.[12][13][14][15][16]

Potential Biological Activities and Quantitative Data

While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the analysis of structurally related benzaldehyde derivatives provides valuable insights into their potential therapeutic applications. The following sections summarize the potential biological activities, supported by quantitative data from analogous compounds.

Anticancer Activity

Schiff bases and other derivatives of substituted benzaldehydes have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Structurally Related Schiff Base Derivatives against Cancer Cell Lines

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Schiff Base5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenolHeLa10.2[2]
Schiff Base5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenolMCF-712.5[2]
Schiff Base2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenolHeLa25.3[2]
Schiff Base2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenolMCF-730.1[2]
Schiff Base(Z)-4-((4-(diethylamino)benzylidene)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamideHepG241.19[4]
Schiff Base(Z)-4-((4-(diethylamino)benzylidene)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamidePC-358.81[4]
Schiff Base(Z)-4-((4-(dimethylamino)benzylidene) amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamideMCF-784.90[4]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Chalcones and Schiff bases derived from substituted benzaldehydes have shown promising activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Structurally Related Chalcone and Schiff Base Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Chalcone1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneEscherichia coli>150[10]
Chalcone1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneStaphylococcus aureus>150[10]
Chalcone1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-oneAcinetobacter baumannii<25[10]
Chalcone1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-oneStreptococcus pyogenes<25[10]
1,4-Dihydropyridine (from Chalcone)Compound 8c (with polar groups)Candida albicans12.5[9]
1,4-Dihydropyridine (from Chalcone)Compound 8c (with polar groups)Staphylococcus aureus12.5[9]
Enzyme Inhibitory Activity

Hydrazone derivatives of benzaldehydes have been identified as potent inhibitors of various enzymes, including cholinesterases and monoamine oxidases (MAO), which are important targets in neurodegenerative diseases.

Table 3: Enzyme Inhibitory Activity of Structurally Related Hydrazone Derivatives

Compound ClassDerivativeEnzymeIC50 (µM)Reference
HydrazoneCompound F111Butyrylcholinesterase (BChE)4.27[12]
HydrazoneCompound 2ahMAO-A0.342[13]
HydrazoneCompound 2bhMAO-A0.028[13]
HydrazoneCompound 8α-amylase30.21[16]
HydrazoneCompound 8α-glucosidase38.06[16]
HydrazoneCompound 10α-amylase34.49[16]
HydrazoneCompound 10α-glucosidase40.44[16]

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of the core molecule is as follows[1]:

  • Charge a 2-liter three-necked flask, equipped with a mechanical stirrer, thermometer, and condenser, with 180 g of 4-hydroxypiperidine, 74.4 g of 4-fluorobenzaldehyde, 1 ml of Aliquat 336, 750 ml of dimethylsulfoxide, and 82.8 g of anhydrous potassium carbonate.

  • Heat the mixture at 95°C for three days.

  • Cool the reaction mixture and pour it into 3 liters of ice water.

  • Filter the resulting solid precipitate, wash it with water, and dry it under a vacuum.

  • Recrystallize the crude product from toluene to obtain the purified this compound.

General Procedure for Schiff Base Synthesis
  • Dissolve the this compound in a suitable solvent such as ethanol.

  • Add an equimolar amount of the desired primary amine.

  • Add a catalytic amount of an acid (e.g., glacial acetic acid).

  • Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to allow the Schiff base product to precipitate.

  • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent.

General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)
  • Dissolve this compound and an appropriate acetophenone in ethanol.

  • Add a catalytic amount of a strong base (e.g., NaOH or KOH) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated chalcone, wash with water, and recrystallize from a suitable solvent.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Relevant Signaling Pathways

The biological activities of many therapeutic agents are mediated through their interaction with specific cellular signaling pathways. For anticancer agents, the p38 MAPK and VEGFR-2 signaling pathways are often implicated.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Its dysregulation is often associated with cancer.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) Receptor Receptor Stress->Receptor MAP3K MAPKKK (ASK1, TAK1, MEKKs) Receptor->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2_3 MAPKAPK2/3 p38->MK2_3 TranscriptionFactors Transcription Factors (ATF2, MEF2C, p53) p38->TranscriptionFactors CellularResponse Cellular Response (Apoptosis, Inflammation, Cell Cycle Arrest) MK2_3->CellularResponse TranscriptionFactors->CellularResponse

Caption: The p38 MAPK signaling cascade.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

VEGFR-2 signaling is a critical pathway in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca mTOR mTOR Akt->mTOR Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK CellularResponse Cellular Response (Proliferation, Migration, Survival, Permeability) mTOR->CellularResponse Raf_MEK_ERK->CellularResponse

Caption: Key pathways in VEGFR-2 signaling.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Its facile synthesis and the reactivity of the aldehyde group allow for the creation of a wide range of derivatives, including Schiff bases, chalcones, and hydrazones. Based on the biological activities of structurally related compounds, these derivatives are anticipated to exhibit potent anticancer, antimicrobial, and enzyme inhibitory properties. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this versatile chemical scaffold. Further investigation into the synthesis and biological evaluation of direct derivatives is warranted to fully elucidate their structure-activity relationships and mechanisms of action.

References

The Pivotal Role of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Hydroxypiperidin-1-yl)benzaldehyde is a key bifunctional molecule that has emerged as a critical starting material and intermediate in the synthesis of a diverse array of pharmacologically active compounds. Its unique structure, featuring a reactive aldehyde group and a hydroxylated piperidine moiety, allows for versatile chemical modifications, making it a valuable building block in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the production of prominent drugs such as the antihistamine Bilastine and the anticancer agent Ceritinib.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for quality control purposes. The following tables summarize key data for this intermediate.

Property Value Reference
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [2]
CAS Number 79421-44-6[3]
Appearance Solid-
Melting Point 115-118 °C-
Purity (typical) ≥95%[2]
Storage 2-8°C under inert atmosphere[2]
Spectroscopic Data Description
¹H NMR (400 MHz, CDCl₃) Expected signals include those for the aldehyde proton (~9.8 ppm), aromatic protons on the benzaldehyde ring (two doublets, ~7.8 and ~6.9 ppm), and protons of the piperidine ring and its hydroxyl group.
¹³C NMR (100 MHz, CDCl₃) Expected signals include the aldehyde carbon (~190 ppm), aromatic carbons, and aliphatic carbons of the piperidine ring.
IR (KBr, cm⁻¹) Characteristic peaks are expected for the hydroxyl (O-H stretch, ~3300-3400 cm⁻¹), aldehyde (C=O stretch, ~1670-1690 cm⁻¹), and aromatic C-H and C=C bonds.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ ion at m/z 206.1176.[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with 4-hydroxypiperidine.

Materials:

  • 4-Fluorobenzaldehyde

  • 4-Hydroxypiperidine

  • Potassium carbonate (anhydrous)

  • Dimethyl sulfoxide (DMSO)

  • Aliquat 336 (phase-transfer catalyst)

  • Toluene

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add 4-hydroxypiperidine (1.2 eq), 4-fluorobenzaldehyde (1.0 eq), and anhydrous potassium carbonate (1.2 eq).

  • Add dimethyl sulfoxide (DMSO) as the solvent and a catalytic amount of Aliquat 336.

  • Heat the reaction mixture to 90-100°C and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent, such as toluene, to yield pure this compound.

Quality Control: High-Performance Liquid Chromatography (HPLC)

Purity analysis of the synthesized this compound can be performed using reverse-phase HPLC. While a specific method for this compound is not widely published, a general method can be adapted from protocols for similar benzaldehyde derivatives.[11][12][13][14][15]

HPLC System and Conditions (General Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be optimized and validated for the specific analysis of this compound and its potential impurities.

Application in Pharmaceutical Synthesis

The utility of this compound as a pharmaceutical intermediate is exemplified in the synthesis of Bilastine and Ceritinib.

Synthesis of Bilastine (Antihistamine)

Bilastine is a second-generation antihistamine that acts as a selective histamine H1 receptor inverse agonist.[16][17] The synthesis of Bilastine can utilize a derivative of this compound. The aldehyde group can be used as a handle for further chemical transformations to build the final drug molecule.

Illustrative Synthetic Step:

One of the key steps in a reported synthesis of Bilastine involves the reductive amination of a benzaldehyde derivative with a piperidine-containing fragment. The aldehyde functionality of this compound is crucial for this transformation.

Synthesis of Ceritinib (ALK Inhibitor)

Ceritinib is a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[18][19][20] The synthesis of Ceritinib involves the coupling of a pyrimidine core with a substituted aniline. This compound can serve as a precursor to the substituted aniline portion of the molecule.

Signaling Pathways and Logical Relationships

The pharmacological effects of drugs synthesized from this compound are mediated through their interaction with specific biological pathways.

Synthesis Pathway of this compound

Synthesis_Pathway A 4-Fluorobenzaldehyde C This compound A->C Nucleophilic Aromatic Substitution B 4-Hydroxypiperidine B->C

Caption: Synthesis of the target intermediate.

Role as an Intermediate in Drug Synthesis

Intermediate_Role A This compound B Further Synthetic Transformations A->B C Final Drug Product (e.g., Bilastine, Ceritinib) B->C Histamine_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R G_protein Gq/11 Protein Activation H1R->G_protein PLC Phospholipase C Activation G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) Ca_PKC->Allergic_Response Bilastine Bilastine Bilastine->H1R Blocks ALK_Pathway EML4_ALK EML4-ALK Fusion Protein Dimerization Dimerization and Autophosphorylation EML4_ALK->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT, JAK-STAT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, and Tumor Growth Downstream->Proliferation Ceritinib Ceritinib Ceritinib->Dimerization Inhibits

References

Investigating 4-(4-Hydroxypiperidin-1-yl)benzaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Hydroxypiperidin-1-yl)benzaldehyde is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry. Its unique structure, combining a reactive aldehyde group with a 4-hydroxypiperidine moiety, makes it a valuable building block for the synthesis of a diverse range of compounds with therapeutic potential. This technical guide explores the synthesis, applications, and biological significance of this compound, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols for the synthesis of the core molecule and the biological evaluation of its derivatives are provided, alongside a comprehensive overview of the relevant signaling pathways.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. The 4-hydroxypiperidine motif, in particular, is recognized for its ability to improve physicochemical properties such as solubility and to form key hydrogen bond interactions with biological targets. When incorporated into a benzaldehyde structure, as in this compound, it provides a readily available starting material for the synthesis of complex molecules. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including reductive amination, condensation reactions, and the formation of heterocyclic systems. This guide will delve into the utility of this compound, with a specific focus on its application in the development of p38 MAP kinase inhibitors, a class of drugs with potential in treating inflammatory diseases and cancer.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and 4-hydroxypiperidine.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 4-Hydroxypiperidine (180 g)

  • 4-Fluorobenzaldehyde (74.4 g)

  • Aliquat 336 (1 ml)

  • Dimethylsulfoxide (DMSO) (750 ml)

  • Anhydrous potassium carbonate (82.8 g)

  • Toluene

  • Ice water

Procedure:

  • A 2-liter three-necked flask is equipped with a mechanical stirrer, thermometer, and condenser.

  • The flask is charged with 180 g of 4-hydroxypiperidine, 74.4 g of 4-fluorobenzaldehyde, 1 ml of Aliquat 336, 750 ml of dimethylsulfoxide, and 82.8 g of anhydrous potassium carbonate.

  • The reaction mixture is heated to 95°C for three days.

  • After cooling, the product mixture is poured into 3 liters of ice water.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is recrystallized from toluene to yield this compound.

  • The melting point of the recrystallized product is 115°-118° C.[1]

Application in the Development of p38 MAP Kinase Inhibitors

The 4-hydroxypiperidine moiety has been identified as a key pharmacophore for achieving high selectivity in p38 MAP kinase inhibitors, while avoiding off-target effects such as COX-1 inhibition.[2] The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, making it a prime target for therapeutic intervention in a range of diseases.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAP kinase itself. Activation of this pathway by various extracellular stimuli leads to the phosphorylation of downstream substrates, including other kinases and transcription factors, which in turn regulate the expression of genes involved in inflammation and apoptosis.

p38_signaling_pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK p38 MAPK p38 MAPK MAPKK->p38 MAPK Downstream Kinases Downstream Kinases (e.g., MK2, MSK1) p38 MAPK->Downstream Kinases Transcription Factors Transcription Factors (e.g., ATF2, CREB) p38 MAPK->Transcription Factors Cellular Response Cellular Response (Inflammation, Apoptosis) Downstream Kinases->Cellular Response Transcription Factors->Cellular Response

p38 MAP Kinase Signaling Pathway Diagram
Synthesis of Pyridinyl-Heterocycle Inhibitors

This compound serves as a key starting material for the synthesis of potent p38 MAP kinase inhibitors. The aldehyde group can be utilized to construct various heterocyclic cores, such as oxazoles, which are prevalent in this class of inhibitors.

Quantitative Data on p38 MAP Kinase Inhibitors

The following table summarizes the inhibitory activity of a selection of p38 MAP kinase inhibitors containing a piperidine or similar basic moiety, illustrating the structure-activity relationship (SAR) for this class of compounds.

Compound IDCore StructureR Group on Piperidine Nitrogenp38α IC50 (nM)Cellular Activity (e.g., TNF-α release IC50, nM)
SB 203580 PyridinylimidazoleH5050-100
VX-745 PyridinylimidazoleCyclopropyl1122
BIRB 796 PyrazolopyridineN/A (allosteric)0.113
Pyridinyloxazole 11 [2]Pyridinyloxazole(CH2)2OHNot specifiedED50 = 10 mg/kg (in vivo, rat)
Compound A Naphthyridinone4-aminopentamethylPotentPotent
Compound B Quinolinone4-aminopentamethylPotentPotent

Note: Data is compiled from various sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Experimental Protocols for Biological Evaluation

In Vitro p38 MAP Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Purified recombinant p38α kinase

  • ATF2 (substrate)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Prepare a master mix containing p38α kinase and ATF2 substrate in kinase reaction buffer. Add 2 µL of this master mix to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of kinase inhibitors derived from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Reaction with Heterocyclic Precursors Purification Purification and Characterization Reaction->Purification Library Compound Library Purification->Library Kinase_Assay In Vitro Kinase Assay (p38 MAP Kinase) Library->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Library->Cytotoxicity_Assay SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Reaction Iterative Synthesis

Drug Discovery Workflow Diagram

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its utility in the synthesis of potent and selective p38 MAP kinase inhibitors highlights its importance as a source of the key 4-hydroxypiperidine pharmacophore. The synthetic accessibility of the core molecule, combined with the extensive possibilities for chemical modification of the aldehyde group, ensures its continued relevance in the design and development of novel therapeutic agents. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical entity.

References

Unlocking the Anticancer Potential of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. This technical guide delves into the anticancer potential of a specific class of compounds: 4-(4-hydroxypiperidin-1-yl)benzaldehyde derivatives. While direct research on this exact scaffold is limited, this document synthesizes findings from structurally related benzaldehyde and piperidine derivatives to provide a comprehensive overview of their potential, methodologies for their evaluation, and insights into their mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this promising chemical space.

Quantitative Anticancer Activity

The cytotoxic potential of novel compounds is a primary determinant of their therapeutic promise. The following tables summarize the in vitro anticancer activity of various benzaldehyde and piperidine derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells). This data, gathered from multiple studies, provides a comparative look at the efficacy of these compounds against a range of human cancer cell lines.

Table 1: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells

CompoundStructureIC50 (µM)
2-(benzyloxy)benzaldehyde (17)Benzaldehyde with a benzyloxy group at position 2Significant activity at 1-10 µM
2-(benzyloxy)-4-methoxybenzaldehyde (26)Benzaldehyde with a benzyloxy group at position 2 and a methoxy group at position 4Significant activity at 1-10 µM
2-(benzyloxy)-5-methoxybenzaldehyde (27)Benzaldehyde with a benzyloxy group at position 2 and a methoxy group at position 5Significant activity at 1-10 µM
2-(benzyloxy)-5-chlorobenzaldehyde (28)Benzaldehyde with a benzyloxy group at position 2 and a chloro group at position 5Significant activity at 1-10 µM
2-[(3-methoxybenzyl)oxy]benzaldehyde (29)Benzaldehyde with a 3-methoxybenzyloxy group at position 2Most potent in the series
2-[(2-chlorobenzyl)oxy]benzaldehyde (30)Benzaldehyde with a 2-chlorobenzyloxy group at position 2Significant activity at 1-10 µM
2-[(4-chlorobenzyl)oxy]benzaldehyde (31)Benzaldehyde with a 4-chlorobenzyloxy group at position 2Significant activity at 1-10 µM

Source: Data synthesized from research on benzyloxybenzaldehyde derivatives against the HL-60 cell line.[1]

Table 2: Cytotoxic Activity of Pyrimidine-4-amino Piperidine Derivatives

CompoundCancer Cell LineIC50 (µM)
5h SW480 (colorectal cancer)15.70 ± 0.28
MCF-7 (breast cancer)16.50 ± 4.90
5b MCF-7 (breast cancer)14.15
SW480 (colorectal cancer)31.75
Cisplatin (Control) Not specified-
5-Fluorouracil (Control) Not specified-

Source: Data from a study on novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives.[2]

Key Experimental Protocols

Reproducibility is a fundamental tenet of scientific research. This section provides detailed methodologies for key in vitro assays commonly used to assess the anticancer potential of novel chemical entities.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][4]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[3][5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. A vehicle control (e.g., DMSO) should be included. Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3] Propidium iodide (PI) is a fluorescent intercalating agent used to stain DNA.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compounds for a designated time. Subsequently, harvest the cells and wash them with PBS.[3]

  • Fixation: Fix the cells in cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[3]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to remove RNA and ensure only DNA is stained).[3]

  • Incubation: Incubate the cells in the staining solution in the dark for 30 minutes at room temperature.[3]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Research on related benzaldehyde and piperidine derivatives suggests several potential signaling pathways that could be modulated by this compound derivatives.

Piperidine and its derivatives have been shown to influence several critical signaling pathways involved in cancer progression, including STAT-3, NF-κB, and PI3K/Akt.[6][7] These pathways regulate processes such as cell proliferation, survival, and migration.[7] Furthermore, some benzaldehyde derivatives have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase.[1] A potential mechanism involves the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]

The following diagrams illustrate a generalized experimental workflow for anticancer drug screening and a simplified representation of an apoptotic signaling pathway that may be targeted by these compounds.

G cluster_workflow Experimental Workflow for Anticancer Drug Screening A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D E Cell Cycle Analysis (Flow Cytometry) D->E Investigate F Apoptosis Assays (e.g., Annexin V) D->F Investigate G Signaling Pathway Analysis (e.g., Western Blot) D->G Investigate H In Vivo Animal Models D->H Validate in vivo I Lead Compound Optimization H->I

Anticancer Drug Screening Workflow.

G cluster_pathway Generalized Apoptotic Signaling Pathway Drug Anticancer Derivative Mito Mitochondrial Stress Drug->Mito Bax Bax (Pro-apoptotic) Mito->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Downregulates CytC Cytochrome c Release Bax->CytC Bcl2->CytC Inhibits Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptotic Signaling Pathway.

Conclusion and Future Directions

The exploration of this compound derivatives and their analogues represents a promising frontier in the development of novel anticancer therapeutics. The data synthesized in this guide from related chemical scaffolds indicate that these compounds possess the potential for significant cytotoxic activity against various cancer cell lines. The established protocols for in vitro evaluation provide a clear roadmap for researchers to systematically assess the efficacy and mechanisms of action of newly synthesized derivatives.

Future research should focus on the synthesis and screening of a focused library of this compound derivatives to establish a clear structure-activity relationship (SAR). Elucidating the specific molecular targets and signaling pathways modulated by the most potent compounds will be critical for their advancement as clinical candidates. Furthermore, in vivo studies using animal models will be necessary to evaluate their therapeutic efficacy, pharmacokinetic properties, and safety profiles. The insights provided in this technical guide are intended to catalyze further investigation into this promising class of molecules, with the ultimate goal of translating basic research into life-saving cancer therapies.

References

Screening 4-Hydroxypiperidine Derivatives for Analgesic Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and key considerations for screening 4-hydroxypiperidine derivatives for analgesic activity. The 4-hydroxypiperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous centrally acting analgesics. This document outlines the critical experimental protocols, underlying signaling pathways, and data interpretation necessary for the effective evaluation of these compounds.

Introduction to 4-Hydroxypiperidine Derivatives as Analgesics

The piperidine ring is a fundamental structural motif in a vast number of natural alkaloids and synthetic pharmaceuticals, including many potent analgesics. The incorporation of a hydroxyl group at the 4-position can significantly influence the pharmacological properties of these molecules, affecting their polarity, ability to form hydrogen bonds, and interaction with biological targets. Notably, many 4-hydroxypiperidine derivatives exert their analgesic effects through modulation of the opioid system, particularly by acting as agonists at μ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs) critically involved in pain perception. The exploration of novel derivatives of this scaffold continues to be a promising avenue for the discovery of new pain therapeutics with improved efficacy and safety profiles.

Preclinical Screening Workflow for Analgesic Activity

The preclinical screening of 4-hydroxypiperidine derivatives for analgesic potential follows a structured workflow. This process begins with the synthesis of the compounds, followed by a series of in vivo assays to assess their analgesic efficacy. The workflow is designed to identify promising lead candidates for further development.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vivo Analgesic Screening cluster_2 Data Analysis & Candidate Selection Synthesis Synthesis of 4-Hydroxypiperidine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Writhing_Test Acetic Acid-Induced Writhing Test (Peripheral Analgesia) Purification->Writhing_Test Primary Screening Hot_Plate_Test Hot Plate Test (Central Analgesia) Writhing_Test->Hot_Plate_Test Active Compounds Tail_Flick_Test Tail-Flick Test (Central Analgesia) Hot_Plate_Test->Tail_Flick_Test Confirmation Data_Analysis Quantitative Data Analysis (% Inhibition, Latency) Tail_Flick_Test->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Figure 1: Preclinical screening workflow for analgesic 4-hydroxypiperidine derivatives.

Experimental Protocols for Analgesic Activity Assessment

Accurate and reproducible assessment of analgesic activity is paramount. The following are detailed protocols for standard in vivo models used to evaluate peripherally and centrally mediated analgesia.

Acetic Acid-Induced Writhing Test

This model is widely used to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of visceral pain.

Protocol:

  • Animal Model: Swiss albino mice (20-25 g) are typically used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one hour before the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups (n=6-8 per group).

  • Drug Administration:

    • The control group receives the vehicle (e.g., normal saline with 0.5% Tween 80).

    • The standard group receives a known analgesic (e.g., Diclofenac sodium at 10 mg/kg, intraperitoneally).

    • Test groups receive the synthesized 4-hydroxypiperidine derivatives at various doses.

  • Induction of Writhing: Thirty minutes after drug administration, 0.6% (v/v) acetic acid solution is injected intraperitoneally at a volume of 10 mL/kg body weight.

  • Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 15-20 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group ] x 100

Hot Plate Test

The hot plate test is a common method for assessing centrally mediated analgesia. It measures the reaction time of an animal to a thermal stimulus.

Protocol:

  • Apparatus: A hot plate analgesiometer with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Animal Model: Mice or rats can be used.

  • Baseline Measurement: Before drug administration, the basal reaction time of each animal is determined by placing it on the hot plate and recording the time taken to show signs of nociception (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Grouping and Drug Administration: Animals are grouped and administered the vehicle, a standard drug (e.g., Morphine at 5 mg/kg, subcutaneously), or test compounds as described for the writhing test.

  • Post-Treatment Measurement: The reaction time is measured again at specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The increase in latency to the thermal stimulus is indicative of analgesic activity. The results are often expressed as the mean reaction time ± SEM or as the percentage of the maximum possible effect (% MPE), calculated as: % MPE = [ (Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency) ] x 100

Tail-Flick Test

Similar to the hot plate test, the tail-flick test evaluates the central analgesic effects of compounds by measuring the latency of a spinal reflex to a thermal stimulus.

Protocol:

  • Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat on the animal's tail.

  • Animal Model: Rats are commonly used.

  • Baseline Measurement: The animal is gently restrained, and its tail is positioned over the radiant heat source. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (typically 10-15 seconds) is established.

  • Grouping and Drug Administration: Animals are grouped and treated with the vehicle, a standard drug (e.g., Pethidine or Morphine), or the test derivatives.[1]

  • Post-Treatment Measurement: The tail-flick latency is reassessed at various time points after drug administration.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect. The data is analyzed similarly to the hot plate test, often by comparing the post-treatment latencies to the baseline and control values.

Underlying Signaling Pathways

The analgesic effects of many 4-hydroxypiperidine derivatives are mediated through the activation of μ-opioid receptors, which are G-protein coupled receptors (GPCRs). Understanding this signaling cascade is crucial for mechanism-based drug design.

Opioid Receptor (GPCR) Signaling Cascade

Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o). This initiates a cascade of intracellular events that ultimately results in a reduction in neuronal excitability and neurotransmitter release, producing analgesia.

G Ligand 4-Hydroxypiperidine Derivative (Agonist) MOR μ-Opioid Receptor (GPCR) Ligand->MOR G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel βγ-subunit inhibits K_Channel GIRK K⁺ Channel G_Protein->K_Channel cAMP cAMP AC->cAMP Production ↓ PKA Protein Kinase A cAMP->PKA Activation ↓ Neurotransmitter Release ↓ Neurotransmitter Release ↓ Ca_Channel->Neurotransmitter Release ↓ Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neuronal Excitability ↓ Neuronal Excitability ↓ Hyperpolarization->Neuronal Excitability ↓

Figure 2: Simplified signaling pathway of μ-opioid receptor activation by a 4-hydroxypiperidine agonist.

Data Presentation and Interpretation

The systematic presentation of quantitative data is essential for comparing the analgesic efficacy of different derivatives and for establishing structure-activity relationships (SAR).

Analgesic Activity of Substituted Phenacyl Derivatives of 4-Hydroxypiperidine

The following table summarizes the analgesic activity of a series of substituted phenacyl derivatives of 4-hydroxypiperidine, as evaluated by the acetic acid-induced writhing test in mice.

CompoundSubstitution on Phenacyl MoietyDose (mg/kg)% Protection against Writhing
1 H50Inactive
2 4-Cl5045.8
3 4-Br5052.1
4 4-NO₂50Inactive
5 2,4-diCl5058.3
6 4-OCH₃50Inactive
Aspirin -10075.0

Data adapted from a study on substituted phenacyl derivatives of 4-hydroxypiperidine. The study noted that halogenated derivatives demonstrated some protection, while others were inactive. All tested derivatives were found to be inactive in the tail-flick test.[2]

Analgesic Activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives

A series of N-substituted derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine were evaluated for their analgesic activity using the tail-flick test in rats.

CompoundN-SubstituentDose (mg/kg, i.m.)Analgesic Activity (Tail-Flick Test)
2 Phenacyl50Significant
3 4-Chlorophenacyl50Significant
4 4-Methoxyphenacyl50Significant
5 4-Nitrophenacyl50Significant
Pethidine -50Significant

Results from this study indicated that all tested derivatives exhibited significant analgesic activity at the tested dose.[1][3]

Structure-Activity Relationship (SAR) Considerations

The analgesic potency of 4-hydroxypiperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine nitrogen and the aromatic ring.

G cluster_0 Core Scaffold cluster_1 Key Modification Sites cluster_2 Pharmacological Outcome Scaffold 4-Hydroxypiperidine Core N_Substituent N-Substituent Scaffold->N_Substituent Aryl_Substituent Aryl Ring Substituent Scaffold->Aryl_Substituent C4_Stereochemistry C4 Stereochemistry Scaffold->C4_Stereochemistry Analgesic_Potency Analgesic Potency N_Substituent->Analgesic_Potency Influences Receptor_Affinity Receptor Affinity & Selectivity Aryl_Substituent->Receptor_Affinity Modulates C4_Stereochemistry->Analgesic_Potency Can affect Side_Effect_Profile Side Effect Profile Analgesic_Potency->Side_Effect_Profile Receptor_Affinity->Side_Effect_Profile

Figure 3: Logical relationship between structural modifications and pharmacological outcomes.

Generally, the introduction of certain substituents on the phenacyl moiety, particularly halogens, can enhance analgesic activity in the writhing test.[2] The nature of the substituent on the piperidine nitrogen is also critical for activity, with aralkyl groups often conferring high potency. The exploration of these relationships is key to designing novel derivatives with optimized analgesic properties.

Conclusion

The screening of 4-hydroxypiperidine derivatives for analgesic activity is a multi-faceted process that requires a combination of synthetic chemistry, in vivo pharmacology, and an understanding of the underlying molecular mechanisms. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers in the field of analgesic drug discovery. The systematic collection and comparison of quantitative data, as demonstrated, are crucial for identifying promising lead compounds and advancing the development of new and effective pain therapies.

References

A Technical Guide to the Synthesis of Novel Tyrosinase Inhibitors Derived from 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive research and development program focused on the synthesis and evaluation of novel tyrosinase inhibitors derived from the core scaffold of 4-(4-hydroxypiperidin-1-yl)benzaldehyde. Tyrosinase is a critical enzyme in melanin biosynthesis, and its inhibition is a key strategy in the development of therapeutics for hyperpigmentation disorders and in cosmetic skin-lightening applications. While various benzaldehyde derivatives have been explored as tyrosinase inhibitors, the potential of compounds bearing a 4-(4-hydroxypiperidin-1-yl) substituent remains an untapped area of investigation. This document provides a detailed roadmap for the synthesis of the precursor molecule, proposes synthetic routes to three classes of potential inhibitors—chalcones, Schiff bases, and hydrazones—and furnishes established protocols for their enzymatic evaluation. The proposed research is supported by a review of existing literature on analogous compounds, with relevant quantitative data on their inhibitory activities compiled for comparative analysis.

Introduction

Melanin, the primary determinant of skin, hair, and eye color, is produced through a biochemical process known as melanogenesis. The dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines. The central enzyme in melanogenesis is tyrosinase, a copper-containing monooxygenase. Tyrosinase catalyzes the initial and rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Consequently, the inhibition of tyrosinase is a primary focus for the development of depigmenting agents.

Benzaldehyde and its derivatives have been identified as a promising class of tyrosinase inhibitors. Their mechanism of action is often attributed to the formation of a Schiff base with primary amino groups within the enzyme, or through competitive or mixed-type inhibition by mimicking the substrate. This guide proposes the exploration of a novel set of tyrosinase inhibitors based on the this compound scaffold. The introduction of the 4-hydroxypiperidin-1-yl moiety is hypothesized to enhance the drug-like properties of the resulting compounds and potentially improve their interaction with the tyrosinase active site through additional hydrogen bonding and favorable steric interactions.

This document serves as an in-depth technical guide for researchers and drug development professionals interested in pursuing this novel class of tyrosinase inhibitors. It provides a detailed synthetic protocol for the starting material, proposes the synthesis of three distinct classes of derivatives, and outlines the necessary experimental procedures for evaluating their inhibitory efficacy against mushroom tyrosinase.

Synthesis of the Core Scaffold: this compound

The foundational step in this research program is the synthesis of the core scaffold, this compound. A reliable method for its preparation has been established and is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for the nucleophilic aromatic substitution of 4-fluorobenzaldehyde.

Materials:

  • 4-Hydroxypiperidine

  • 4-Fluorobenzaldehyde

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Aliquat 336 (Phase Transfer Catalyst)

  • Dimethyl Sulfoxide (DMSO)

  • Toluene

  • Ice

  • Deionized Water

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Heating mantle

  • Buchner funnel and filter flask

  • Vacuum pump

  • Recrystallization apparatus

  • Melting point apparatus

Procedure:

  • To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 180 g of 4-hydroxypiperidine, 74.4 g of 4-fluorobenzaldehyde, 1 mL of Aliquat 336, 750 mL of dimethyl sulfoxide, and 82.8 g of anhydrous potassium carbonate.

  • Heat the reaction mixture to 95°C with constant stirring.

  • Maintain the reaction at 95°C for 72 hours.

  • After three days, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 3 L of ice water. A solid precipitate will form.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with deionized water.

  • Dry the product under vacuum.

  • Recrystallize the crude product from toluene to yield pure this compound.

  • Determine the melting point of the recrystallized product (expected: 115-118°C) and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up and Purification 4-Hydroxypiperidine 4-Hydroxypiperidine Heating at 95 C for 72h Heating at 95 C for 72h 4-Hydroxypiperidine->Heating at 95 C for 72h 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Heating at 95 C for 72h K2CO3 K2CO3 K2CO3->Heating at 95 C for 72h Aliquat 336 Aliquat 336 Aliquat 336->Heating at 95 C for 72h DMSO DMSO DMSO->Heating at 95 C for 72h Precipitation in Ice Water Precipitation in Ice Water Heating at 95 C for 72h->Precipitation in Ice Water Reaction Mixture Filtration and Washing Filtration and Washing Precipitation in Ice Water->Filtration and Washing Vacuum Drying Vacuum Drying Filtration and Washing->Vacuum Drying Recrystallization from Toluene Recrystallization from Toluene Vacuum Drying->Recrystallization from Toluene Crude Product Product Product Recrystallization from Toluene->Product Pure Product

Caption: Synthetic workflow for the preparation of the core scaffold.

Proposed Synthesis of Tyrosinase Inhibitor Derivatives

The aldehyde and hydroxyl functionalities of this compound offer versatile handles for the synthesis of a diverse library of potential tyrosinase inhibitors. This guide proposes the synthesis of three classes of derivatives: chalcones, Schiff bases, and hydrazones, based on their established potential as tyrosinase inhibitors.

Proposed Synthesis of Chalcone Derivatives

Chalcones are synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone. The resulting α,β-unsaturated ketone system is a well-known pharmacophore for tyrosinase inhibition.

G Proposed Synthesis of Chalcone Derivatives Start This compound Reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH or KOH) Start->Reaction Acetophenone Substituted Acetophenone Acetophenone->Reaction Product Chalcone Derivative Reaction->Product

Caption: General scheme for the synthesis of chalcone derivatives.

Proposed Synthesis of Schiff Base Derivatives

Schiff bases are formed by the condensation of a primary amine with an aldehyde. This class of compounds has shown significant tyrosinase inhibitory activity, potentially through the formation of a coordinate bond with the copper ions in the enzyme's active site.

G Proposed Synthesis of Schiff Base Derivatives Start This compound Reaction Condensation Reaction (Acid Catalyst, e.g., Acetic Acid) Start->Reaction Amine Substituted Primary Amine Amine->Reaction Product Schiff Base Derivative Reaction->Product

Caption: General scheme for the synthesis of Schiff base derivatives.

Proposed Synthesis of Hydrazone Derivatives

Hydrazones are synthesized through the reaction of an aldehyde with a hydrazine derivative. Similar to Schiff bases, hydrazones are effective metal chelators and have demonstrated potent tyrosinase inhibitory activity.

G Proposed Synthesis of Hydrazone Derivatives Start This compound Reaction Condensation Reaction (Acid Catalyst, e.g., Acetic Acid) Start->Reaction Hydrazine Substituted Hydrazine Hydrazine->Reaction Product Hydrazone Derivative Reaction->Product

Caption: General scheme for the synthesis of hydrazone derivatives.

Quantitative Data of Analogous Tyrosinase Inhibitors

To provide a rationale for the proposed synthetic work and to establish benchmarks for activity, the following tables summarize the tyrosinase inhibitory activity of various benzaldehyde derivatives reported in the literature.

Table 1: Tyrosinase Inhibitory Activity of Benzaldehyde Derivatives

Compound ClassDerivativeIC₅₀ (µM)Inhibition TypeReference CompoundReference IC₅₀ (µM)
Benzaldehyde4-Hydroxybenzaldehyde1220-Kojic Acid-
Benzaldehyde4-Hydroxy-3-methoxybenzaldehyde (Vanillin)--Kojic Acid-
Benzaldehyde4-(Dimethylamino)benzaldehyde-Weak UncompetitiveKojic Acid-
Chalcone4-Hydroxychalcone--Kojic Acid-
Schiff Base(E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol17.22Non-competitiveKojic Acid51.11
Hydrazone4-Hydroxybenzaldehyde thiosemicarbazone0.76 (monophenolase), 3.80 (diphenolase)Mixed-typeKojic Acid-
Hydrazone4-Methoxybenzaldehyde thiosemicarbazone7.0 (monophenolase), 2.62 (diphenolase)Mixed-typeKojic Acid-

Table 2: Tyrosinase Inhibitory Activity of Piperidine/Piperazine-Containing Compounds

Compound ClassDerivativeIC₅₀ (µM)Inhibition TypeReference CompoundReference IC₅₀ (µM)
Piperazine Amide(4-Benzylpiperazin-1-yl)(3,4-dihydroxyphenyl)methanone--Kojic Acid-
Piperazine Amide(3,4-Dihydroxyphenyl)(4-phenylpiperazin-1-yl)methanone--Kojic Acid-
Kojic Acid Derivative5-Hydroxy-2-(hydroxymethyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one208.9-Kojic Acid218.8

Experimental Protocols for Enzyme Inhibition Assays

The following protocols are standard methods for assessing the tyrosinase inhibitory activity and determining the kinetic parameters of the synthesized compounds.

Mushroom Tyrosinase Inhibition Assay

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • Synthesized inhibitor compounds

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the synthesized inhibitor compounds and kojic acid in DMSO.

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of various concentrations of the inhibitor solution (or DMSO as a control).

    • Add 140 µL of the L-DOPA solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution to each well.

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of tyrosinase inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of control - Rate of inhibitor) / Rate of control ] x 100

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Analysis of Tyrosinase Inhibition

Procedure:

  • Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the inhibitor and the substrate (L-DOPA).

  • Measure the initial reaction velocities (V) at each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Construct a Lineweaver-Burk plot by plotting 1/V versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.

    • Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed-type).

    • The inhibition constant (Ki) can be determined from the Lineweaver-Burk plot or by plotting the slopes of the lines against the inhibitor concentration.

G Tyrosinase Catalytic Cycle and Inhibition cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Tyrosinase Tyrosinase L-DOPA L-DOPA Tyrosinase->L-DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation Inactive_Tyrosinase Inactive Tyrosinase Tyrosinase->Inactive_Tyrosinase Binding L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase L-DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor Proposed Inhibitor Inhibitor->Tyrosinase

The Piperidine Scaffold: A Versatile Tool in Antiviral Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The urgent and persistent threat of viral diseases necessitates the continuous exploration of novel antiviral agents. Among the myriad of chemical structures investigated, the piperidine moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating broad-spectrum antiviral activity against a range of clinically significant viruses. This technical guide provides a comprehensive overview of the antiviral applications of piperidine-containing compounds, with a focus on their activity against influenza, Human Immunodeficiency Virus (HIV), and coronaviruses, including SARS-CoV-2. This document details the quantitative antiviral data, experimental methodologies for key assays, and the underlying mechanisms of action, offering a valuable resource for the scientific community engaged in antiviral drug discovery.

Antiviral Activity of Piperidine-Containing Compounds

A multitude of studies have highlighted the potent antiviral efficacy of piperidine derivatives. The antiviral activity is typically quantified by metrics such as the half-maximal effective concentration (EC₅₀), the half-maximal inhibitory concentration (IC₅₀), and the half-maximal cytotoxic concentration (CC₅₀). A high selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, is indicative of a favorable safety profile. The following tables summarize the quantitative data for representative piperidine-containing compounds against various viruses.

Table 1: Anti-Influenza Virus Activity of Piperidine Derivatives
CompoundVirus StrainAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
11e (tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate) Influenza A/Udorn/72 (H3N2)Plaque Reduction Assay0.10>160,000>1,600,000[1]
Influenza A/PR/8/34 (H1N1)Plaque Reduction Assay0.07>160,000>2,285,714[1]
Influenza B/Shenzhen/747Plaque Reduction Assay0.05>160,000>3,200,000[1]
FZJ05 Influenza A/PR/8/34 (H1N1)Cell-based AssaySignificantly lower than ribavirin, amantadine, and rimantadineNot specifiedNot specified[2]
Table 2: Anti-HIV-1 Activity of Piperidine Derivatives
CompoundHIV-1 StrainTargetAssay TypeEC₅₀ (nM)IC₅₀ (nM)CC₅₀ (µM)SIReference
FT1 Wild-typeReverse Transcriptase (NNRTI)Cell-based19->100>5263[3]
K103N mutantReverse Transcriptase (NNRTI)Cell-based50->100>2000[3]
E138K mutantReverse Transcriptase (NNRTI)Cell-based190->100>526[3]
FZJ13 Wild-typeNot specifiedCell-basedComparable to 3TC-Not specified-[2]
16g Wild-typeCCR5HIV-1 single cycle assay73.0125.73 (CCR5 inhibition)>100>1369[4]
16i Wild-typeCCR5HIV-1 single cycle assay94.1025.53 (CCR5 inhibition)>100>1062[4]
Table 3: Anti-Coronavirus Activity of Piperidine Derivatives
CompoundVirusTargetAssay TypeEC₅₀ (µM)CC₅₀ (µM)SIReference
1,4,4-Trisubstituted Piperidines HCoV-229EMain Protease (Mpro)Cell-basedMicromolar activityNot specified-[5]
SARS-CoV-2Main Protease (Mpro)Cell-basedMicromolar activityNot specified-[5]
NCGC2955 HCoV-NL63Not specifiedCell-based (Vero cells)2.5 ± 0.15>300>120[6]
HCoV-OC43Not specifiedCell-based (HFF)1.5 ± 0.01>300>200[6]
SARS-CoV-2 (Alpha variant)Not specifiedCell-based (Vero E6)Sub-micromolar>300>300[6]
SARS-CoV-2 (Delta variant)Not specifiedCell-based (Calu-3)0.2 ± 0.02>300>1500[6]
Analog 153 SARS-CoV-2 (Delta variant)Not specifiedCell-based (Calu-3)0.11 ± 0.04>300>2727[6]
Diketopiperazine/piperidine alkaloid SARS-CoV-2Spike Protein (RBD)Pseudovirus Entry AssayLow micromolarLow cytotoxicity-[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of antiviral piperidine-containing compounds.

Plaque Reduction Assay for Influenza Virus

This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Penicillin-Streptomycin solution

  • Virus stock (e.g., Influenza A/H1N1)

  • Piperidine-containing test compound

  • Agarose or Avicel overlay medium

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10⁵ cells/well). Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the piperidine-containing compound in serum-free DMEM.

  • Virus Infection: When cells are confluent, wash the monolayer with PBS. Infect the cells with a dilution of virus stock calculated to produce 50-100 plaques per well.

  • Compound Treatment: Immediately after adding the virus, add the different concentrations of the test compound to the respective wells. Include a virus-only control and a cell-only control.

  • Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After incubation, remove the virus/compound inoculum and overlay the cell monolayer with 2 ml of overlay medium (e.g., 2X DMEM mixed with 1.2% agarose or 2.4% Avicel) containing the corresponding concentration of the test compound and TPCK-trypsin (2 µg/ml).

  • Incubation for Plaque Formation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Data Analysis: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. The EC₅₀ value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of the test compounds.

Materials:

  • Cells (e.g., MDCK, HeLa, Vero E6)

  • Complete growth medium

  • Piperidine-containing test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the piperidine-containing compound to the wells. Include a vehicle control (e.g., DMSO) and a cell-only control.

  • Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

HIV-1 Entry Assay Using TZM-bl Cells

This assay utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4 and contains Tat-inducible luciferase and β-galactosidase reporter genes to quantify HIV-1 entry.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM with 10% FBS, Pen-Strep)

  • HIV-1 Env-pseudotyped virus

  • Piperidine-containing test compound

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well white, solid-bottom assay plates

Procedure:

  • Cell Seeding: Seed TZM-bl cells in 96-well plates at 1 x 10⁴ cells/well and incubate overnight.

  • Compound and Virus Preparation: Prepare serial dilutions of the piperidine-containing compound. Mix the compound dilutions with the HIV-1 Env-pseudotyped virus.

  • Infection and Treatment: Add the virus-compound mixture to the TZM-bl cells. Include virus-only and cell-only controls. DEAE-Dextran can be added to enhance infectivity.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: The percentage of inhibition is calculated relative to the virus control. The EC₅₀ is the concentration of the compound that inhibits virus entry by 50%.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This is a fluorescence-based assay to screen for inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic Mpro substrate (e.g., based on a FRET pair)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT)

  • Piperidine-containing test compound

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Dispensing: Dispense serial dilutions of the piperidine-containing compound into the wells of a 384-well plate.

  • Enzyme Addition: Add the SARS-CoV-2 Mpro to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction rates from the fluorescence kinetic data. The percentage of inhibition is determined relative to a no-inhibitor control. The IC₅₀ value is the concentration of the compound that inhibits Mpro activity by 50%.

Mechanisms of Action and Signaling Pathways

Piperidine-containing compounds exert their antiviral effects through diverse mechanisms, often targeting specific stages of the viral life cycle.

Inhibition of Viral Entry

A significant number of piperidine derivatives act as viral entry inhibitors.

  • Influenza Virus: Some piperidine compounds interfere with the early to middle stages of influenza virus replication.[1] This can involve blocking the attachment of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell surface or inhibiting the conformational changes in HA required for membrane fusion within the endosome.

  • HIV-1: Piperidine-based compounds have been developed as CD4 mimetics that bind to the gp120 envelope glycoprotein.[8] This binding can induce conformational changes in gp120 that prematurely expose vulnerable epitopes, making the virus susceptible to antibody-dependent cell-mediated cytotoxicity (ADCC), or directly block the interaction with the CD4 receptor, thus preventing viral entry.[9] Other piperidine derivatives act as CCR5 antagonists, blocking the co-receptor necessary for the entry of R5-tropic HIV-1 strains.[4]

  • Coronaviruses: A diketopiperazine/piperidine alkaloid has been identified as a pan-coronavirus entry inhibitor by targeting the receptor-binding domain (RBD) of the spike protein, thereby blocking its interaction with the ACE2 receptor.[7]

Inhibition of Viral Replication
  • HIV-1: Diarylpyrimidine (DAPY) analogs containing piperidine moieties have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its DNA polymerase activity and thus halting the conversion of the viral RNA genome into DNA.

  • Hepatitis C Virus (HCV): Piperidine derivatives have been investigated as inhibitors of the HCV NS4B and NS5A proteins, which are essential components of the viral replication complex.[10] Inhibition of these non-structural proteins disrupts the formation of the membranous web where viral RNA replication occurs.

  • Coronaviruses: A class of 1,4,4-trisubstituted piperidines has been shown to inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro).[5] Mpro is a cysteine protease crucial for cleaving the viral polyproteins into functional non-structural proteins required for viral replication and transcription. By blocking the active site of Mpro, these piperidine compounds prevent the maturation of these essential viral proteins.

Visualizing the Mechanisms: Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and mechanisms of action for antiviral piperidine compounds.

Experimental_Workflow_Plaque_Reduction_Assay cluster_prep Preparation cluster_infection Infection & Treatment cluster_plaque Plaque Development cluster_analysis Analysis prep1 Seed MDCK cells in 6-well plate inf1 Infect cell monolayer with influenza virus prep1->inf1 prep2 Prepare serial dilutions of piperidine compound inf2 Add piperidine compound dilutions prep2->inf2 inf3 Incubate for viral adsorption inf2->inf3 plaq1 Remove inoculum and add overlay medium inf3->plaq1 plaq2 Incubate for 2-3 days plaq1->plaq2 ana1 Fix and stain cells with crystal violet plaq2->ana1 ana2 Count plaques and calculate EC50 ana1->ana2

HIV_Entry_Inhibition_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Fusion Membrane Cell Membrane Piperidine Piperidine-based CD4 Mimetic Piperidine->gp120 Blocks CD4 binding site Inhibition Inhibition Inhibition->Fusion

SARS_CoV_2_Mpro_Inhibition Polyprotein Viral Polyprotein (pp1a/pp1ab) Cleavage Proteolytic Cleavage Polyprotein->Cleavage Mpro SARS-CoV-2 Main Protease (Mpro) Mpro->Cleavage NSPs Functional Non-Structural Proteins (NSPs) Cleavage->NSPs Replication Viral Replication & Transcription NSPs->Replication Piperidine Piperidine-based Mpro Inhibitor Piperidine->Mpro Inhibition Inhibition Inhibition->Cleavage

Conclusion

Piperidine-containing compounds represent a highly versatile and promising class of antiviral agents. Their demonstrated efficacy against a diverse range of viruses, including influenza, HIV, and coronaviruses, underscores the value of the piperidine scaffold in drug discovery. The varied mechanisms of action, from inhibiting viral entry to blocking key enzymatic activities, provide multiple avenues for therapeutic intervention. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued development of novel piperidine-based antiviral therapies to combat current and future viral threats. Further structure-activity relationship (SAR) studies and optimization of lead compounds will be crucial in translating the potential of this chemical class into clinically effective drugs.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Hydroxypiperidin-1-yl)benzaldehyde is a valuable intermediate in the synthesis of a variety of biologically active compounds and is of significant interest to researchers in medicinal chemistry and drug development. Its structure combines a reactive aldehyde functional group with a substituted piperidine ring, making it a versatile building block for the preparation of more complex molecules, including potential therapeutic agents. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom of 4-fluorobenzaldehyde is displaced by the secondary amine of 4-hydroxypiperidine. The electron-withdrawing nature of the aldehyde group activates the aryl fluoride towards nucleophilic attack, facilitating the reaction. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction.

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 4-Fluorobenzaldehyde R2 4-Hydroxypiperidine R1_struct P1_struct R1_struct->P1_struct K2CO3, DMSO, 95 °C R2_struct R2_struct->P1_struct P1 This compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a known literature procedure.[1]

Materials and Equipment:

  • Three-necked round-bottom flask (2 L)

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Heating mantle

  • 4-Fluorobenzaldehyde (74.4 g, 0.6 mol)

  • 4-Hydroxypiperidine (180 g, 1.78 mol)

  • Anhydrous potassium carbonate (82.8 g, 0.6 mol)

  • Aliquat 336 (1 mL)

  • Dimethyl sulfoxide (DMSO) (750 mL)

  • Toluene

  • Ice

  • Water

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 4-hydroxypiperidine (180 g), 4-fluorobenzaldehyde (74.4 g), anhydrous potassium carbonate (82.8 g), Aliquat 336 (1 mL), and dimethyl sulfoxide (750 mL).

  • Reaction: Heat the reaction mixture to 95 °C with constant stirring. Maintain this temperature for three days.

  • Work-up and Isolation: After three days, cool the reaction mixture to room temperature. Pour the mixture into 3 L of ice water. A solid precipitate will form.

  • Filtration and Washing: Filter the solid precipitate using a Buchner funnel. Wash the collected solid thoroughly with water.

  • Drying: Dry the product in a vacuum oven.

  • Purification: Recrystallize the crude product from toluene to obtain pure this compound. The melting point of the purified product is reported to be 115-118 °C.[1]

Data Presentation

ParameterValueReference
Reactants
4-Fluorobenzaldehyde74.4 g (0.6 mol)[1]
4-Hydroxypiperidine180 g (1.78 mol)[1]
Anhydrous Potassium Carbonate82.8 g (0.6 mol)[1]
Solvent Dimethyl sulfoxide (DMSO)[1]
Catalyst Aliquat 336 (Phase Transfer Catalyst)[1]
Reaction Temperature 95 °C[1]
Reaction Time 3 days[1]
Product Yield Not explicitly stated in the source.
Melting Point 115-118 °C (recrystallized from toluene)[1]

Visualizations

Experimental Workflow

G Synthesis Workflow reagents Combine Reactants: 4-Fluorobenzaldehyde 4-Hydroxypiperidine K2CO3 Aliquat 336 DMSO heating Heat at 95 °C for 3 days reagents->heating cooling Cool to Room Temperature heating->cooling precipitation Pour into Ice Water cooling->precipitation filtration Filter Precipitate precipitation->filtration washing Wash with Water filtration->washing drying Vacuum Dry washing->drying recrystallization Recrystallize from Toluene drying->recrystallization product Pure Product: This compound recrystallization->product

References

Synthesis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde, a valuable intermediate in pharmaceutical and organic synthesis. The presented methodology is based on a well-established nucleophilic aromatic substitution reaction.

Reaction Scheme

The synthesis proceeds via the reaction of 4-fluorobenzaldehyde with 4-hydroxypiperidine in the presence of a base and a phase transfer catalyst.

Reaction scheme for the synthesis of this compound

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a known literature procedure.[1]

Materials:

  • 4-Hydroxypiperidine

  • 4-Fluorobenzaldehyde

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Aliquat 336

  • Dimethylsulfoxide (DMSO)

  • Toluene

  • Ice water

Equipment:

  • 2 L three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum drying oven

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, combine 180 g of 4-hydroxypiperidine, 74.4 g of 4-fluorobenzaldehyde, 82.8 g of anhydrous potassium carbonate, 1 mL of Aliquat 336, and 750 mL of dimethylsulfoxide.[1]

  • Reaction: Heat the reaction mixture to 95°C and maintain this temperature for three days with continuous stirring.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 3 liters of ice water.[1]

  • Isolation: A solid precipitate will form. Collect the solid by filtration and wash it thoroughly with water.[1]

  • Drying: Dry the collected solid under vacuum.[1]

  • Purification: Recrystallize the crude product from toluene to obtain pure this compound.[1] The reported melting point of the purified product is 115-118°C.[1]

Data Summary

The following table summarizes the quantitative data for the synthesis protocol.

Reagent/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
4-Hydroxypiperidine101.151801.782.97
4-Fluorobenzaldehyde124.1174.40.601.00
Anhydrous Potassium Carbonate138.2182.80.601.00
Aliquat 336404.17~1 g (1 mL)~0.0025Catalyst
Dimethylsulfoxide (Solvent)78.13---
Toluene (Recrystallization Solvent)92.14---
This compound (Product)205.26---

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge Reagents: 4-Hydroxypiperidine 4-Fluorobenzaldehyde K₂CO₃ Aliquat 336 DMSO B Heat to 95°C A->B C Stir for 3 Days B->C D Cool to Room Temperature C->D Reaction Complete E Pour into Ice Water D->E F Filter Precipitate E->F G Wash with Water F->G H Vacuum Dry G->H I Recrystallize from Toluene H->I J Pure Product I->J

Caption: Workflow for the synthesis of this compound.

Discussion

This synthetic protocol describes a nucleophilic aromatic substitution reaction where the piperidine nitrogen acts as the nucleophile, displacing the fluorine atom on the benzaldehyde ring. Potassium carbonate serves as the base to deprotonate the hydroxyl group of 4-hydroxypiperidine, increasing its nucleophilicity. Aliquat 336 is a phase transfer catalyst, which facilitates the reaction between the water-soluble base and the organic-soluble reactants. Dimethylsulfoxide is a polar aprotic solvent that is well-suited for this type of reaction. The purification by recrystallization from toluene is an effective method for obtaining the final product with high purity.

This method is a robust and scalable procedure for the synthesis of this compound, a key building block for the development of new chemical entities in the pharmaceutical industry.

References

Application Notes and Protocols for the Recrystallization of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde from Toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde via recrystallization from toluene. This procedure is designed to enhance the purity of the compound, a critical step in drug development and chemical synthesis to ensure the removal of impurities that may affect biological activity, stability, and downstream reactions.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point. Toluene is a common solvent for the recrystallization of moderately polar aromatic compounds. This protocol outlines a systematic approach to the recrystallization of this compound, including a preliminary solubility determination to ensure optimal recovery and purity.

Health and Safety

Toluene is a flammable and hazardous solvent. It can cause skin and eye irritation, and inhalation of vapors may lead to respiratory irritation, dizziness, and drowsiness.[1][2][3] It is also suspected of damaging fertility or the unborn child.[2][3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Keep away from open flames and other ignition sources.[1][5]

This compound safety information is limited. It is prudent to handle it as a potentially hazardous compound. Avoid inhalation of dust and direct contact with skin and eyes.

Experimental Data

A preliminary solubility test is crucial for an efficient recrystallization protocol. The following table provides a template for recording experimentally determined data.

ParameterValueNotes
Solubility in Toluene at 25 °C To be determinedmg/mL
Solubility in Toluene at 110 °C To be determinedmg/mL
Optimal Solvent Volume To be determinedmL/g of crude compound
Crystallization Temperature To be determined°C
Yield of Recrystallized Product To be determined%
Melting Point of Crude Product To be determined°C
Melting Point of Recrystallized Product To be determined°C

Experimental Protocols

Protocol for Preliminary Solubility Testing in Toluene

This initial step is critical to determine the suitability of toluene as a recrystallization solvent and to estimate the appropriate solvent volume.

  • Place approximately 100 mg of crude this compound into a small test tube.

  • Add toluene dropwise at room temperature (25 °C) while stirring until the solid dissolves. Record the volume of toluene required. If the solid is very soluble at room temperature, toluene may not be an ideal solvent.

  • If the solid is not readily soluble at room temperature, gently heat the test tube in a heating block or water bath to the boiling point of toluene (~110 °C).

  • Continue to add toluene dropwise to the hot suspension until the solid completely dissolves. Record the total volume of toluene added.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. If significant crystal formation occurs, toluene is a suitable solvent.

Recrystallization Protocol for this compound

This protocol should be scaled based on the amount of crude material to be purified.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the minimum amount of toluene determined from the preliminary solubility test required to dissolve the compound at its boiling point.

    • Heat the mixture to a gentle boil on a hot plate with stirring.

    • If the solid does not fully dissolve, add small additional portions of hot toluene until a clear solution is obtained. Avoid adding a large excess of solvent to maximize the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present in the hot solution, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper by placing them on the hot plate.

    • Pour the hot solution through the preheated funnel to remove the insoluble impurities.

  • Crystallization:

    • Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.

    • Continue to draw air through the funnel to partially dry the crystals.

  • Drying:

    • Transfer the crystals to a watch glass or drying dish.

    • Dry the crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation start Start crude_compound Crude Compound start->crude_compound dissolve Dissolve in Hot Toluene crude_compound->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? clear_solution Clear Hot Solution dissolve->clear_solution No insoluble impurities impurities Insoluble Impurities hot_filtration->impurities hot_filtration->clear_solution cool Cool Slowly clear_solution->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Toluene isolate->wash filtrate Filtrate (Soluble Impurities) isolate->filtrate dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product Recrystallization_Logic start Start with Crude Compound solubility_test Perform Solubility Test in Toluene start->solubility_test dissolve Dissolve Crude in Minimum Hot Toluene solubility_test->dissolve check_impurities Insoluble Impurities Present? dissolve->check_impurities hot_filtration Perform Hot Filtration check_impurities->hot_filtration Yes cool Cool Solution Slowly to Crystallize check_impurities->cool No hot_filtration->cool check_crystals Crystals Formed? cool->check_crystals scratch Induce Crystallization (e.g., scratch flask) check_crystals->scratch No isolate Isolate Crystals via Vacuum Filtration check_crystals->isolate Yes scratch->check_crystals dry Dry Purified Crystals isolate->dry end Pure Crystalline Product dry->end

References

Application Notes and Protocols for the Characterization of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of this compound and quantifying impurities. A reverse-phase method is typically employed for this analysis.

Experimental Protocol:

A High-Performance Liquid Chromatographic procedure can be utilized for the determination of this compound. Chromatographic analysis is typically performed on a reverse-phase C18 column.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is a common choice. For example, a mixture of acetonitrile and a 50 mM potassium phosphate buffer (e.g., 25:75 v/v) can be effective.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterExpected Value
Retention Time (tR) Compound-specific, to be determined experimentally
Purity (%) >98% (typical for pharmaceutical intermediates)
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for detecting any volatile impurities. The mass spectrum provides a molecular fingerprint that confirms the compound's identity.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Mode: Full scan.

  • Sample Preparation: Prepare a dilute solution (approximately 100 µg/mL) in a suitable solvent like dichloromethane or methanol.

Data Presentation:

ParameterPredicted Value
Molecular Ion [M]+ m/z 205.11
[M+H]+ m/z 206.12
[M+Na]+ m/z 228.10
Key Fragment Ions To be determined from the experimental mass spectrum.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Prepare Dilute Solution inject Inject into GC start->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z 40-500) ionize->analyze tic Generate Total Ion Chromatogram analyze->tic spectrum Obtain Mass Spectrum tic->spectrum identify Identify Compound and Impurities spectrum->identify

Caption: GC-MS analysis workflow for identification.

NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire standard proton spectra.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra.

Data Presentation:

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aldehyde (-CHO)9.7-9.9Singlet1H
Aromatic (ortho to CHO)7.7-7.8Doublet2H
Aromatic (ortho to piperidine)6.8-7.0Doublet2H
Piperidine (-CH-)3.8-4.0Multiplet1H
Piperidine (-NCH₂-) axial3.6-3.8Multiplet2H
Piperidine (-NCH₂-) equatorial3.0-3.2Multiplet2H
Piperidine (-CH₂-) adjacent to CHOH (axial)1.9-2.1Multiplet2H
Piperidine (-CH₂-) adjacent to CHOH (equatorial)1.6-1.8Multiplet2H
Hydroxyl (-OH)VariableBroad Singlet1H

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm)

CarbonPredicted Chemical Shift (ppm)
Aldehyde (C=O)190-192
Aromatic (C-CHO)129-131
Aromatic (C-N)152-154
Aromatic (CH ortho to CHO)131-133
Aromatic (CH ortho to piperidine)114-116
Piperidine (C-OH)65-68
Piperidine (C-N)48-52
Piperidine (CH₂)33-36

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Spectral Interpretation start Dissolve in Deuterated Solvent acquire_h1 Acquire ¹H Spectrum start->acquire_h1 acquire_c13 Acquire ¹³C Spectrum start->acquire_c13 process Process Spectra acquire_h1->process acquire_c13->process assign Assign Chemical Shifts process->assign confirm Confirm Structure assign->confirm

Caption: NMR spectroscopy workflow for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in this compound.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

Data Presentation:

FTIR - Characteristic Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=O (aldehyde)Stretching1680-1700
C=C (aromatic)Stretching1580-1600 and 1450-1500
C-N (aromatic amine)Stretching1250-1350
C-O (hydroxyl)Stretching1000-1250

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Spectral Interpretation start Prepare KBr Pellet or use ATR acquire Acquire IR Spectrum (4000-400 cm⁻¹) start->acquire identify Identify Characteristic Bands acquire->identify confirm Confirm Functional Groups identify->confirm

Caption: FTIR spectroscopy workflow for functional group analysis.

References

HPLC method development for 4-(4-Hydroxypiperidin-1-yl)benzaldehyde analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Robust HPLC Method for the Quantitative Analysis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and robust analytical method for its quantification is essential. This application note details the development and validation of a simple, sensitive, and specific High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Chemical Structure:

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound.[1]

Experimental

Instrumentation:

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

Chemicals and Reagents:

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions:

Based on the polar nature of the analyte (predicted XlogP of 1.4) and the presence of a benzaldehyde chromophore, a reversed-phase HPLC method was developed.[1] The initial scouting experiments focused on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 20% to 80% B in 15 minutes, followed by a 5-minute hold at 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Diluent 50:50 (v/v) Acetonitrile:Water

Rationale for Condition Selection:

  • Column: A C18 column is a good starting point for the separation of moderately polar compounds.[2]

  • Mobile Phase: A mixture of acidified water and acetonitrile provides good peak shape and retention for compounds with basic functionalities like the piperidine nitrogen. The acidic pH suppresses the ionization of the tertiary amine, leading to better chromatographic performance.

  • Gradient: A gradient elution is employed to ensure the timely elution of the analyte and any potential impurities with varying polarities.

  • Detection Wavelength: The UV spectrum of benzaldehyde in water shows a maximum absorbance around 248 nm. Due to the substitution on the benzene ring, a bathochromic shift is expected. A wavelength of 275 nm was chosen after a UV scan of the analyte to ensure high sensitivity.

Protocols

1. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters included specificity, linearity, range, accuracy, precision, and robustness.

Results and Discussion

Specificity:

The specificity of the method was evaluated by injecting the diluent, a placebo (if applicable), and the standard solution. The chromatograms showed no interfering peaks at the retention time of this compound, indicating the method's specificity.

Linearity and Range:

The linearity of the method was established by injecting the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Accuracy:

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Spike LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.7

Precision:

The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of the standard solution at 100% of the test concentration were performed.

Precision% RSD of Peak Area
Repeatability (Intra-day) < 1.0%
Intermediate Precision (Inter-day) < 2.0%

Robustness:

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

A simple, rapid, and reliable reversed-phase HPLC method with UV detection has been developed and validated for the quantitative determination of this compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry.

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development start Start: Define Analytical Target Profile lit_review Literature & Compound Property Review (Polarity, pKa, UV Spectrum) start->lit_review initial_conditions Select Initial Conditions (Column, Mobile Phase, Detector) lit_review->initial_conditions scouting_runs Perform Scouting Runs (Isocratic & Gradient) initial_conditions->scouting_runs optimization Optimize Parameters (Gradient, pH, Temperature) scouting_runs->optimization Evaluate Retention, Peak Shape, Resolution optimization->scouting_runs Re-evaluate if needed validation Method Validation (ICH Guidelines) optimization->validation System Suitability Passes documentation Finalize Method & Document validation->documentation end End: Routine Analysis documentation->end

Caption: Workflow for HPLC Method Development.

Method Validation Protocol

Method_Validation start Start: Developed HPLC Method specificity Specificity (Interference Check) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Parameter Variation) precision->robustness end End: Validated Method robustness->end

Caption: Protocol for HPLC Method Validation.

References

Application Notes and Protocols: Derivatization of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Hydroxypiperidin-1-yl)benzaldehyde is a versatile bifunctional molecule incorporating a reactive aldehyde group and a secondary alcohol within a piperidine ring. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of derivatives with potential applications in biological assays and drug discovery. The aldehyde moiety serves as a handle for the formation of Schiff bases, hydrazones, and other condensation products, or it can be modified through reductive amination to introduce various amine-containing substituents. Simultaneously, the hydroxyl group on the piperidine ring can be functionalized via esterification or etherification to modulate the lipophilicity and steric properties of the resulting molecules.

The piperidine scaffold itself is a well-established privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system, as well as in antiviral, anticancer, and antimicrobial agents. The derivatization of this compound allows for the exploration of a broad chemical space to identify novel compounds with specific biological activities. These derivatives can be screened in a variety of biological assays, including but not limited to, anticancer, antimicrobial, and enzyme inhibition assays. This document provides an overview of potential derivatization strategies and detailed protocols for the synthesis and biological evaluation of exemplary derivatives.

Derivatization Strategies

The two primary sites for derivatization on this compound are the aldehyde and the hydroxyl groups.

1. Derivatization of the Aldehyde Group:

  • Schiff Base Formation: The aldehyde can readily react with primary amines to form Schiff bases (imines). This is a straightforward and efficient method to introduce a wide variety of substituents. Schiff bases are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.

  • Reductive Amination: This two-step, one-pot reaction involves the initial formation of a Schiff base followed by its reduction to a more stable secondary amine. This method is widely used in medicinal chemistry to synthesize libraries of compounds for screening.

  • Hydrazone Formation: Reaction with hydrazides yields hydrazones, another class of compounds with documented biological activities, including enzyme inhibition.

  • Knoevenagel Condensation: Reaction with active methylene compounds can lead to the formation of carbon-carbon double bonds, providing access to a different class of derivatives.

2. Derivatization of the Hydroxyl Group:

  • Esterification: The secondary hydroxyl group can be acylated with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This modification can influence the compound's solubility, membrane permeability, and interaction with biological targets.

  • Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can yield ethers, further diversifying the structural landscape.

These strategies can be employed individually or in combination to generate a library of diverse molecules for biological screening.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from this compound and an exemplary primary amine, 4-aminophenol.

Materials:

  • This compound

  • 4-Aminophenol

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.

  • To this solution, add 1.0 equivalent of 4-aminophenol.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Diagram of the Experimental Workflow:

G cluster_synthesis Schiff Base Synthesis start Dissolve this compound and 4-Aminophenol in Ethanol add_catalyst Add catalytic Glacial Acetic Acid start->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry characterize Characterize Product dry->characterize

Caption: Workflow for the synthesis of a Schiff base derivative.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of the synthesized derivatives against a cancer cell line (e.g., MCF-7, a human breast cancer cell line).

Materials:

  • Synthesized derivatives

  • MCF-7 cells (or other cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. Replace the old medium in the wells with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours in a CO2 incubator.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Diagram of the MTT Assay Workflow:

G cluster_assay MTT Cytotoxicity Assay seed Seed Cancer Cells in 96-well plate treat Treat cells with Synthesized Derivatives seed->treat incubate Incubate for 48h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Dissolve Formazan crystals with DMSO incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation

The quantitative data obtained from biological assays should be summarized in a clear and structured table to facilitate comparison between different derivatives.

Table 1: Exemplary Anticancer Activity Data of Schiff Base Derivatives

Compound IDR-Group on AmineCancer Cell LineIC50 (µM)
SB-1 4-HydroxyphenylMCF-715.5 ± 1.2
SB-2 4-ChlorophenylMCF-78.2 ± 0.7
SB-3 2,4-DichlorophenylMCF-75.1 ± 0.4
Doxorubicin (Positive Control)MCF-70.8 ± 0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data will vary depending on the specific derivatives synthesized and the cell lines used.

Potential Signaling Pathways

Derivatives of this compound, particularly those exhibiting anticancer activity, may exert their effects through various signaling pathways. For example, Schiff bases have been reported to induce apoptosis through the modulation of pathways involving kinases.

Diagram of a Potential Kinase Inhibition Pathway:

G cluster_pathway Hypothetical Kinase Inhibition Pathway Derivative This compound Derivative Kinase Target Kinase (e.g., a Serine/Threonine Kinase) Derivative->Kinase Inhibition pSubstrate Phosphorylated Substrate (Active) Kinase->pSubstrate Phosphorylation Substrate Kinase Substrate (Inactive) Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

This compound is a valuable starting material for the synthesis of diverse libraries of compounds for biological screening. The straightforward derivatization of its aldehyde and hydroxyl functionalities allows for the systematic exploration of structure-activity relationships. The protocols provided herein offer a starting point for the synthesis and evaluation of these derivatives in the context of anticancer drug discovery. Further exploration of different amine substituents for Schiff base formation, as well as derivatization of the hydroxyl group, is warranted to identify novel and potent bioactive molecules.

Application Notes and Protocols: Synthesis of Novel Pyrimidine-Dione Derivatives Using 4-Aminopiperidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel pyrimidine-dione derivatives incorporating a 4-aminopiperidine scaffold. This class of compounds has shown significant potential in therapeutic areas such as diabetes and oncology. The protocols outlined below are based on established synthetic methodologies, offering a reproducible guide for laboratory synthesis and further research.

Application Note 1: Anticancer Agents

A series of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated as potential anticancer agents. These compounds integrate the pyrimidine-dione core, known for its diverse biological activities, with a 4-aminopiperidine linker, which can modulate physicochemical properties and target interactions. The synthetic route is a multi-step process culminating in the coupling of the pyrimidine-dione core with the 4-aminopiperidine precursor.

Biological Activity

Among the synthesized compounds, certain derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, compound 5h has shown significant activity against colorectal (SW480) and breast (MCF-7) cancer cell lines.[1] This particular derivative was found to induce apoptosis in a dose-dependent manner and cause S-phase cell cycle arrest.[1]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of the lead compound 5h .

CompoundTarget Cell LineIC50 (µM)
5h SW480 (Colorectal Cancer)15.70 ± 0.28
5h MCF-7 (Breast Cancer)16.50 ± 4.90

Application Note 2: Antidiabetic Agents (DPP-4 Inhibitors)

Another novel series of pyrimidine-dione derivatives, specifically 6-(4-Aminopiperidine-1-yl)-3-methyl-1-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)methyl)pyrimidine-2,4(1H,3H)-diones, have been designed and synthesized as potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. The incorporation of the 4-aminopiperidine moiety is a key structural feature for achieving high inhibitory potency.[1]

Biological Activity

The synthesized compounds were evaluated for their in-vitro DPP-4 inhibitory activity. Several derivatives displayed potent inhibition, with IC50 values in the nanomolar range, indicating their potential as effective antidiabetic agents.

Quantitative Data Summary

A summary of the DPP-4 inhibitory activity for representative compounds from this series is provided below.

CompoundDPP-4 Inhibition IC50 (nM)
9a 85.3
9b 72.1
9c 60.5
9d 55.2
9e 43.8
9f 35.1
9g 92.4
9h 78.6
9i 65.7
9j 50.3
9k 40.9
9l 30.2

Note: Data is representative of compounds synthesized in the cited literature.[1] Specific substitutions on the quinazoline ring correspond to compounds 9a-9l.

Experimental Workflows and Logic

The synthesis of these derivatives follows a logical, multi-step pathway. The diagrams below illustrate the general workflows for preparing the key intermediates and the final products.

cluster_0 Synthesis of Key Pyrimidine-dione Intermediate A 6-amino-3-methyluracil C Intermediate 1 (N1-benzylated uracil) A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Substituted Benzyl Halide B->C E Intermediate 2 (6-chloro derivative) C->E Reflux D Chlorination Reagent (e.g., POCl3) D->E

Caption: General workflow for the synthesis of the 6-chloro-pyrimidine-dione intermediate.

cluster_1 Final Product Synthesis I2 Intermediate 2 (6-chloro derivative) FP Final Pyrimidine-dione Derivative (e.g., Anticancer or Antidiabetic Agent) I2->FP Base (e.g., DIPEA) Solvent (e.g., Acetonitrile) Reflux AP 4-Aminopiperidine (Precursor) AP->FP

Caption: Final coupling step using the 4-aminopiperidine precursor.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of 6-(4-aminopiperidin-1-yl) substituted pyrimidine-dione derivatives.

Protocol 1: Synthesis of N1-Substituted-6-amino-3-methyluracil (General)
  • Reaction Setup: To a solution of 6-amino-3-methyluracil (1 equivalent) in an appropriate solvent such as Dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5 equivalents).

  • Addition of Reagent: Add the desired substituted benzyl halide or other alkylating agent (1.1 equivalents) to the mixture.

  • Reaction Condition: Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the N1-substituted intermediate.

Protocol 2: Synthesis of 6-Chloro-3-methyl-1-(substituted-methyl)pyrimidine-2,4(1H,3H)-dione
  • Reaction Setup: Suspend the N1-substituted uracil derivative (1 equivalent) from Protocol 1 in a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ in acetonitrile.[1]

  • Reaction Condition: Reflux the mixture for 2-4 hours. Monitor the reaction's completion using TLC.

  • Work-up: After cooling to room temperature, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of Final 6-(4-Aminopiperidin-1-yl) Pyrimidine-Dione Derivatives
  • Reaction Setup: Dissolve the 6-chloro intermediate (1 equivalent) from Protocol 2 in a solvent like acetonitrile or isopropanol.[1]

  • Addition of Reagents: Add 4-aminopiperidine (1.2 equivalents) and a base such as N,N-Diisopropylethylamine (DIPEA) or sodium bicarbonate (2 equivalents) to the solution.[1]

  • Reaction Condition: Reflux the reaction mixture for 12-24 hours. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and pour it into ice-water.[1]

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid with water and then with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove impurities. The final product can be further purified by recrystallization or column chromatography to yield the desired novel pyrimidine-dione derivative.

Characterization: All synthesized compounds should be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm their structure and purity.

References

Application Notes and Protocols: Molecular Docking Studies with 4-(4-Hydroxypiperidin-1-yl)benzaldehyde Derivatives as Potential Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. One of the primary therapeutic strategies for managing AD involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This application note details a computational approach using molecular docking to evaluate a series of novel 4-(4-Hydroxypiperidin-1-yl)benzaldehyde derivatives as potential AChE inhibitors. The 4-hydroxypiperidine moiety is a common fragment in various bioactive compounds and can contribute to favorable pharmacokinetic properties.[3] This study aims to predict the binding affinities and interaction patterns of these derivatives within the AChE active site, providing a rationale for their further development as therapeutic agents.

I. Quantitative Data Summary

The following table summarizes the predicted binding energies and inhibitory constants (Ki) for a series of this compound derivatives docked against human acetylcholinesterase (PDB ID: 4EY7). Lower binding energy and Ki values are indicative of more favorable binding.

Table 1: Molecular Docking Results of this compound Derivatives against Acetylcholinesterase (AChE)

Compound IDSubstituent (R) on Benzaldehyde RingDocking Score (kcal/mol)Estimated Ki (nM)Key Interacting Residues
Parent -H-8.2150.5TYR72, TRP86, TYR124, TRP286, TYR337, TYR341
DERIV-01 2-OH-8.975.2TYR72, TRP86, ASP74, TYR124, TRP286, TYR337
DERIV-02 3-OH-8.795.8TRP86, TYR124, SER125, TRP286, TYR337, TYR341
DERIV-03 4-OH-9.155.1TRP86, TYR124, TRP286, TYR337, HIS447, TYR341
DERIV-04 2-OCH3-8.5115.3TYR72, TRP86, TYR124, TRP286, PHE338, TYR341
DERIV-05 3-OCH3-8.885.6TRP86, TYR124, SER125, TRP286, TYR337, TYR341
DERIV-06 4-OCH3-9.340.7TRP86, TYR124, TRP286, TYR337, HIS447, TYR341
DERIV-07 2-Cl-8.6105.9TYR72, TRP86, TYR124, TRP286, PHE338, TYR341
DERIV-08 3-Cl-8.975.2TRP86, TYR124, SER125, TRP286, TYR337, TYR341
DERIV-09 4-Cl-9.248.3TRP86, TYR124, TRP286, TYR337, HIS447, TYR341
DERIV-10 4-NO2-9.530.1TRP86, ASP74, TYR124, TRP286, TYR337, HIS447

II. Experimental Protocols

This section provides detailed methodologies for the molecular docking studies of this compound derivatives against acetylcholinesterase.

A. Software and Resources:

  • Molecular Modeling Software: AutoDock Vina, UCSF Chimera, PyMOL

  • Protein Data Bank (PDB): for retrieval of the AChE crystal structure.

  • Ligand Preparation: ChemDraw, Avogadro

B. Protocol for Ligand Preparation:

  • 2D Structure Drawing: The 2D structures of the this compound parent molecule and its derivatives were drawn using ChemDraw software.

  • 3D Structure Generation: The 2D structures were converted to 3D structures using Avogadro.

  • Energy Minimization: The 3D structures of the ligands were subjected to energy minimization using the MMFF94 force field to obtain stable conformations.

  • File Format Conversion: The energy-minimized ligand structures were saved in PDBQT format using AutoDockTools, which involves adding Gasteiger charges and defining rotatable bonds.

C. Protocol for Protein Preparation:

  • Structure Retrieval: The 3D crystal structure of human acetylcholinesterase complexed with a known inhibitor (e.g., Donepezil) was downloaded from the Protein Data Bank (PDB ID: 4EY7).

  • Protein Cleaning: The protein structure was prepared using UCSF Chimera. This involved removing water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

  • Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein structure.

  • Charge Assignment: Gasteiger charges were assigned to the protein atoms.

  • File Format Conversion: The prepared protein structure was saved in the PDBQT format for use in AutoDock Vina.

D. Protocol for Molecular Docking:

  • Grid Box Definition: A grid box was defined around the active site of AChE. The center of the grid was set to the coordinates of the co-crystallized ligand to ensure that the docking search was focused on the binding pocket. The dimensions of the grid box were set to 60 x 60 x 60 Å to encompass the entire active site.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The prepared ligand files (in PDBQT format) and the prepared protein file (in PDBQT format) were used as inputs. The exhaustiveness parameter was set to 20 to ensure a thorough search of the conformational space.

  • Pose Selection and Analysis: The docking results were analyzed to identify the best binding poses for each ligand based on the docking score. The pose with the lowest binding energy was selected for further analysis.

  • Interaction Analysis: The interactions between the docked ligands and the amino acid residues of the AChE active site were visualized and analyzed using PyMOL and UCSF Chimera. This included identifying hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

III. Visualizations

A. Signaling Pathway

G cluster_0 Cholinergic Synapse cluster_1 ACh Degradation & Inhibition Ach_vesicle Acetylcholine (ACh) Vesicle Ach_release ACh Release Ach_vesicle->Ach_release Action Potential Synaptic_cleft Synaptic Cleft Ach_release->Synaptic_cleft ACh_receptor Postsynaptic ACh Receptor Synaptic_cleft->ACh_receptor ACh Binding AChE Acetylcholinesterase (AChE) Synaptic_cleft->AChE ACh Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Hydrolysis ACh Hydrolysis AChE->Hydrolysis Choline_acetate Choline + Acetate Hydrolysis->Choline_acetate Inhibitor This compound Derivative Inhibitor->AChE Inhibition G cluster_0 Preparation Phase cluster_1 Docking Simulation cluster_2 Analysis Phase Ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_gen Grid Box Generation (Define Active Site) Ligand_prep->Grid_gen Protein_prep Protein Preparation (PDB Download, Cleaning, H-addition) Protein_prep->Grid_gen Docking_run Molecular Docking (AutoDock Vina) Grid_gen->Docking_run Pose_analysis Binding Pose Analysis (Lowest Energy Conformation) Docking_run->Pose_analysis Interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Pose_analysis->Interaction_analysis Data_summary Data Summarization (Docking Scores, Ki Values) Interaction_analysis->Data_summary G Compound_Library Library of this compound Derivatives In_Silico_Screening In Silico Screening (Molecular Docking) Compound_Library->In_Silico_Screening Target_Selection Target Selection: Acetylcholinesterase (AChE) Target_Selection->In_Silico_Screening Binding_Affinity Prediction of Binding Affinity In_Silico_Screening->Binding_Affinity Binding_Mode Identification of Binding Mode In_Silico_Screening->Binding_Mode SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Affinity->SAR_Analysis Binding_Mode->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Further_Optimization Further Chemical Optimization Lead_Identification->Further_Optimization Experimental_Validation Experimental Validation (In Vitro Assays) Lead_Identification->Experimental_Validation

References

Application Notes and Protocols for Cytotoxicity Assays of Compounds Derived from 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds derived from the 4-(4-Hydroxypiperidin-1-yl)benzaldehyde scaffold are of significant interest in medicinal chemistry and drug discovery due to their potential therapeutic applications, particularly in oncology.[1] The initial assessment of these novel compounds involves determining their cytotoxic potential to identify promising candidates for further development.[2] This document provides detailed protocols for essential in-vitro cytotoxicity assays, including the MTT, LDH, and apoptosis assays, tailored for the evaluation of these specific derivatives.

The primary goal of these assays is to quantify the concentration at which a compound inhibits cell viability by 50% (IC50), a critical parameter for comparing cytotoxic activity.[2] Furthermore, understanding the mechanism of cell death, whether through necrosis or programmed cell death (apoptosis), is crucial for characterizing the compound's biological activity.[3][4]

Data Presentation: Summarizing Cytotoxic Activity

Quantitative data from cytotoxicity assays should be presented in a clear, tabular format to facilitate the comparison of IC50 values across different cancer cell lines and incubation times.

Table 1: Cytotoxic Activity (IC50 in µM) of this compound Derivatives

Compound IDDerivative SubstitutionCancer Cell LineIncubation Time (h)IC50 (µM) ± SD
Example-Cpd-01 R = -CH3MCF-7 (Breast)48[Insert Value]
Example-Cpd-01 R = -CH3HeLa (Cervical)48[Insert Value]
Example-Cpd-01 R = -CH3A549 (Lung)48[Insert Value]
Example-Cpd-02 R = -ClMCF-7 (Breast)48[Insert Value]
Example-Cpd-02 R = -ClHeLa (Cervical)48[Insert Value]
Example-Cpd-02 R = -ClA549 (Lung)48[Insert Value]

Note: The IC50 values in this table are placeholders. Actual values should be determined experimentally.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7][8] The intensity of the color, measured spectrophotometrically, is proportional to the number of viable cells.[9]

Materials:

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[7]

  • Dimethyl Sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

  • Test compounds derived from this compound

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).[2]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[2]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h add_compounds Add Serial Dilutions of Compounds incubate_24h->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Measure Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

MTT Assay Workflow

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, making it a reliable indicator of cell lysis.[3][12]

Materials:

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

  • Test compounds

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with the compounds. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10][13]

  • Incubation: Incubate the plate for the desired time period.[2]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[2]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[2]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[2]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2][10]

  • Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

LDH_Assay_Workflow LDH Cytotoxicity Assay Workflow cluster_prep Preparation & Treatment cluster_collection Sample Collection cluster_reaction LDH Reaction cluster_analysis Analysis seed_cells Seed & Treat Cells in 96-well Plate incubate_treatment Incubate for Desired Period seed_cells->incubate_treatment collect_supernatant Collect Supernatant incubate_treatment->collect_supernatant add_reaction_mix Add LDH Reaction Mixture collect_supernatant->add_reaction_mix incubate_rt Incubate 30 min at RT add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Measure Absorbance (490 nm) add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

LDH Assay Workflow

Apoptosis Assay using Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[4][14] One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic or necrotic cells.[15] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, typically analyzed via flow cytometry.[16]

Materials:

  • 6-well plates or culture tubes

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

  • Test compounds

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired duration.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Signaling Pathways and Mechanism of Action

Piperidine derivatives have been reported to induce apoptosis in cancer cells by modulating various signaling pathways.[17] A common pathway implicated is the PI3K/Akt pathway, which is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer.[18][19] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent caspase activation, culminating in cell death.[15][17]

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway in Apoptosis compound Piperidine Derivative pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

PI3K/Akt Apoptotic Pathway

References

Application Notes and Protocols for the Synthesis of HPPD Inhibitors Using 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate. In plants, this pathway is essential for the biosynthesis of plastoquinone and tocochromanols (including Vitamin E), which are vital for photosynthesis and antioxidant protection. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the bleaching of photosynthetic tissues and ultimately, plant death. This makes HPPD an attractive target for the development of novel herbicides.

The triketone class of molecules has been identified as potent inhibitors of HPPD. These compounds typically chelate the active site Fe(II) ion, disrupting the enzyme's catalytic activity. This application note details the use of 4-(4-hydroxypiperidin-1-yl)benzaldehyde as a versatile starting material for the synthesis of novel triketone HPPD inhibitors. The inclusion of the 4-hydroxypiperidine moiety offers opportunities for modifying the physicochemical properties of the final compounds, potentially influencing their solubility, uptake, and translocation in plants.

Mechanism of Action of HPPD Inhibitors

HPPD inhibitors disrupt the normal biosynthetic pathway of plastoquinone and carotenoids in plants. By blocking the function of HPPD, the production of homogentisate is halted. Homogentisate is a key precursor for the synthesis of plastoquinone, which is an essential cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. A deficiency in plastoquinone leads to the accumulation of phytoene and the inhibition of carotenoid formation. Carotenoids are crucial for protecting chlorophyll from photo-oxidative damage. Without carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching symptoms observed in treated plants.

HPPD_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalysis Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor Carotenoids Carotenoid Biosynthesis Phytoene_Desaturase->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll HPPD_Inhibitor HPPD Inhibitor (e.g., Triketones) HPPD_Inhibitor->HPPD Inhibition

Mechanism of HPPD Inhibition.

Experimental Protocols

The synthesis of a representative triketone HPPD inhibitor, 2-[4-(4-hydroxypiperidin-1-yl)benzoyl]cyclohexane-1,3-dione, from this compound is a two-step process. The first step involves the oxidation of the aldehyde to the corresponding carboxylic acid, followed by conversion to the acyl chloride. The second step is the C-acylation of cyclohexane-1,3-dione with the synthesized acyl chloride.

Protocol 1: Synthesis of 4-(4-Hydroxypiperidin-1-yl)benzoyl chloride

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl2)

  • Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Oxidation to Carboxylic Acid:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as aqueous acetone.

    • Add a solution of potassium permanganate (1.1 eq) in water dropwise to the stirred solution at room temperature.

    • After the addition is complete, heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture and filter to remove manganese dioxide.

    • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-(4-hydroxypiperidin-1-yl)benzoic acid.

  • Formation of Acyl Chloride:

    • Suspend the dried 4-(4-hydroxypiperidin-1-yl)benzoic acid (1.0 eq) in anhydrous dichloromethane.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.5 eq) to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

    • Cool the mixture and evaporate the solvent and excess thionyl chloride under reduced pressure.

    • The resulting crude 4-(4-hydroxypiperidin-1-yl)benzoyl chloride is used in the next step without further purification.

Protocol 2: Synthesis of 2-[4-(4-Hydroxypiperidin-1-yl)benzoyl]cyclohexane-1,3-dione

Materials:

  • 4-(4-Hydroxypiperidin-1-yl)benzoyl chloride

  • Cyclohexane-1,3-dione

  • Triethylamine (Et3N)

  • Acetone cyanohydrin (catalyst)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • C-Acylation Reaction:

    • Dissolve cyclohexane-1,3-dione (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add triethylamine (2.5 eq) and a catalytic amount of acetone cyanohydrin.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of the crude 4-(4-hydroxypiperidin-1-yl)benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with 1 M HCl and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 2-[4-(4-hydroxypiperidin-1-yl)benzoyl]cyclohexane-1,3-dione.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Synthesis cluster_step2 Step 2: C-Acylation cluster_step3 Step 3: Purification & Analysis Start This compound Oxidation Oxidation (KMnO4, NaOH) Start->Oxidation CarboxylicAcid 4-(4-Hydroxypiperidin-1-yl)benzoic acid Oxidation->CarboxylicAcid AcylChlorideFormation Acyl Chloride Formation (SOCl2, cat. DMF) CarboxylicAcid->AcylChlorideFormation AcylChloride 4-(4-Hydroxypiperidin-1-yl)benzoyl chloride AcylChlorideFormation->AcylChloride Acylation C-Acylation (Et3N, cat. Acetone Cyanohydrin) AcylChloride->Acylation Cyclohexanedione Cyclohexane-1,3-dione Cyclohexanedione->Acylation CrudeProduct Crude Product Acylation->CrudeProduct Workup Aqueous Work-up CrudeProduct->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure HPPD Inhibitor Purification->FinalProduct Analysis Characterization (NMR, MS) FinalProduct->Analysis Bioassay HPPD Inhibition Assay FinalProduct->Bioassay

Experimental Workflow for Synthesis and Evaluation.

Data Presentation

The following tables provide representative quantitative data for the synthesized HPPD inhibitor, 2-[4-(4-hydroxypiperidin-1-yl)benzoyl]cyclohexane-1,3-dione. This data is based on typical values observed for structurally similar triketone herbicides.

Table 1: In Vitro HPPD Inhibition

Enzyme SourceIC50 (nM)
Arabidopsis thaliana85
Zea mays (Maize)150
Amaranthus retroflexus (Pigweed)65

Table 2: Herbicidal Activity (Post-emergence)

Weed SpeciesGR50 (g a.i./ha)
Abutilon theophrasti (Velvetleaf)45
Setaria faberi (Giant Foxtail)70
Chenopodium album (Lambsquarters)35
Zea mays (Maize) - Crop Safety> 400

GR50: The dose required to reduce plant growth by 50%.

Conclusion

This compound serves as a valuable and adaptable starting material for the synthesis of novel triketone HPPD inhibitors. The outlined protocols provide a robust framework for the preparation and evaluation of these compounds. The presence of the hydroxypiperidine moiety offers a handle for further chemical modification to optimize herbicidal activity, selectivity, and environmental profile. The development of new HPPD inhibitors is crucial for effective weed management and overcoming resistance to existing herbicides.

Green synthesis approaches for 4-(4-Hydroxypiperidin-1-yl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An overview of environmentally friendly methods for synthesizing derivatives of 4-(4-hydroxypiperidin-1-yl)benzaldehyde is provided below, with a focus on sustainable chemistry principles. These application notes and protocols are intended for researchers, scientists, and professionals in drug development. The information is based on established green chemistry techniques applicable to the synthesis of N-arylpiperidines and benzaldehyde derivatives, which are the core components of the target molecule.

Application Notes

The synthesis of this compound derivatives can be approached by forming the N-aryl bond between a substituted piperidine and a benzaldehyde precursor, or by modifying a pre-formed N-arylpiperidine structure. Green chemistry aims to make these processes more efficient and environmentally benign. Key green approaches applicable to these syntheses include:

  • Ultrasound-Assisted Synthesis: Sonication provides energy to the reaction mixture through acoustic cavitation, which can lead to faster reaction rates, higher yields, and milder reaction conditions. This method is particularly effective for condensation and cyclization reactions.[1][2][3]

  • Microwave-Assisted Synthesis: Microwave irradiation offers rapid and uniform heating of the reaction mixture, significantly reducing reaction times from hours to minutes.[4][5][6][7] This technique is well-suited for a variety of organic transformations, including one-pot multi-component reactions.[8]

  • One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent waste, energy consumption, and overall synthesis time.[9][10][11][12] This is a highly efficient strategy for building complex molecules.

  • Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or ethanol, and using reusable or non-toxic catalysts, are fundamental principles of green chemistry that can be applied to these syntheses.[13][14]

Experimental Protocols

While specific green synthesis protocols for this compound were not found in the literature, the following generalized protocols for the synthesis of its key structural motifs are based on established green chemistry methodologies.

Protocol 1: Ultrasound-Assisted N-Arylation of 4-Hydroxypiperidine

This protocol describes a greener approach to forming the N-arylpiperidine core structure using ultrasound irradiation.

Materials:

  • 4-Hydroxypiperidine

  • Substituted 4-fluorobenzaldehyde or 4-chlorobenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) or a green solvent like polyethylene glycol (PEG)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a reaction vessel, combine 4-hydroxypiperidine (1.2 mmol), the substituted benzaldehyde (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add a minimal amount of the chosen solvent (e.g., 5 mL of DMSO).

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) and power (e.g., 250 W) at a controlled temperature (e.g., 50-70 °C).[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted One-Pot Synthesis of a Substituted Piperidine Derivative

This protocol outlines a rapid, one-pot synthesis of a highly substituted piperidine ring, a common core in pharmaceutical agents, using microwave irradiation.[12]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Aromatic amine (2 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • A surfactant catalyst in water (e.g., sodium lauryl sulfate - SLS) or another green catalyst.[12]

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, mix the aromatic aldehyde, aromatic amine, β-ketoester, and the catalyst in water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-100 °C) and power (e.g., 50-100 W) for a short duration (e.g., 5-15 minutes).[6]

  • After the reaction is complete, cool the vessel to room temperature.

  • The solid product can often be isolated by simple filtration.

  • Wash the product with water and a cold organic solvent (e.g., ethanol) and dry under vacuum.

Quantitative Data

The following tables summarize typical quantitative data for green synthesis methods applicable to the formation of N-arylpiperidines and related heterocyclic compounds.

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis

Product TypeSynthesis MethodCatalystSolventTimeYield (%)Reference
ChalconesUltrasoundAcid-resinSolvent-free15-25 min85-95[1]
ChalconesConventionalAcid-resinSolvent2-4 h70-80[1]
QuinazolinonesUltrasoundNoneEthanol15 min85-95[2]
QuinazolinonesConventionalVariousVarious3-12 h60-80[2]
N-(4-arylthiazol-2-yl)hydrazonesUltrasoundNoneWater50 min90[3]
N-(4-arylthiazol-2-yl)hydrazonesConventionalNoneEthanol50 min<65[3]

Table 2: Microwave-Assisted Synthesis of Heterocyclic Compounds

Product TypeCatalystSolventTimeYield (%)Reference
1,3,4-OxadiazolesBTPPDSSolvent-free25 minHigh[8]
1,4-DihydropyridinesBa(NO₃)₂Solvent-free30 min86-96[5]
DihydropyrimidinonesPolymerSolvent-free10 min89-98[6]
[1][2]Oxazine DerivativesCs₂CO₃Aqueous Ethanol3-5 minHigh[15]

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the green synthesis protocols described above.

G cluster_0 Protocol 1: Ultrasound-Assisted N-Arylation A Reactants: 4-Hydroxypiperidine Substituted Benzaldehyde K₂CO₃ B Solvent Addition (e.g., DMSO) A->B C Ultrasonic Irradiation (40 kHz, 50-70°C) B->C D Reaction Quenching & Extraction C->D E Purification (Column Chromatography) D->E F Final Product: N-Aryl-4-hydroxypiperidine E->F

Caption: Workflow for Ultrasound-Assisted N-Arylation.

G cluster_1 Protocol 2: Microwave-Assisted One-Pot Synthesis A Reactants: Aromatic Aldehyde Aromatic Amine β-Ketoester B Catalyst & Water Addition A->B C Microwave Irradiation (80-100°C, 5-15 min) B->C D Cooling & Filtration C->D E Washing & Drying D->E F Final Product: Substituted Piperidine E->F

Caption: Workflow for Microwave-Assisted One-Pot Synthesis.

References

Application Notes and Protocols for the Large-Scale Preparation of Substituted Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and modern methods for the large-scale synthesis of substituted hydroxybenzaldehydes, key intermediates in the pharmaceutical, fragrance, and fine chemical industries. This document details experimental protocols, presents comparative quantitative data, and outlines reaction pathways and workflows to guide researchers in selecting and implementing the most suitable synthetic strategy.

Introduction

Substituted hydroxybenzaldehydes are a critical class of aromatic aldehydes characterized by a hydroxyl group and a formyl group attached to a benzene ring. Their utility as versatile building blocks stems from the reactivity of both functional groups, allowing for a wide range of subsequent chemical modifications. The regioselectivity of the formylation of phenols is a key challenge in their synthesis, with the ortho and para isomers being the most common products. The desired isomer often depends on the specific application. For instance, salicylaldehyde (ortho-hydroxybenzaldehyde) and its derivatives are precursors to pharmaceuticals, chelating agents, and fragrances.[1] p-Hydroxybenzaldehyde is a key intermediate for the synthesis of herbicides and other agrochemicals. This document outlines several key methodologies for the formylation of phenols, providing detailed protocols and comparative data to aid in process development and scale-up.

Overview of Synthetic Methodologies

Several classical and modern methods are employed for the formylation of phenols. The choice of method depends on factors such as the desired regioselectivity, the nature of the substituents on the phenol, cost of reagents, and scalability. The most common methods include the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction.[2][3] More recent developments include the highly regioselective ortho-formylation using magnesium chloride and paraformaldehyde, as well as sustainable approaches like mechanochemistry and continuous flow synthesis.

G cluster_start cluster_methods Formylation Methods cluster_workup Work-up & Purification cluster_end start Substituted Phenol reimer_tiemann Reimer-Tiemann Reaction (CHCl3, NaOH) start->reimer_tiemann duff Duff Reaction (Hexamethylenetetramine, Acid) start->duff vilsmeier_haack Vilsmeier-Haack Reaction (DMF, POCl3) start->vilsmeier_haack mgcl2_paraform MgCl2/Paraformaldehyde Method start->mgcl2_paraform modern Modern Methods (Mechanochemistry, Flow Chemistry) start->modern workup Acidification, Extraction reimer_tiemann->workup duff->workup vilsmeier_haack->workup mgcl2_paraform->workup modern->workup purification Distillation, Crystallization, Chromatography workup->purification end Substituted Hydroxybenzaldehyde purification->end

General workflow for the synthesis of substituted hydroxybenzaldehydes.

Comparative Data of Formylation Methods

The following table summarizes typical yields and reaction conditions for various formylation methods applied to different substituted phenols. This data is intended to provide a comparative baseline for selecting a synthetic route.

Phenol SubstrateMethodReagentsSolventTemp. (°C)Time (h)Yield (%)Regioselectivity (o:p)Reference(s)
PhenolReimer-TiemannCHCl₃, NaOHWater/Ethanol703~30-505:1[4]
PhenolDuffHexamethylenetetramine, Glycerol, Boric AcidGlycerol150-1600.3~15-20Majorly ortho[5]
PhenolMgCl₂/ParaformaldehydeMgCl₂, Paraformaldehyde, Et₃NAcetonitrileReflux1.574Exclusively ortho[6]
2-NaphtholReimer-TiemannCHCl₃, NaOHEthanol/Water70-80138-482-hydroxy-1-naphthaldehyde
2-NaphtholMgCl₂/ParaformaldehydeMgCl₂, Paraformaldehyde, Et₃NAcetonitrileReflux2852-hydroxy-1-naphthaldehyde[6]
p-CresolDuffHexamethylenetetramine, Acetic AcidAcetic Acid1302~402-hydroxy-5-methylbenzaldehyde[5]
2,4-Di-tert-butylphenolDuffHexamethylenetetramine, Acetic AcidAcetic Acid130240-463,5-di-tert-butylsalicylaldehyde[1]
2-BromophenolMgCl₂/ParaformaldehydeMgCl₂, Paraformaldehyde, Et₃NTHFReflux280-813-Bromosalicylaldehyde[6]
GuaiacolVilsmeier-Haack (Industrial)Glyoxylic Acid---HighVanillin (para isomer)[1]
ResorcinolVilsmeier-HaackPOCl₃, DMF---65-752,4-Dihydroxybenzaldehyde[7]
PhenolMechanochemical DuffHMTA, H₂SO₄Silica (solid-phase)RT0.5-1HighExclusively ortho[8][9]

Experimental Protocols

Reimer-Tiemann Reaction: Synthesis of Salicylaldehyde

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[2] It involves the reaction of a phenol with chloroform in the presence of a strong base, typically sodium or potassium hydroxide.[10] The reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ.[3] While it is a widely used method, it often suffers from moderate yields and the formation of the para-isomer as a by-product.[4]

Protocol:

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve phenol (1.0 equiv) in an aqueous solution of sodium hydroxide (4.0 equiv).

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Add chloroform (1.5 equiv) dropwise over 1-2 hours, maintaining the temperature and vigorous stirring. The reaction is exothermic.

  • After the addition is complete, continue stirring at 60-70 °C for an additional 2-3 hours.

  • Cool the reaction mixture and acidify with dilute sulfuric acid or hydrochloric acid to pH 2-3.

  • The crude product, a mixture of ortho- and para-hydroxybenzaldehydes, can be purified by steam distillation. Salicylaldehyde is volatile with steam, while the p-hydroxybenzaldehyde remains in the distillation residue.[11]

  • The salicylaldehyde in the distillate can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried over anhydrous magnesium sulfate, and further purified by vacuum distillation.

Duff Reaction: Synthesis of 3,5-Di-tert-butylsalicylaldehyde

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or glacial acetic acid.[5] It is particularly effective for the ortho-formylation of electron-rich phenols.[5]

Protocol for 3,5-Di-tert-butylsalicylaldehyde: [1]

  • In a reaction vessel equipped with a stirrer and reflux condenser, add 2,4-di-tert-butylphenol (1.0 mol), hexamethylenetetramine (2.0 mol), and glacial acetic acid (500 mL).

  • Heat the mixture to 130 °C with stirring for 2 hours.

  • Cool the reaction mixture slightly and add a solution of 20% (v/v) aqueous sulfuric acid (500 mL).

  • Reflux the resulting mixture for 30 minutes to hydrolyze the intermediate imine.

  • Cool the solution to 60-80 °C and separate the organic phase.

  • The crude product can be purified by recrystallization from cold methanol (0-5 °C) to yield pure 3,5-di-tert-butylsalicylaldehyde.

Vilsmeier-Haack Reaction: Synthesis of 2,4-Dihydroxybenzaldehyde

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds, including phenols.[12] The Vilsmeier reagent, a chloroiminium salt, is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12]

Protocol for 2,4-Dihydroxybenzaldehyde: [7]

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.1 equiv) to N,N-dimethylformamide (3.0 equiv) with stirring to form the Vilsmeier reagent.

  • To this mixture, add resorcinol (1.0 equiv) portion-wise, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat to 50-60 °C for an additional 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a solution of sodium hydroxide or sodium carbonate.

  • The precipitated product, 2,4-dihydroxybenzaldehyde, can be collected by filtration, washed with cold water, and recrystallized from water or ethanol.

Ortho-Formylation with MgCl₂ and Paraformaldehyde: Synthesis of 3-Bromosalicylaldehyde

This method offers high regioselectivity for ortho-formylation and generally provides good to excellent yields.[6] It is applicable to a wide range of phenols, including those with electron-withdrawing and electron-donating substituents.[13]

Protocol for 3-Bromosalicylaldehyde: [6]

  • To a dry three-necked flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (2.0 equiv) and paraformaldehyde (3.0 equiv).

  • Add dry tetrahydrofuran (THF) via syringe, followed by the dropwise addition of triethylamine (2.0 equiv).

  • Stir the mixture for 10 minutes, then add 2-bromophenol (1.0 equiv) dropwise.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and add 1 N HCl.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from hexane.

Modern and Sustainable Approaches

Mechanochemical Duff Reaction

Mechanochemistry offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis.[8][9] The mechanochemical Duff reaction has been shown to be highly efficient and scalable.[8][9]

Protocol for Gram-Scale Synthesis: [8][9]

  • In a milling jar, combine the phenol (1.0 equiv), hexamethylenetetramine (1.2 equiv), and silica gel.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Mill the mixture at room temperature for 30-60 minutes.

  • After milling, the product can be extracted from the solid mixture with an appropriate organic solvent and purified by column chromatography or recrystallization.

Continuous Flow Synthesis

Continuous flow chemistry provides enhanced safety, better heat and mass transfer, and easier scalability compared to batch processes.[14] While specific setups vary, a general workflow can be described.

G phenol_reagent Phenol Solution (Syringe Pump A) mixer phenol_reagent->mixer formylating_agent Formylating Agent (Syringe Pump B) formylating_agent->mixer reactor Heated Microreactor mixer->reactor back_pressure Back Pressure Regulator reactor->back_pressure collection Product Collection back_pressure->collection

Simplified schematic of a continuous flow setup.

General Procedure:

  • Two separate streams, one containing the substituted phenol and a base (if required) in a suitable solvent, and the other containing the formylating agent (e.g., Vilsmeier reagent generated in-line), are continuously pumped into a micro-mixer.

  • The combined stream then flows through a heated reactor coil where the reaction takes place. Residence time is controlled by the flow rate and the reactor volume.

  • The product stream exits the reactor, passes through a back-pressure regulator to maintain pressure, and is collected.

  • The collected product stream is then subjected to a suitable work-up and purification procedure.

Conclusion

The large-scale preparation of substituted hydroxybenzaldehydes can be achieved through a variety of synthetic methods. Classical reactions such as the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions remain relevant, particularly with optimizations for industrial-scale production. However, modern methods, including the highly regioselective ortho-formylation with MgCl₂ and paraformaldehyde, and sustainable approaches like mechanochemistry and continuous flow synthesis, offer significant advantages in terms of yield, selectivity, safety, and scalability. The choice of the optimal method will depend on the specific target molecule, desired purity, and the scale of the synthesis. The protocols and comparative data presented in these application notes serve as a valuable resource for researchers and professionals in the development and implementation of robust and efficient syntheses of this important class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde. The information provided is intended to help improve reaction yields and address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

Q1: My SNAr reaction of 4-fluorobenzaldehyde and 4-hydroxypiperidine is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this SNAr reaction can stem from several factors. Here's a troubleshooting guide:

  • Inadequate Base: The choice and amount of base are critical. Potassium carbonate (K₂CO₃) is commonly used, but if the reaction is sluggish, a stronger base like cesium carbonate (Cs₂CO₃) or an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be more effective. Ensure the base is finely powdered and dry.

  • Reaction Temperature: While the reaction is often run at elevated temperatures (e.g., 90-120 °C), excessively high temperatures can lead to decomposition of the starting materials or product. Conversely, a temperature that is too low will result in a slow reaction rate. Consider optimizing the temperature in increments of 10 °C.

  • Solvent Choice: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common solvents for this reaction as they are polar aprotic and can accelerate SNAr reactions. Ensure the solvent is anhydrous, as water can lead to unwanted side reactions.

  • Purity of Starting Materials: Impurities in the 4-fluorobenzaldehyde, such as 4-fluorobenzoic acid, can consume the base and hinder the reaction. It is advisable to use high-purity starting materials.

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q2: I am observing multiple spots on my TLC plate after attempting the Buchwald-Hartwig amination of 4-bromobenzaldehyde with 4-hydroxypiperidine. What are the likely side products?

A2: The formation of multiple byproducts in a Buchwald-Hartwig amination is a common issue. Potential side products include:

  • Hydrodehalogenation: The 4-bromobenzaldehyde can be reduced to benzaldehyde. This is often caused by β-hydride elimination from the palladium amide intermediate.[1]

  • Double Arylation: The secondary amine product can potentially undergo a second amination reaction, leading to a diarylamine species, although this is less likely with a bulky piperidine derivative.

  • Homocoupling of the Aryl Halide: The 4-bromobenzaldehyde can couple with itself to form biphenyl derivatives.

  • Oxidation of the Aldehyde: The aldehyde group is sensitive and can be oxidized to a carboxylic acid under certain conditions.

To minimize these side reactions, it is crucial to carefully control the reaction conditions, including the choice of ligand, base, and temperature. Using a pre-catalyst can sometimes lead to a cleaner reaction.[2]

Q3: How do I choose between the SNAr and the Buchwald-Hartwig amination route for synthesizing this compound?

A3: The choice between these two synthetic routes depends on several factors:

  • Substrate Availability and Cost: 4-Fluorobenzaldehyde is generally more reactive and often preferred for SNAr reactions. 4-Bromobenzaldehyde is a suitable starting material for the Buchwald-Hartwig reaction. The cost and availability of these starting materials may influence your decision.

  • Reaction Conditions: SNAr reactions often require high temperatures. The Buchwald-Hartwig amination can sometimes be performed under milder conditions, but it requires an expensive palladium catalyst and a phosphine ligand.[3][4]

  • Functional Group Tolerance: The Buchwald-Hartwig amination is known for its excellent functional group tolerance.[3][4] However, the aldehyde group can be sensitive to the strong bases often used in this reaction.

  • Scale of the Reaction: For large-scale synthesis, the cost of the palladium catalyst and ligand in the Buchwald-Hartwig reaction may be a significant consideration.

Q4: My purified product appears to be contaminated with residual palladium. How can I effectively remove it?

A4: Removing residual palladium from the final product is a common challenge in cross-coupling reactions. Here are a few strategies:

  • Filtration through Celite® or Silica Gel: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® or silica gel can remove a significant portion of the catalyst.

  • Aqueous Workup: A thorough aqueous workup can help remove some of the palladium salts.

  • Charcoal Treatment: Stirring the crude product in a solution with activated charcoal can effectively adsorb residual palladium.

  • Palladium Scavengers: Commercially available palladium scavengers can be used to selectively remove the metal from the product.

Data Presentation

The following tables provide representative data for the optimization of the synthesis of this compound via SNAr and Buchwald-Hartwig amination. Please note that these are illustrative examples, and optimal conditions may vary.

Table 1: Representative Optimization of SNAr Reaction Conditions

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)DMF901265
2K₂CO₃ (1.5)DMSO901272
3Cs₂CO₃ (1.5)DMF90885
4K₂CO₃ (2.0)DMF110678

Table 2: Representative Optimization of Buchwald-Hartwig Amination Conditions

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
14-BromobenzaldehydePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10088
24-BromobenzaldehydePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene10092
34-ChlorobenzaldehydePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2.0)Dioxane11075
44-BromobenzaldehydePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene11082

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add 4-hydroxypiperidine (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube, add 4-bromobenzaldehyde (1.0 eq), 4-hydroxypiperidine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Reaction_Pathway cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_BH Buchwald-Hartwig Amination 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Product This compound 4-Fluorobenzaldehyde->Product 4-Hydroxypiperidine, K2CO3, DMF, 90°C 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Product 4-Hydroxypiperidine, Pd catalyst, Ligand, Base, Toluene, 100°C

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm optimize_conditions Optimize Reaction Conditions check_sm->optimize_conditions Purity OK purification Improve Purification Method check_sm->purification Impure SM snar_issues SNAr Specific Issues: - Base strength - Temperature - Solvent optimize_conditions->snar_issues Using SNAr bh_issues Buchwald-Hartwig Issues: - Catalyst/Ligand choice - Side reactions - Pd removal optimize_conditions->bh_issues Using B-H end Improved Yield and Purity purification->end snar_issues->end bh_issues->end

Caption: A workflow for troubleshooting synthesis issues.

Yield_Factors cluster_params Reaction Parameters cluster_factors Influencing Factors Yield Reaction Yield Temperature Temperature Yield->Temperature Base Base Yield->Base Solvent Solvent Yield->Solvent Catalyst_Ligand Catalyst & Ligand (for B-H) Yield->Catalyst_Ligand Reaction Rate Reaction Rate Temperature->Reaction Rate Reagent Stability Reagent Stability Temperature->Reagent Stability Base->Reaction Rate Side Reactions Side Reactions Base->Side Reactions Solvent->Reaction Rate Catalyst_Ligand->Reaction Rate Catalyst_Ligand->Side Reactions

Caption: Factors influencing reaction yield.

References

Technical Support Center: Identification of Impurities in 4-(4-Hydroxypiperidin-1-yl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support hub is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities encountered during the synthesis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde. The synthesis typically proceeds via a Buchwald-Hartwig amination reaction.

Troubleshooting Guides

This section addresses common issues observed during the synthesis and provides actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield with Starting Materials Remaining

  • Question: My reaction has a low yield, and analysis shows significant amounts of unreacted 4-fluorobenzaldehyde and 4-hydroxypiperidine. What are the likely causes?

  • Answer: Low conversion rates in a Buchwald-Hartwig amination often point to issues with the catalyst's activity or the reaction conditions.

    • Catalyst Deactivation: The palladium catalyst is sensitive to air and moisture. Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Impurities in starting materials, such as acidic contaminants in the 4-fluorobenzaldehyde, can also neutralize the base and deactivate the catalyst.

    • Inhibitory Byproducts: When using aryl iodides, the generated iodide salt can sometimes inhibit the catalyst.[1] While you are likely using 4-fluorobenzaldehyde, this principle highlights the sensitivity of the catalytic cycle.

    • Suboptimal Reagents: The choice of base and ligand is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[1] The phosphine ligand should be sufficiently bulky and electron-rich to promote the catalytic cycle effectively.

    • Troubleshooting Steps:

      • Verify the purity of starting materials.

      • Ensure solvents are rigorously dried and degassed.

      • Screen alternative ligands and bases.

      • Consider using a palladium precatalyst for more reliable generation of the active catalytic species.

Issue 2: A Significant High-Molecular-Weight Impurity is Detected

  • Question: My HPLC-MS analysis indicates a major byproduct with a molecular weight significantly higher than the desired product. What is this likely to be?

  • Answer: This is a common issue in Buchwald-Hartwig reactions and is typically due to a diarylation side reaction.[2][3][4] The initially formed product, this compound, can react with another molecule of 4-fluorobenzaldehyde.

    • Troubleshooting Steps:

      • Adjust the stoichiometry to use a slight excess of 4-hydroxypiperidine.

      • Lower the reaction temperature or shorten the reaction time to favor mono-arylation.

      • The choice of ligand can also influence the selectivity for the desired product.[4]

Issue 3: An Impurity with a Mass 16 Da Higher Than the Product is Observed

  • Question: I've identified an impurity with a molecular weight corresponding to the addition of an oxygen atom to my product. What could it be?

  • Answer: The aldehyde group in your product is susceptible to oxidation, which would form 4-(4-hydroxypiperidin-1-yl)benzoic acid. This can occur if the reaction mixture is exposed to atmospheric oxygen, particularly at higher temperatures.

    • Troubleshooting Steps:

      • Maintain a strict inert atmosphere throughout the reaction and workup.

      • Use degassed solvents to minimize dissolved oxygen.

Issue 4: Formation of Hydroxylated Side Products

  • Question: My analysis shows the presence of 4-hydroxybenzaldehyde. How can this be formed?

  • Answer: This is likely due to a competing hydroxylation reaction where the aryl halide (4-fluorobenzaldehyde) reacts with hydroxide ions present in the reaction mixture.[2][3][5] This side reaction is more prevalent if there is residual water in the reaction.

    • Troubleshooting Steps:

      • Ensure all reagents and solvents are anhydrous.

      • Use a strong, non-hydroxide base.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities to screen for in the 4-fluorobenzaldehyde starting material?

    • A1: The most common impurities are 4-fluorobenzoic acid (from oxidation) and positional isomers like 2- and 3-fluorobenzaldehyde. 4-fluorobenzoic acid can be particularly problematic as it will be neutralized by the base, reducing the reaction's efficiency.

  • Q2: What are the recommended analytical techniques for identifying these impurities?

    • A2: A combination of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal. HPLC-MS is excellent for separating the components and providing molecular weight information, while NMR provides definitive structural details.[6][7]

  • Q3: Is there a general-purpose HPLC-MS method I can start with?

    • A3: A good starting point is a reversed-phase C18 column with a gradient elution using water and acetonitrile (or methanol), both containing 0.1% formic acid. This will generally provide good separation for the non-polar to moderately polar compounds in your reaction mixture.

  • Q4: Can I use ¹H NMR to determine the purity of my final product?

    • A4: Yes, quantitative ¹H NMR (qNMR) is a powerful method for purity assessment, provided you use a high-purity internal standard and there are well-resolved signals for both your product and the impurities.[7]

Data Presentation

Table 1: Common Potential Impurities and Their Characteristics

Impurity NameCommon SourceMolecular Weight ( g/mol )Identification Notes
4-FluorobenzaldehydeUnreacted Starting Material124.11Elutes earlier than the product in reversed-phase HPLC.
4-HydroxypiperidineUnreacted Starting Material101.15Highly polar, may require specific chromatographic conditions.
4-Fluorobenzoic AcidStarting Material Impurity140.10Acidic impurity, may impact reaction efficiency.
Bis(4-formylphenyl)amineDiarylation Side Product239.25Significantly higher molecular weight than the product.
4-(4-Hydroxypiperidin-1-yl)benzoic acidProduct Oxidation221.24M+16 peak relative to the product in MS.
4-HydroxybenzaldehydeHydrolysis of Aryl Halide122.12May be present in trace amounts if water is not excluded.

Experimental Protocols

Protocol 1: General HPLC-MS Method for Impurity Profiling

  • System: HPLC with UV detector and coupled to a Mass Spectrometer (e.g., ESI-TOF or Quadrupole).

  • Column: C18 reversed-phase, 2.5-5 µm particle size, e.g., 4.6 x 100 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and MS scan in positive ion mode.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a 50:50 mixture of Mobile Phase A and B.

Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (crude mixture or isolated impurity) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[8]

  • Data Acquisition: Run a standard proton NMR experiment. For complex mixtures or unknown structures, 2D NMR experiments such as COSY and HSQC can be invaluable for structural elucidation.[6]

  • Spectral Analysis: The aldehyde proton of the desired product is expected to be a singlet around δ 9.8-10.0 ppm.[9] Aromatic protons will appear between δ 7.0-8.0 ppm, while the piperidine protons will be upfield.

Mandatory Visualization

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Pd Catalyst / Ligand Pd Catalyst / Ligand 4-Fluorobenzaldehyde->Pd Catalyst / Ligand 4-Hydroxypiperidine 4-Hydroxypiperidine Base Base 4-Hydroxypiperidine->Base Product Product Pd Catalyst / Ligand->Product Base->Product Solvent Solvent Solvent->Product Impurities Impurities Product->Impurities Side Reactions G Crude Product Crude Product HPLC-MS Analysis HPLC-MS Analysis Crude Product->HPLC-MS Analysis Initial Screening NMR Analysis NMR Analysis Crude Product->NMR Analysis Direct Analysis Identify m/z of Impurities Identify m/z of Impurities HPLC-MS Analysis->Identify m/z of Impurities Propose Impurity Structures Propose Impurity Structures Identify m/z of Impurities->Propose Impurity Structures Isolate Impurities (if needed) Isolate Impurities (if needed) Propose Impurity Structures->Isolate Impurities (if needed) Isolate Impurities (if needed)->NMR Analysis Confirm Impurity Structures Confirm Impurity Structures NMR Analysis->Confirm Impurity Structures

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperidine derivatives. This resource is designed to assist in the identification, characterization, and mitigation of process-related impurities.

Frequently Asked Questions (FAQs)

Q1: My final piperidine product has a noticeable yellow tint. What is the likely cause and how can I purify it?

A yellow discoloration in piperidine is commonly caused by oxidation byproducts.[1] For applications requiring high purity, purification is recommended. The most effective method to remove these colored impurities is distillation.[1] To prevent future discoloration, it is advisable to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: I am struggling to separate a pyridine impurity from my piperidine product by distillation. Why is this challenging?

Piperidine and pyridine can form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation difficult.[1] This azeotrope is composed of approximately 92% piperidine and 8% pyridine by weight and has a boiling point of about 106.1°C at atmospheric pressure.[1] To overcome this, consider azeotropic distillation with water or selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, while pyridine does not, enabling separation by filtration.[1]

Q3: My solution of a piperidine derivative in an organic solvent, like DMF, has formed crystals upon storage. What could be the reason?

This is a frequent issue with amine compounds. The crystallization is likely due to the formation of a salt.[1] Piperidine derivatives can react with atmospheric carbon dioxide to form a carbonate salt or with acidic gases, such as hydrogen chloride that may be present in the laboratory environment, to form a hydrochloride salt.[1] To resolve this, you can attempt to redissolve the crystals or prepare a fresh solution. To prevent this from happening, ensure your storage container is tightly sealed and consider storing it under an inert atmosphere.[1]

Q4: What are the typical yields I can expect for piperidine synthesis?

Yields can vary significantly based on the chosen synthetic route, the scale of the reaction, and the purity of the starting materials. For instance, the thionation of an amide using Lawesson's reagent to form a thioamide derivative can result in yields between 50-90%.[1] Reductive amination approaches can also provide good yields but often require more extensive optimization.[1]

Q5: Is it necessary to protect the piperidine nitrogen during functionalization reactions?

It is highly recommended to use an N-protected piperidine derivative, for example, with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. This is particularly important when using reagents that can react with the basic piperidine nitrogen, such as Lawesson's reagent.[1] Protecting the nitrogen atom prevents unwanted side reactions. The protecting group can be removed in a subsequent step if the free amine is required for the final product.[1]

Troubleshooting Guides for Common Synthetic Routes

This section provides troubleshooting for specific issues that may arise during the synthesis of piperidine derivatives via common methods.

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a common and atom-economical method for synthesizing piperidines. However, challenges can arise due to the aromatic stability of the pyridine ring and potential catalyst poisoning.[1]

Observed Problem Potential Cause(s) Suggested Solution(s)
Slow or Incomplete Reaction 1. Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can deactivate the catalyst.[1] 2. Insufficient Catalyst Activity: The catalyst may be old or from a less active batch. 3. Low Hydrogen Pressure/Poor Mass Transfer: Insufficient hydrogen availability at the catalyst surface.[2] 4. Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier.[3]1. Ensure the purity of the pyridine starting material and use high-purity, anhydrous solvents.[2] 2. Use a fresh batch of catalyst. Consider a more active catalyst such as Rhodium on carbon (Rh/C) or Platinum(IV) oxide (PtO₂).[2] 3. Increase the hydrogen pressure incrementally. Ensure efficient stirring to improve gas-liquid mixing.[2] 4. Gradually increase the reaction temperature while monitoring for the formation of byproducts.[3]
Formation of Over-Reduction Byproducts (e.g., Pentylamines) Harsh Reaction Conditions: High temperatures and pressures can lead to the cleavage of the C-N bond in the piperidine ring.[4]1. Catalyst Selection: Rhodium-based catalysts are often more selective for ring hydrogenation without significant C-N bond cleavage.[5] 2. Optimize Conditions: Lower the reaction temperature and pressure.[4]
Presence of Partially Hydrogenated Intermediates (e.g., Tetrahydropyridines) Incomplete Reaction: The reaction has not proceeded to completion.1. Increase Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to run longer if necessary. 2. Increase Hydrogen Pressure or Catalyst Loading: As with a slow reaction, increasing these parameters can drive the reaction to completion.[2]
Low Diastereoselectivity in Substituted Pyridines Reaction Conditions: The temperature, solvent, and catalyst can all influence the stereochemical outcome.1. Optimize Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity.[6] 2. Solvent Screening: The polarity of the solvent can affect the transition state, so screening different solvents may be beneficial.[6] 3. Catalyst Choice: The choice of catalyst can significantly influence the stereochemical outcome.[1]
Reductive Amination

Reductive amination is a versatile method for synthesizing piperidines, often from dicarbonyl compounds or their equivalents.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Piperidine Product 1. Inefficient Imine/Enamine Formation: The initial condensation step is slow or reversible. 2. Suboptimal pH: The pH is critical for imine formation. If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the reaction will be slow.[2] 3. Ineffective Reducing Agent: The chosen reducing agent may not be suitable for the substrate or reaction conditions.1. Use a Dehydrating Agent: The formation of the imine intermediate involves the elimination of water. The addition of a dehydrating agent can drive the equilibrium towards the imine.[2] 2. Optimize pH: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation.[2] 3. Choice of Reducing Agent: Sodium triacetoxyborohydride is often a good choice as it is mild and tolerant of acidic conditions. Sodium cyanoborohydride is also effective but is more toxic.[2]
Formation of N-Alkylated Byproducts Reaction with Solvent: If an alcohol is used as the solvent, the newly formed piperidine can act as a nucleophile and react with it, especially at elevated temperatures.1. Lower Reaction Temperature: If feasible, conduct the reaction at a lower temperature.[2] 2. Use a Non-Alkylating Solvent: Consider using a solvent that is less likely to act as an alkylating agent, such as dichloromethane or an ether.[2]
Incomplete Cyclization Steric Hindrance: Bulky substituents on the starting materials may hinder the intramolecular cyclization.1. Increase Reaction Time or Temperature: If the reaction is sluggish, increasing the reaction time or gently heating the mixture may be necessary.[2] 2. Modify Substrate: If possible, consider using starting materials with less steric hindrance.

Quantitative Data on Impurity Formation

The following tables summarize quantitative data on the impact of reaction conditions on product yield and impurity formation in common piperidine synthesis methods.

Table 1: Influence of Catalyst and Conditions on Pyridine Hydrogenation

CatalystH₂ Pressure (bar)Temperature (°C)SolventYield of Piperidine (%)Key Impurities/ByproductsReference
Rh/C5402,2,2-Trifluoroethanol>99Not specified[7]
Ru/KBN/A (Electrocatalytic)AmbientMethyl tert-butyl etherLowN/A[5]
Pt/KBN/A (Electrocatalytic)AmbientMethyl tert-butyl etherLowN/A[5]
Pd/C1 (balloon)Room TempAcetic AcidQuantitativeNot specified[8]
γ-Mo₂NN/A (DFT Study)N/AN/AN/APiperidine hydrogenolysis products (C₅H₁₂ and NH₃)[9][10]

Table 2: ICH Thresholds for Reporting, Identification, and Qualification of Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.05%0.10%0.15%
> 1 g0.03%0.05%0.05%
Data sourced from ICH Q3A (R2) and Q3B (R2) guidelines.[11][12][13]

Experimental Protocols for Impurity Analysis

Detailed methodologies for key analytical techniques are provided below to assist in the identification and quantification of process-related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Application: This method is suitable for the analysis of volatile and semi-volatile impurities in piperidine derivatives, such as residual pyridine or over-reduction byproducts.

Sample Preparation (with Derivatization for enhanced detection):

  • Alkalinization: To 1 mL of the sample solution (e.g., dissolved drug substance), add 1 mL of 0.1 M NaOH to basify the solution (pH > 10). This step is crucial to liberate the free base form of the amine.[14]

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Vortex the mixture vigorously for 2 minutes.[14]

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve clear separation of the organic and aqueous layers.[14]

  • Collection: Carefully transfer the organic layer to a clean tube.[14]

  • Derivatization (Optional): For improved chromatographic peak shape and sensitivity, derivatization is often employed for secondary amines. To the dried residue from the extraction step, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA). Incubate the mixture at 70°C for 30 minutes.[14]

  • Final Preparation: Cool the sample to room temperature and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[14]

Internal Standard: An internal standard (IS) is a chemical substance added at the same concentration to all samples to account for variations in the analysis. For GC-MS, a deuterated form of the target analyte is often used.[9]

GC-MS Instrumental Parameters:

ParameterSetting
GC System Agilent 7890A GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[14]
Carrier Gas Helium at a constant flow rate of 1 mL/min[14]
Inlet Temperature 250°C[15]
Injection Volume 1 µL (splitless mode)[14]
Oven Temperature Program Initial temperature: 100°C, hold for 1 minute. Ramp to 180°C at 12°C/min, hold for 2 minutes.[14]
MS System Agilent 5975C MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 45-300 amu
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Application: This method is suitable for the purity assessment of a wide range of piperidine derivatives, including starting materials, intermediates, and the final product. For compounds lacking a strong UV chromophore, pre-column derivatization is necessary.

HPLC Instrumental Parameters (with and without derivatization):

ParameterMethod A: Direct UV DetectionMethod B: Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride
HPLC System Standard HPLC with UV detectorStandard HPLC with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]Inertsil C18 (250 x 4.6 mm, 5 µm)[16]
Mobile Phase Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, pH 3.0). A typical starting point is a 20:80 (v/v) ratio of acetonitrile to buffer.[17]Water with 0.1% phosphoric acid (A) and Acetonitrile (B) (32:68, v/v)
Flow Rate 1.0 mL/min[17]1.0 mL/min[16]
Detection Wavelength 210 nm[17]Based on the derivative's absorbance maximum (typically ~230 nm for tosyl derivatives)
Injection Volume 10 µL[17]Not Specified
Column Temperature 30°C[17]30°C[16]

Sample Preparation (for Method B with Derivatization):

  • To an aliquot of the standard or sample solution in a vial, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).

  • Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction and neutralize the HCl byproduct.

  • Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

  • Cool the mixture to room temperature.

  • Quench the reaction by adding a small amount of a primary amine solution if necessary to consume excess tosyl chloride.

  • Dilute the final solution with the mobile phase to the desired concentration and transfer to an HPLC vial.

Visualization of Workflows

Impurity Identification and Control Workflow

The following diagram illustrates a systematic workflow for identifying and controlling impurities during the synthesis of piperidine derivatives.

Impurity_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Identification cluster_evaluation Evaluation & Mitigation cluster_decision Decision start Piperidine Derivative Synthesis analysis Initial Purity Analysis (e.g., TLC, LC-MS, GC-MS) start->analysis detect Unexpected Peak(s) Detected? analysis->detect isolate Isolate Impurity (e.g., Prep-HPLC) detect->isolate Yes pass Purity Meets Specification detect->pass No characterize Structural Characterization (MS, NMR) isolate->characterize source Identify Source of Impurity (Starting Material, Side Reaction, Degradation) characterize->source mitigate Modify Synthetic Route or Purification Method source->mitigate reanalyze Re-analyze Purity mitigate->reanalyze reanalyze->pass Purity OK fail Purity Does Not Meet Specification reanalyze->fail Purity Not OK fail->mitigate

Caption: A logical workflow for the identification and mitigation of impurities in piperidine derivative synthesis.

Experimental Workflow for GC-MS Analysis

The following diagram outlines the key steps in performing a GC-MS analysis for volatile impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aliquot of Piperidine Derivative Sample alkalinize Alkalinize with NaOH sample->alkalinize extract Extract with Organic Solvent alkalinize->extract derivatize Derivatize (Optional, e.g., with TFAA) extract->derivatize reconstitute Reconstitute in Ethyl Acetate derivatize->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Impurities by Mass Spectrum detect->identify quantify Quantify Impurities identify->quantify

Caption: Experimental workflow for the GC-MS analysis of volatile impurities in piperidine derivatives.

References

Technical Support Center: Purification of Crude 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 4-(4-Hydroxypiperidin-1-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Based on its synthesis via nucleophilic aromatic substitution of 4-fluorobenzaldehyde with 4-hydroxypiperidine, common impurities may include:

  • Unreacted Starting Materials: 4-fluorobenzaldehyde and 4-hydroxypiperidine.

  • By-products: Oxidation of the aldehyde to 4-(4-hydroxypiperidin-1-yl)benzoic acid.

  • Residual Solvents: High-boiling point solvents like DMSO, if used in the synthesis.

Q2: What is a general approach to purifying crude this compound?

A2: A general workflow for purification involves:

  • Initial workup to remove the bulk of inorganic salts and water-soluble impurities.

  • A primary purification step, such as recrystallization or column chromatography.

  • Analysis of the purified product for purity using techniques like HPLC, LC-MS, or NMR.

  • A secondary purification step if the desired purity is not achieved.

Purification_Workflow Crude_Product Crude Product Workup Aqueous Workup Crude_Product->Workup Primary_Purification Primary Purification (Recrystallization or Column Chromatography) Workup->Primary_Purification Analysis Purity Analysis (HPLC, NMR) Primary_Purification->Analysis Pure_Product Pure Product (>98%) Analysis->Pure_Product Purity OK Repurify Further Purification Analysis->Repurify Purity Not OK Repurify->Primary_Purification

Caption: General purification workflow for this compound.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: The purity of the final compound can be reliably determined using the following methods:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main compound and its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any residual impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound and its impurities are thermally stable and volatile.

Troubleshooting Guides

Recrystallization

Issue 1: Oily precipitate or no crystallization upon cooling.

  • Possible Cause:

    • The solvent may be too nonpolar, causing the compound to "oil out."

    • The solution may be supersaturated.

    • The presence of impurities is inhibiting crystal formation.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

    • Solvent System Adjustment: If an oil forms, try reheating the solution to dissolve the oil and then allow it to cool more slowly. If this fails, consider a mixed solvent system. Add a more polar solvent dropwise until the solution becomes slightly turbid, then heat to clarify and cool slowly.

    • Pre-purification: If significant impurities are present, a preliminary purification by column chromatography may be necessary before recrystallization.

Issue 2: Low recovery of the purified product.

  • Possible Cause:

    • The compound has significant solubility in the cold recrystallization solvent.

    • Too much solvent was used.

  • Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize the solubility of the product.

    • Solvent Choice: Screen for a solvent in which the compound has very low solubility at low temperatures.

Solvent System Suitability for Recrystallization Reference
TolueneReported as a suitable solvent.[1]
Ethanol/WaterA potential mixed solvent system for polar compounds.
Ethyl Acetate/HexaneAnother potential mixed solvent system.
Column Chromatography

Issue 1: Poor separation of the product from impurities.

  • Possible Cause:

    • Incorrect choice of stationary phase.

    • Inappropriate mobile phase polarity.

  • Solutions:

    • Stationary Phase: Silica gel is a common choice. However, due to the basic nature of the piperidine nitrogen, tailing may occur. Using alumina (neutral or basic) or treating the silica gel with a small amount of triethylamine in the eluent can mitigate this.

    • Mobile Phase Optimization: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that gives good separation between your product and the impurities. A good starting point is a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

Issue 2: The compound is not eluting from the column.

  • Possible Cause:

    • The mobile phase is not polar enough.

    • The compound is strongly interacting with the stationary phase.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase.

    • Change Stationary Phase: If using silica gel, consider switching to a less acidic stationary phase like neutral alumina.

Chromatography_Troubleshooting cluster_Poor_Separation Troubleshooting Poor Separation cluster_No_Elution Troubleshooting No Elution Start Column Chromatography Issue Poor_Separation Poor Separation Start->Poor_Separation No_Elution No Elution Start->No_Elution Wrong_Stationary Incorrect Stationary Phase? Poor_Separation->Wrong_Stationary Wrong_Mobile Incorrect Mobile Phase? Poor_Separation->Wrong_Mobile Mobile_Too_Nonpolar Mobile Phase Too Nonpolar? No_Elution->Mobile_Too_Nonpolar Strong_Interaction Strong Stationary Phase Interaction? No_Elution->Strong_Interaction Solution_Stationary Use Alumina or add Triethylamine to Silica Wrong_Stationary->Solution_Stationary Solution Solution_Mobile Optimize with TLC (e.g., Hexane/Ethyl Acetate) Wrong_Mobile->Solution_Mobile Solution Solution_Polarity Increase Polarity of Mobile Phase Mobile_Too_Nonpolar->Solution_Polarity Solution Solution_Change_Stationary Switch to a Less Acidic Stationary Phase (e.g., Alumina) Strong_Interaction->Solution_Change_Stationary Solution

Caption: Troubleshooting guide for column chromatography purification.

Experimental Protocols

Stability Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for ensuring that the analytical method can detect the compound of interest separately from any degradation products.

  • Forced Degradation Studies: To develop such a method, the crude this compound should be subjected to forced degradation under various stress conditions as recommended by ICH guidelines. This helps in generating potential degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 24 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

  • HPLC Method Parameters (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution of acetonitrile and a buffer (e.g., 20 mM phosphate buffer at pH 7.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 280-300 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

The chromatograms of the stressed samples are then compared to that of an unstressed sample to ensure that all degradation peaks are well-resolved from the main peak of this compound.

Stress Condition Typical Degradation Products
Acid/Base HydrolysisPotential for hydrolysis of any susceptible groups, though the core structure is relatively stable.
OxidationThe aldehyde group is susceptible to oxidation to a carboxylic acid.
ThermalPotential for general decomposition.
PhotolyticPotential for radical-based degradation pathways.

References

Overcoming low solubility of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(4-Hydroxypiperidin-1-yl)benzaldehyde in their experiments.

Troubleshooting Guide & FAQs

This section addresses common issues related to the low solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: My this compound is not dissolving in my desired solvent. What are the initial troubleshooting steps?

A2: If you are experiencing difficulty dissolving the compound, consider the following initial steps:

  • Increase Sonication Time: Ensure the solution is being adequately agitated. Use a vortex mixer or an ultrasonic bath to aid dissolution.

  • Gentle Heating: Carefully warm the solution. For many compounds, solubility increases with temperature. However, be cautious of potential degradation at elevated temperatures. Monitor for any color change, which might indicate decomposition.

  • Particle Size Reduction: If you have the solid compound, grinding it to a finer powder will increase the surface area and can improve the rate of dissolution.[3]

Q3: Can I use a co-solvent to improve the solubility of this compound in an aqueous solution?

A3: Yes, using a co-solvent is a common and effective strategy. Prepare a concentrated stock solution of the compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF), and then dilute this stock solution into your aqueous buffer. For example, 3,4-Dihydroxybenzaldehyde, another benzaldehyde derivative, is soluble in DMSO and DMF at approximately 30 mg/mL.[4] It is crucial to ensure the final concentration of the organic co-solvent is compatible with your experimental system, as it may affect biological assays.

Q4: How can I determine the best solvent for my experiment?

A4: To determine the optimal solvent, it is recommended to perform small-scale solubility tests with a variety of solvents. Test common laboratory solvents such as water, ethanol, methanol, DMSO, DMF, acetone, and acetonitrile. This will help you identify a solvent or co-solvent system that provides the desired concentration without interfering with your experiment.

Q5: Can pH adjustment be used to increase the aqueous solubility of this compound?

A5: The structure of this compound contains a tertiary amine within the piperidine ring, which can be protonated at acidic pH. This protonation would result in a cationic species that is likely to have significantly higher aqueous solubility. Therefore, adjusting the pH of your aqueous solution to a mildly acidic range (e.g., pH 4-6) could be an effective method to enhance its solubility. However, the impact of pH on the stability of the compound and its compatibility with your experimental setup should be carefully considered.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited, the following table provides a qualitative summary of expected solubility based on its structure and data from analogous compounds like 4-hydroxybenzaldehyde.[1][2][5]

SolventExpected SolubilityNotes
WaterLow to Sparingly SolubleSolubility may be enhanced by adjusting the pH to the acidic range.
EthanolSolubleA common solvent for many organic compounds.
MethanolSolubleSimilar to ethanol, should be a good solvent choice.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent, often used for preparing stock solutions.[4]
Dimethyl Formamide (DMF)SolubleAnother polar aprotic solvent suitable for creating stock solutions.[4]
AcetoneModerately SolubleA less polar solvent, may have moderate solubility.
AcetonitrileModerately SolubleA polar aprotic solvent, solubility should be moderate.
TolueneLow SolubilityA non-polar aromatic solvent, expected to have low solubility.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System (for aqueous applications)

  • Preparation of Stock Solution:

    • Weigh a precise amount of this compound.

    • Add a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to the solid.

    • Vortex or sonicate the mixture until the solid is completely dissolved. This will be your concentrated stock solution.

  • Dilution into Aqueous Buffer:

    • While vortexing the aqueous buffer, slowly add the required volume of the stock solution to achieve the desired final concentration.

    • Observe the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for the chosen co-solvent percentage.

Protocol 2: Solubilization via pH Adjustment (for aqueous applications)

  • Dispersion in Water:

    • Disperse the weighed this compound in the desired volume of deionized water or buffer. The compound will likely not dissolve completely at this stage.

  • pH Adjustment:

    • While stirring the suspension, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.

    • Monitor the pH and the dissolution of the solid. Continue adding the acid until the compound is fully dissolved.

    • Record the final pH of the solution.

  • Final pH Readjustment (if necessary):

    • If the experimental protocol requires a specific pH, carefully adjust it back using a dilute basic solution (e.g., 0.1 M NaOH), while observing for any precipitation.

Visualizations

Troubleshooting Workflow for Low Solubility

TroubleshootingWorkflow start Start: Compound does not dissolve increase_agitation Increase Agitation (Vortex/Sonicate) start->increase_agitation gentle_heat Apply Gentle Heat increase_agitation->gentle_heat check_dissolution1 Is it dissolved? gentle_heat->check_dissolution1 success Success: Compound Dissolved check_dissolution1->success Yes try_cosolvent Use a Co-solvent (e.g., DMSO, DMF) check_dissolution1->try_cosolvent No prepare_stock Prepare Concentrated Stock try_cosolvent->prepare_stock dilute_in_buffer Dilute in Aqueous Buffer prepare_stock->dilute_in_buffer check_dissolution2 Is it dissolved? dilute_in_buffer->check_dissolution2 check_dissolution2->success Yes ph_adjustment Try pH Adjustment (Acidic) check_dissolution2->ph_adjustment No disperse_in_water Disperse in Water ph_adjustment->disperse_in_water add_acid Add Dilute Acid Dropwise disperse_in_water->add_acid check_dissolution3 Is it dissolved? add_acid->check_dissolution3 check_dissolution3->success Yes re_evaluate Re-evaluate Solvent System or Concentration check_dissolution3->re_evaluate No

References

Technical Support Center: Optimizing Coupling Reactions of 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the coupling of 4-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: Can I selectively perform reactions on the nitrogen of 4-hydroxypiperidine without protecting the hydroxyl group?

A1: Yes, it is possible to selectively perform reactions like N-alkylation or N-acylation without protecting the hydroxyl group.[1] The secondary amine is generally more nucleophilic than the secondary alcohol.[1] However, for reactions that are sensitive to a free hydroxyl group or where O-functionalization could be a side product, protecting the hydroxyl group is recommended to ensure cleaner reactions and higher yields.[1]

Q2: What is the most common protecting group for the nitrogen of 4-hydroxypiperidine and how is it removed?

A2: The most common and effective protecting group for the secondary amine of 4-hydroxypiperidine is the tert-butyloxycarbonyl (Boc) group.[1] It is typically introduced by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc anhydride) in a solvent like methanol, often with a mild base such as potassium carbonate.[1] The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane.[1]

Q3: What is an orthogonal protection strategy and how can it be applied to 4-hydroxypiperidine?

A3: An orthogonal protection strategy uses multiple protecting groups in a molecule that can be removed under different, specific conditions without affecting the others.[1] For 4-hydroxypiperidine, you could protect the nitrogen with a Boc group (acid-labile) and the hydroxyl group with a benzyl (Bn) ether (removable by hydrogenolysis) or a silyl ether like TBDMS (removable with fluoride ions).[1] This allows for selective deprotection and subsequent reaction at either the nitrogen or the oxygen atom.[1]

Q4: What are the key considerations for performing a Buchwald-Hartwig amination with a 4-hydroxypiperidine derivative?

A4: For successful Buchwald-Hartwig amination, several factors are critical. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos) is generally required, especially for less reactive aryl chlorides.[2] The use of a strong base, typically sodium tert-butoxide (NaOtBu), is crucial for deprotonating the piperidine nitrogen and facilitating the formation of the palladium-amide intermediate.[2] Finally, maintaining anaerobic conditions is essential as oxygen can deactivate the Pd(0) catalyst.[2]

Troubleshooting Guides

N-Alkylation of 4-Hydroxypiperidine
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Use a stronger base for complete deprotonation of the piperidine nitrogen. - Ensure the alkylating agent is sufficiently reactive. Consider an in-situ Finkelstein reaction to convert alkyl chlorides or bromides to more reactive iodides.[1]
Side reactions (O-alkylation).- Consider protecting the hydroxyl group before N-alkylation.[1]
Difficult Purification Presence of unreacted starting material and di-alkylated product.- Use a slight excess of the alkylating agent to drive the reaction to completion, but monitor carefully to avoid di-alkylation. - Employ column chromatography for separation.[1]
O-Acylation of N-Boc-4-hydroxypiperidine
Issue Potential Cause Troubleshooting Steps
Incomplete Acylation Insufficiently reactive acylating agent or incomplete activation.- Use a more reactive acylating agent (e.g., acyl chloride or anhydride). - If using a coupling agent like DCC or EDC, ensure it is fresh and use a sufficient stoichiometric amount. Add an activator like DMAP.[1]
Formation of Side Products Base-catalyzed side reactions.- Use a non-nucleophilic base such as triethylamine or DIPEA. - Perform the reaction at a lower temperature.[1]
Difficult Product Isolation Water-soluble byproducts from coupling agents (e.g., DCU).- If using DCC, filter off the precipitated dicyclohexylurea (DCU). - Perform an aqueous workup to remove water-soluble impurities.[1]
O-Alkylation of N-Boc-4-hydroxypiperidine (Williamson Ether Synthesis)
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete deprotonation of the hydroxyl group.- Use a strong base like sodium hydride (NaH) in an aprotic polar solvent such as THF or DMF.[3]
Suboptimal reaction conditions.- Control the temperature during deprotonation (often starting at 0 °C). The subsequent reaction with the alkylating agent may require room temperature or gentle heating. - Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition from prolonged heating.[3]
Observation of N-Alkylation Unintentional cleavage of the Boc group.- Ensure reaction conditions are not acidic. If acidic byproducts are generated, add a non-nucleophilic base to neutralize them.[3]
Mitsunobu Reaction for O-Alkylation
Issue Potential Cause Troubleshooting Steps
Low or No Reaction The pKa of the nucleophile is too high (pKa > 15).- The Mitsunobu reaction works best with acidic nucleophiles. If your nucleophile is not acidic enough, the reaction may not proceed.[1]
Steric hindrance around the alcohol.- Sterically hindered substrates can react slowly or not at all. Consider increasing the reaction time or using less sterically demanding reagents.[1]
Presence of water in the reaction.- Ensure all reagents and solvents are anhydrous, as water will quench the reaction.[4] Consider adding molecular sieves.[4]
Difficult Purification Presence of triphenylphosphine oxide and hydrazine byproducts.- These byproducts can often be removed by crystallization or careful column chromatography.[3]

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine

Materials: 4-hydroxypiperidine, di-tert-butyl dicarbonate (Boc anhydride), methanol, potassium carbonate.[1]

Procedure:

  • Dissolve 4-hydroxypiperidine in methanol.

  • Add potassium carbonate to the solution.

  • Add di-tert-butyl dicarbonate to the mixture.

  • Stir the reaction at 25-30 °C for 6-8 hours.[5]

  • Filter any insoluble materials.

  • Concentrate the methanol phase.

  • Add petroleum ether to the concentrated residue and cool to induce crystallization.

  • Collect the white crystalline product (N-Boc-4-hydroxypiperidine).

Protocol 2: O-Alkylation of N-Boc-4-hydroxypiperidine (Williamson Ether Synthesis)

Materials: N-Boc-4-hydroxypiperidine, sodium hydride (NaH), alkyl halide (e.g., benzyl bromide), anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).[1]

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH portion-wise to the solution to form the alkoxide.

  • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.[1]

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.[1]

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 3: Mitsunobu Reaction with N-Boc-4-hydroxypiperidine

Materials: N-Boc-4-hydroxypiperidine, a suitable nucleophile (e.g., a phenol or carboxylic acid), triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous THF.[3]

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), the nucleophile (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF under an inert atmosphere.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates completion.[3]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.[3]

Visual Guides

Troubleshooting_N_Alkylation start Low Yield in N-Alkylation? check_conditions Review Reaction Conditions start->check_conditions check_base Is Base Strong Enough? check_conditions->check_base increase_temp_time Increase Temperature/Time check_base->increase_temp_time Yes stronger_base Use Stronger Base check_base->stronger_base No check_side_reactions O-Alkylation Observed? increase_temp_time->check_side_reactions continue_purification Proceed to Purification stronger_base->continue_purification protect_oh Protect Hydroxyl Group check_side_reactions->protect_oh Yes check_side_reactions->continue_purification No protect_oh->continue_purification

Caption: Troubleshooting workflow for low yield in N-alkylation.

Experimental_Workflow_O_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve N-Boc-4-hydroxypiperidine in anhydrous solvent inert_atm Establish Inert Atmosphere dissolve->inert_atm cool_0c Cool to 0 °C inert_atm->cool_0c add_base Add NaH portion-wise cool_0c->add_base stir Stir at 0 °C then RT add_base->stir add_halide Add Alkyl Halide at 0 °C stir->add_halide react_complete Stir at RT until completion (TLC) add_halide->react_complete quench Quench with H₂O or aq. NH₄Cl react_complete->quench extract Extract with Organic Solvent quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Column Chromatography wash_dry->purify

Caption: Workflow for Williamson ether synthesis.

Buchwald_Hartwig_Decision_Tree start Buchwald-Hartwig Amination Issues? check_reagents Reagents pure and dry? Solvent deoxygenated? start->check_reagents purify_reagents Purify starting materials. Use anhydrous, deoxygenated solvent. check_reagents->purify_reagents No check_catalyst Catalyst system appropriate? check_reagents->check_catalyst Yes purify_reagents->check_catalyst optimize_catalyst Use air-stable precatalyst. Ensure ligand is bulky and electron-rich. check_catalyst->optimize_catalyst No check_conditions Temperature and atmosphere optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Optimize temperature (e.g., 80-110 °C). Ensure rigorous inert atmosphere. check_conditions->optimize_conditions No side_products Side products observed? check_conditions->side_products Yes optimize_conditions->side_products adjust_reagents Adjust ligand/base combination. Ensure strict inert conditions. side_products->adjust_reagents Yes success Successful Reaction side_products->success No adjust_reagents->success

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

References

Minimizing side-product formation in benzaldehyde derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of benzaldehyde derivatives.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues that may arise during common synthetic procedures for benzaldehyde derivatives.

Vilsmeier-Haack Reaction

Q1: My Vilsmeier-Haack reaction mixture turned into a greenish-blue dyestuff upon neutralization. How can I prevent this and salvage my product?

A1: The formation of greenish-blue dyestuffs is a common side reaction during the neutralization of the Vilsmeier-Haack reaction mixture, often due to localized overheating.

Troubleshooting & Prevention:

  • Temperature Control: Maintain a low temperature (below 20°C) throughout the neutralization process by using an ice bath and adding the neutralizing agent (e.g., saturated sodium acetate solution) slowly with vigorous stirring.[1]

  • Vigorous Stirring: Ensure efficient stirring to dissipate heat and prevent localized high concentrations of base.

Salvaging the Product:

If colored impurities have already formed, their removal can be challenging. Recrystallization of the crude product may help in isolating the desired aldehyde.

Q2: The yield of my formylated product is consistently low. What are the likely causes?

A2: Low yields in the Vilsmeier-Haack reaction can be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction is heated for the specified duration (e.g., 2 hours at 90°C) to drive the formylation to completion.[1]

  • Product Loss During Workup: The product can precipitate as large lumps if neutralization is not performed with vigorous stirring, leading to inefficient washing and material loss.[1]

  • Reagent Quality: The purity of the N,N-disubstituted aniline and the Vilsmeier reagent (formed from phosphorus oxychloride and a formamide like DMF) is critical for a successful reaction.[1]

Vilsmeier_Haack_Troubleshooting start Low Yield or Impure Product check_temp Check Neutralization Temperature start->check_temp check_stirring Evaluate Stirring Efficiency start->check_stirring check_reagents Verify Reagent Purity start->check_reagents check_time Confirm Reaction Time and Temperature start->check_time solution1 Maintain Temp < 20°C during neutralization check_temp->solution1 High Temp solution2 Use vigorous stirring during neutralization and reaction check_stirring->solution2 Inefficient solution3 Use fresh/purified reagents check_reagents->solution3 Impure solution4 Ensure complete reaction as per protocol check_time->solution4 Incomplete

Caption: Step-by-step workflow for the green synthesis of benzaldehyde.

Protocol 3: Rosenmund Reduction of Benzoyl Chloride

Materials:

  • Benzoyl chloride

  • Palladium on barium sulfate (Pd/BaSO₄) catalyst

  • Quinoline-sulfur (catalyst poison)

  • Xylene (solvent)

  • Hydrogen gas

Procedure:

  • Suspend the Pd/BaSO₄ catalyst and the quinoline-sulfur poison in dry xylene in a reaction vessel equipped with a gas inlet and a reflux condenser.

  • Add the benzoyl chloride to the mixture.

  • Heat the mixture to reflux and bubble hydrogen gas through the solution with vigorous stirring.

  • Monitor the reaction by observing the cessation of HCl evolution from the condenser outlet.

  • Once the reaction is complete, cool the mixture, filter off the catalyst, and isolate the benzaldehyde from the filtrate by distillation.

References

Stability issues of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde under storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Observed Issue Potential Cause Recommended Action
Yellowing of the solid compound over time. Oxidation of the aldehyde group to the corresponding carboxylic acid (4-(4-hydroxypiperidin-1-yl)benzoic acid). This is a common degradation pathway for benzaldehydes when exposed to air.[1][2]While minor yellowing may not significantly impact all applications, it indicates degradation. For sensitive reactions, it is advisable to use a fresh, pure sample. To prevent further degradation, store the compound under an inert atmosphere (e.g., nitrogen or argon).[3][4][5]
Appearance of a new peak in HPLC or GC-MS analysis. This is likely a degradation product. The most probable impurity is the corresponding benzoic acid derivative due to oxidation.Characterize the impurity using mass spectrometry. If it is the oxidized product, consider the stability of your sample under the current storage conditions. Implement stricter storage protocols, such as refrigeration and storage under an inert atmosphere.
Inconsistent reaction yields or assay results. Degradation of the starting material can lead to lower effective concentrations and the presence of impurities that may interfere with the reaction.Verify the purity of your this compound stock using a suitable analytical method like HPLC or NMR before use. If degradation is suspected, purify the material or use a new batch.
Poor solubility of the compound compared to a fresh batch. The degradation product, a carboxylic acid, may have different solubility properties.Confirm the identity of the material. If degradation has occurred, purification by recrystallization or chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C).[6] To minimize oxidation, it is highly recommended to store it under an inert atmosphere such as nitrogen or argon.[3][4][5] For short-term use, ensure the container is tightly closed after each use to minimize exposure to air and moisture.

Q2: How does exposure to air and light affect the stability of this compound?

Substituted benzaldehydes are susceptible to oxidation in the presence of air, which is the primary degradation pathway, leading to the formation of the corresponding benzoic acid.[1][2] This process can be accelerated by exposure to light.[7][8] It is crucial to store the compound in an opaque or amber vial to protect it from light.

Q3: My sample of this compound has turned slightly yellow. Can I still use it?

A slight yellow discoloration is often an indication of minor oxidation.[2] For applications that are not sensitive to small amounts of the corresponding carboxylic acid impurity, it may still be usable. However, for high-purity applications such as in late-stage drug development or for quantitative assays, it is recommended to use a fresh, uncolored sample or to purify the existing stock.

Q4: What is the main degradation product of this compound?

The principal degradation product is 4-(4-hydroxypiperidin-1-yl)benzoic acid, formed through the oxidation of the aldehyde functional group.

Q5: How can I monitor the purity of my this compound sample?

The purity can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is particularly well-suited for routine purity checks.

Illustrative Stability Data

Storage Condition Time Purity (%) Major Degradant (%)
2-8°C, under Nitrogen 0 Months>99<0.1
6 Months>98.5<0.5
12 Months>98<1.0
Room Temperature, Air 0 Months>99<0.1
6 Months~95~4
12 Months~90~8
40°C, Air 0 Months>99<0.1
1 Month~92~7
3 Months~85~13

Major Degradant: 4-(4-hydroxypiperidin-1-yl)benzoic acid

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This method is suitable for determining the purity of this compound and detecting the presence of its primary degradation product.

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

Protocol 2: Identification of Degradation Products by GC-MS

This protocol is useful for identifying volatile and semi-volatile impurities and degradation products.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 min

    • Ramp: 15°C/min to 280°C

    • Hold: 10 min at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 50-500 amu

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

NMR can be used to confirm the structure and identify major impurities. The oxidation of the aldehyde to a carboxylic acid results in the disappearance of the aldehyde proton signal and the appearance of a carboxylic acid proton signal.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Key Signals for this compound:

    • Aldehyde proton (~9.8 ppm)

    • Aromatic protons (~7.0-7.8 ppm)

    • Piperidine and hydroxyl protons (chemical shifts can vary)

  • Key Signal for Degradation Product (Carboxylic Acid):

    • Disappearance of the aldehyde proton at ~9.8 ppm.

    • Appearance of a broad carboxylic acid proton signal (>10 ppm).

Visualizations

Degradation Pathway of this compound A This compound B 4-(4-Hydroxypiperidin-1-yl)benzoic acid A->B Oxidation (Air, Light)

Caption: Primary degradation pathway of the compound.

Troubleshooting Workflow for Stability Issues start Start | Observe Issue (e.g., Color Change, Impurity Peak) check_storage Review Storage Conditions - Temperature - Atmosphere (Air/Inert) - Light Exposure start->check_storage analyze Perform Purity Analysis (e.g., HPLC, NMR) check_storage->analyze decision Is Purity Acceptable? analyze->decision use Proceed with Experiment decision->use Yes remediate Remediation - Purify Material - Use New Batch decision->remediate No end End use->end remediate->analyze update_storage Update Storage Protocol - Store at 2-8°C - Use Inert Gas - Protect from Light remediate->update_storage update_storage->end

Caption: A logical workflow for troubleshooting stability issues.

Recommended Storage and Handling Procedures receive Receive Compound storage Long-Term Storage - Tightly sealed container - 2-8°C - Under inert gas (N₂) - Protect from light receive->storage short_term Short-Term (In-Use) - Keep container tightly sealed - Minimize exposure to air storage->short_term analysis Periodic Purity Check (e.g., HPLC) storage->analysis handling Handling - Use in a well-ventilated area - Wear appropriate PPE short_term->handling handling->short_term

Caption: Recommended procedures for storage and handling.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzaldehyde Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the HPLC analysis of benzaldehyde and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing benzaldehyde using HPLC?

A1: Peak tailing for benzaldehyde in reversed-phase HPLC is most commonly attributed to several factors:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18) can interact with the polar carbonyl group of benzaldehyde. This secondary interaction mechanism can lead to delayed elution for some analyte molecules, resulting in a tailing peak.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups. At mid-range pH, these groups can be deprotonated (SiO-), increasing their interaction with polar analytes and exacerbating peak tailing.

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample flow path, leading to peak distortion. Over time, the stationary phase can also degrade, exposing more active silanol sites.

  • Sample Overload: Injecting too high a concentration of benzaldehyde can saturate the stationary phase, leading to a non-ideal chromatographic process and peak tailing.

  • Oxidation of Benzaldehyde: Benzaldehyde can oxidize to benzoic acid, especially in solution. If this occurs, you may observe a small, separate peak, which could be mistaken for or contribute to the tailing of the main benzaldehyde peak.[1]

Q2: Could the formation of benzaldehyde hydrate in the mobile phase cause peak tailing?

A2: While aldehydes can exist in equilibrium with their hydrate (gem-diol) form in aqueous solutions, for benzaldehyde, this equilibrium heavily favors the aldehyde form. The equilibrium constant for benzaldehyde hydration is very small (Keq ≈ 2.8 x 10⁻³), meaning that only a tiny fraction exists as the hydrate in water.[2] Therefore, on-column conversion to the hydrate is generally not considered a primary cause of peak tailing for benzaldehyde under typical reversed-phase HPLC conditions. However, it is a possibility that should not be entirely ruled out, especially with highly aqueous mobile phases.

Q3: How does the choice of HPLC column affect peak tailing for benzaldehyde?

A3: The column chemistry plays a crucial role.

  • Standard C18 Columns: These are widely used but can exhibit peak tailing with polar compounds like benzaldehyde due to accessible silanol groups.

  • End-capped C18 Columns: These columns have fewer free silanol groups, which significantly reduces the potential for secondary interactions and improves peak shape for polar analytes.

  • Phenyl Columns: These columns have a different selectivity compared to C18 columns due to π-π interactions with the aromatic ring of benzaldehyde.[3][4][5][6] They can be an excellent alternative if silanol interactions on a C18 column are proving difficult to manage, potentially offering a more symmetrical peak shape.

Q4: Can elevated temperatures improve the peak shape for benzaldehyde?

A4: Yes, operating at elevated temperatures (e.g., 40-60°C) can improve peak shape. Higher temperatures reduce the viscosity of the mobile phase, which can lead to sharper peaks.[7][8][9] Additionally, increased temperature can enhance the kinetics of the interaction between the analyte and the stationary phase, potentially reducing tailing caused by slow secondary interactions. However, it's essential to ensure that the column and the analyte are stable at the chosen temperature.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving HPLC peak tailing for benzaldehyde.

Step 1: Initial Assessment and Diagnosis

Before making any changes to your method, it's important to systematically identify the potential cause of the peak tailing.

Initial Troubleshooting Workflow for Benzaldehyde Peak Tailing start Observe Peak Tailing for Benzaldehyde check_all_peaks Does tailing affect all peaks or just benzaldehyde? start->check_all_peaks system_issue Likely a system issue (e.g., dead volume, column void) check_all_peaks->system_issue All Peaks analyte_specific_issue Likely an analyte-specific interaction check_all_peaks->analyte_specific_issue Just Benzaldehyde check_fresh_standard Inject a freshly prepared benzaldehyde standard analyte_specific_issue->check_fresh_standard peak_shape_improves Peak shape improves check_fresh_standard->peak_shape_improves peak_shape_same Peak shape remains poor check_fresh_standard->peak_shape_same oxidation_issue Indicates sample degradation (oxidation to benzoic acid) peak_shape_improves->oxidation_issue method_issue Proceed to method optimization peak_shape_same->method_issue

References

Scaling up the synthesis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals involved in the scaled-up synthesis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: The most prevalent and scalable method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 4-fluorobenzaldehyde with 4-hydroxypiperidine in the presence of a base and a suitable solvent.

Q2: Why is 4-fluorobenzaldehyde preferred over other 4-halobenzaldehydes (e.g., 4-chlorobenzaldehyde) as a starting material?

A2: 4-Fluorobenzaldehyde is the preferred starting material due to the high electronegativity of the fluorine atom. This stabilizes the intermediate Meisenheimer complex formed during the SNAr reaction, thereby increasing the reaction rate.[1][2] While other halo-derivatives can be used, they often require more forcing conditions which can lead to side product formation.

Q3: What are the critical process parameters to monitor during the reaction?

A3: Key parameters to monitor include reaction temperature, reaction time, and the complete consumption of the limiting reagent (typically 4-fluorobenzaldehyde). In-process controls (IPCs) using techniques like HPLC or TLC are crucial for tracking reaction progress and ensuring product quality.

Q4: What are some common impurities, and how can they be minimized?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions such as dimerization or oxidation of the aldehyde. Minimizing impurities can be achieved by controlling the reaction temperature, using high-purity starting materials, and ensuring an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete reaction; Suboptimal reaction temperature; Inefficient base; Poor solvent choice.Monitor the reaction using HPLC or TLC until the limiting reagent is consumed. Optimize the temperature; screen different bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA); screen polar aprotic solvents (e.g., DMSO, DMF, NMP).
Formation of Impurities Reaction temperature is too high; Presence of oxygen; Low-quality starting materials.Lower the reaction temperature and extend the reaction time. Purge the reaction vessel with an inert gas (N₂ or Ar). Ensure the purity of 4-fluorobenzaldehyde and 4-hydroxypiperidine before use.
Difficult Product Isolation/Purification Product is highly soluble in the reaction solvent; Emulsion formation during workup.After the reaction, perform a solvent swap to a solvent in which the product is less soluble to facilitate precipitation. If emulsions form during aqueous workup, try adding brine or filtering through a pad of celite.
Inconsistent Results at Larger Scales Poor heat transfer; Inefficient mixing.Use a jacketed reactor for better temperature control. Ensure adequate agitation with an overhead stirrer. Consider a staged addition of reagents to control any exotherms.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.

  • Reagents and Materials:

    • 4-Fluorobenzaldehyde

    • 4-Hydroxypiperidine

    • Potassium Carbonate (K₂CO₃)

    • Dimethyl Sulfoxide (DMSO)

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

  • Procedure:

    • To a stirred solution of 4-hydroxypiperidine (1.1 equivalents) and potassium carbonate (2.0 equivalents) in DMSO, add 4-fluorobenzaldehyde (1.0 equivalent) at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to 80-90 °C.

    • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcomes

Parameter Condition A Condition B Condition C
Base K₂CO₃Cs₂CO₃DIPEA
Solvent DMSODMFNMP
Temperature (°C) 8585100
Reaction Time (h) 546
Yield (%) 859278
Purity (HPLC, %) 979996

Visualizations

experimental_workflow reagents Reagents: - 4-Fluorobenzaldehyde - 4-Hydroxypiperidine - K2CO3 - DMSO reaction Reaction: - 80-90 °C, 4-6 h - N2 Atmosphere reagents->reaction 1. Mixing workup Aqueous Workup: - Quench with H2O - Extract with Ethyl Acetate reaction->workup 2. Quenching & Extraction purification Purification: - Column Chromatography or - Recrystallization workup->purification 3. Crude Isolation product Final Product: This compound purification->product 4. Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete? check_reaction->incomplete No complete Complete check_reaction->complete Yes optimize_conditions Optimize: - Temperature - Time - Base/Solvent incomplete->optimize_conditions optimize_conditions->check_reaction check_impurities Analyze Impurity Profile complete->check_impurities purification_issue Purification Problem? check_impurities->purification_issue optimize_purification Optimize: - Recrystallization Solvent - Chromatography Conditions purification_issue->optimize_purification Yes success High Yield & Purity purification_issue->success No optimize_purification->success

Caption: Troubleshooting logic for synthesis and purification issues.

References

Technical Support Center: Controlling Impurities in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for API Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurity control during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during API synthesis and analysis.

Analytical Issues: Unexpected Peaks in HPLC

Question: I'm seeing unexpected peaks in my HPLC chromatogram during in-process control or final API analysis. How can I identify the source and resolve this?

Answer: Unexpected peaks in an HPLC analysis can originate from various sources. A systematic approach is crucial to identify and eliminate the contaminant.

Troubleshooting Steps:

  • System Blank Analysis: Inject a blank solvent (your mobile phase without the sample). If the peak is present, it may originate from the solvent, glassware, or the HPLC system itself.

  • Mobile Phase Contamination: Prepare a fresh mobile phase using high-purity solvents and freshly prepared buffers. Contaminants in water or organic solvents are a common source of "ghost peaks".

  • Sample Matrix Effects: Inject a placebo (a mixture of all excipients without the API). This will help determine if any of the formulation components are causing the unexpected peak.

  • System Contamination: If the peak persists in the system blank, it could be due to carryover from a previous injection or contamination within the injector, tubing, or detector. Flush the system with a strong solvent.

  • Degradation: The impurity could be a degradation product of your API. This can be influenced by factors like sample preparation, storage conditions (light, temperature), or the pH of the mobile phase.[1]

Logical Troubleshooting Workflow for Unexpected HPLC Peaks

HPLC_Troubleshooting Start Unexpected Peak in HPLC Blank Inject Blank (Mobile Phase) Start->Blank Peak_Present_Blank Peak Present? Blank->Peak_Present_Blank Mobile_Phase Prepare Fresh Mobile Phase Peak_Present_Blank->Mobile_Phase Yes Peak_Absent_Blank Peak Absent Peak_Present_Blank->Peak_Absent_Blank No Peak_Present_Fresh Peak Present? Mobile_Phase->Peak_Present_Fresh System_Contamination System Contamination (Carryover, Tubing, Detector) Peak_Present_Fresh->System_Contamination Yes Resolve Issue Resolved Peak_Present_Fresh->Resolve No (Mobile Phase was the issue) Flush_System Flush System with Strong Solvent System_Contamination->Flush_System Flush_System->Resolve Sample_Issue Sample-Related Issue Peak_Absent_Blank->Sample_Issue Placebo Inject Placebo Sample_Issue->Placebo Peak_Present_Placebo Peak Present? Placebo->Peak_Present_Placebo Excipient_Issue Excipient-Related Impurity Peak_Present_Placebo->Excipient_Issue Yes API_Degradation API Degradation Product Peak_Present_Placebo->API_Degradation No Excipient_Issue->Resolve API_Degradation->Resolve

Caption: Troubleshooting unexpected HPLC peaks.

Purification Issues: Inefficient Impurity Removal by Crystallization

Question: My crystallization process is not effectively removing a key impurity. What steps can I take to improve the purification?

Answer: Inefficient impurity removal during crystallization can be due to several factors, including the properties of the impurity and the crystallization conditions.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. The API should be soluble at high temperatures and sparingly soluble at low temperatures, while the impurity should ideally remain in the mother liquor. Experiment with different solvents or solvent/anti-solvent systems.

  • Cooling Rate: A slow cooling rate generally promotes the growth of larger, purer crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.

  • Seeding: Introducing seed crystals can help control the crystallization process, leading to a more uniform particle size and potentially higher purity.

  • Agitation: The stirring rate can influence crystal size and impurity incorporation. Optimize the agitation speed to ensure good mixing without causing excessive secondary nucleation.

  • Washing: After filtration, wash the filter cake with a cold, pure solvent in which the API is insoluble but the impurity has some solubility. This helps remove residual mother liquor containing the impurity.

  • Recrystallization: A second crystallization step may be necessary to achieve the desired purity, although this may result in some yield loss.

Process-Related Impurities: High Levels of Residual Metal Catalyst

Question: How can I reduce the levels of residual palladium (or another metal catalyst) in my API?

Answer: Residual metal catalysts are a common type of inorganic impurity that must be controlled to very low levels.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Minimize the amount of catalyst used in the reaction to a level that still provides an acceptable reaction rate and yield.

  • Filtration: Use a filter aid (e.g., celite) during the work-up to help remove the solid catalyst.

  • Activated Carbon Treatment: Stirring the reaction mixture or a solution of the crude product with activated carbon can effectively adsorb many metal catalysts.

  • Metal Scavengers: Use commercially available metal scavengers (resins or silica-based) that are designed to selectively bind to specific metals.[2] The choice of scavenger depends on the metal and the process conditions.[2]

  • Crystallization: A well-designed crystallization step can be effective in purging residual metal impurities.

  • Aqueous Washes: In some cases, acidic or basic aqueous washes can help extract metal impurities.

Frequently Asked Questions (FAQs)

General Impurity Control
  • What are the main sources of impurities in API synthesis? Impurities can originate from starting materials, intermediates, by-products of the synthesis, degradation products, reagents, catalysts, and solvents.[1][3][4][5]

  • How can I prevent the formation of degradation products? Control of reaction conditions such as temperature, pH, and exposure to light and air is crucial.[1] Conducting stress studies (e.g., exposure to heat, light, humidity, and oxidizing agents) can help identify potential degradation pathways and allow for the implementation of appropriate control measures.[1]

Analytical Techniques
  • What is the best analytical technique to identify an unknown impurity? A combination of techniques is often necessary. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for initial identification, providing both retention time and mass-to-charge ratio information.[1] For definitive structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[6]

  • How do I quantify residual solvents in my API? Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the standard method for quantifying residual solvents, as outlined in the ICH Q3C guidelines.[5][7]

Purification
  • When should I choose chromatography over crystallization for purification? Crystallization is generally preferred for large-scale purification due to its cost-effectiveness and scalability.[7] However, chromatography (e.g., preparative HPLC) may be necessary for difficult separations where impurities have very similar properties to the API, or when a very high degree of purity is required.[1][]

  • What is the impact of polymorphism on impurity control? Different polymorphic forms of an API can have different crystal lattices, which can affect how impurities are incorporated. In some cases, crystallizing a specific polymorph may lead to better impurity rejection.

Data Presentation

ICH Q3C Limits for Residual Solvents

The following table summarizes the limits for common residual solvents as per the International Council for Harmonisation (ICH) Q3C guidelines. These are classified based on their toxicity.

ClassSolventConcentration Limit (ppm)
Class 1 (Solvents to be avoided)
Benzene2
Carbon tetrachloride4
1,2-Dichloroethane5
1,1-Dichloroethene8
1,1,1-Trichloroethane1500
Class 2 (Solvents to be limited)
Acetonitrile410
Chloroform60
Cyclohexane3880
N,N-Dimethylformamide880
Methanol3000
Methylene chloride600
Toluene890
Class 3 (Solvents with low toxic potential)
Acetic acid5000
Acetone5000
Ethanol5000
Ethyl acetate5000
Isopropyl alcohol5000

Data sourced from ICH Q3C (R8) Guideline.[9]

ICH Q3D Permitted Daily Exposure (PDE) for Elemental Impurities

The following table presents the Permitted Daily Exposure (PDE) for some common elemental impurities for oral administration, as per the ICH Q3D guidelines.

ClassElementOral PDE (µ g/day )
Class 1 Arsenic (As)1.5
Cadmium (Cd)5
Mercury (Hg)3
Lead (Pb)5
Class 2A Cobalt (Co)50
Nickel (Ni)200
Vanadium (V)10
Class 2B Palladium (Pd)100
Platinum (Pt)100
Rhodium (Rh)100
Ruthenium (Ru)100
Class 3 Chromium (Cr)25000
Copper (Cu)2500
Tin (Sn)6000

Data sourced from ICH Q3D (R2) Guideline.[9]

Qualitative Comparison of Common API Purification Techniques
TechniquePurity AchievableTypical YieldScalabilityCostKey Application
Crystallization Good to ExcellentGood to ExcellentExcellentLowLarge-scale purification of solid APIs.
Preparative HPLC ExcellentModerate to GoodLimitedHighDifficult separations, high-purity small batches.
Flash Chromatography Moderate to GoodGoodGoodModerateIntermediate purification, removal of major impurities.
Distillation ExcellentExcellentExcellentLowPurification of volatile APIs or removal of non-volatile impurities.

Experimental Protocols

Protocol: Identification of an Unknown Impurity by LC-MS

Objective: To identify the molecular weight and potential structure of an unknown impurity in an API sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the API sample in a suitable solvent (e.g., acetonitrile/water) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • LC-MS System and Conditions:

    • LC System: High-Performance Liquid Chromatograph.

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all components, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

    • MS Detector: Mass Spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive and negative modes to ensure detection of a wide range of compounds.

    • Scan Range: A wide mass range (e.g., 100-1000 m/z).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Examine the mass spectrum of the unknown peak to determine its molecular weight.

    • If possible, perform MS/MS fragmentation of the unknown peak to obtain structural information.

    • Compare the fragmentation pattern with that of the API to identify potential structural similarities.

Workflow for Impurity Identification using LC-MS

LCMS_Workflow Start API Sample with Unknown Impurity Sample_Prep Sample Preparation (Dissolve & Filter) Start->Sample_Prep LCMS_Analysis LC-MS Analysis (Gradient Elution, ESI+/-) Sample_Prep->LCMS_Analysis Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) LCMS_Analysis->Data_Acquisition Peak_Identification Identify Unknown Peak in Chromatogram Data_Acquisition->Peak_Identification Mass_Spectrum Extract Mass Spectrum of Unknown Peak Peak_Identification->Mass_Spectrum Determine_MW Determine Molecular Weight Mass_Spectrum->Determine_MW MSMS Perform MS/MS Fragmentation Determine_MW->MSMS Structure_Elucidation Propose Putative Structure MSMS->Structure_Elucidation End Impurity Characterized Structure_Elucidation->End

Caption: Workflow for impurity identification.

Protocol: Quantification of Residual Solvents by Headspace GC-MS

Objective: To quantify the levels of residual solvents in an API sample according to ICH Q3C guidelines.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution containing the relevant Class 1, 2, and 3 solvents at a known concentration in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh the API sample into a headspace vial.

    • Add a known volume of the diluent (e.g., DMSO).

    • Seal the vial immediately.

  • Headspace GC-MS System and Conditions:

    • GC System: Gas Chromatograph with a headspace autosampler.

    • Column: A suitable column for volatile compounds (e.g., DB-624 or equivalent).

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) to elute all solvents.

    • Injector Temperature: 250 °C.

    • Headspace Conditions:

      • Oven Temperature: 80-120 °C.

      • Equilibration Time: 15-30 minutes.

    • MS Detector: Mass Spectrometer.

    • Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

  • Data Analysis:

    • Generate a calibration curve for each solvent using the standard solutions.

    • Identify and quantify the solvents present in the API sample by comparing their retention times and mass spectra to the standards.

    • Calculate the concentration of each residual solvent in ppm.

References

Technical Support Center: Validation of Analytical Methods for Drug Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the validation of analytical methods for drug impurity profiling.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the validation of analytical methods for impurity profiling.

Issue/Observation Potential Cause Recommended Action
Poor Peak Resolution Inappropriate column selection or mobile phase composition.Optimize chromatographic conditions, including the choice of a column with different selectivity, adjusting mobile phase pH, or modifying the gradient profile.[1][2]
Co-elution of impurities with the main peak or other components.[1]Employ advanced detection techniques like mass spectrometry (MS) for better peak identification and purity assessment.[1] Consider adjusting the mobile phase composition or temperature.
Inconsistent Retention Times Fluctuations in mobile phase composition, flow rate, or column temperature.Ensure the mobile phase is prepared consistently and is adequately degassed.[3][4] Verify the pump is delivering a constant flow rate and use a column oven to maintain a stable temperature.[4]
Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary.[4]
Baseline Drift or Noise Contaminated mobile phase or detector issues.[3][5]Use high-purity solvents and freshly prepared mobile phase.[5] Check the detector lamp and ensure the system is properly equilibrated.
Gas bubbles in the system.[4]Degas the mobile phase thoroughly.[3]
Low Sensitivity/Poor Signal-to-Noise Ratio Suboptimal detector wavelength or settings.Optimize detector parameters, including wavelength and bandwidth, for the impurities of interest.
Inadequate sample concentration or injection volume.Increase sample concentration or injection volume, ensuring it does not overload the column.
Failed Accuracy/Recovery Studies Inefficient sample extraction or matrix effects.Optimize sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to improve recovery and minimize matrix interference.[1]
Instability of impurities in the analytical solution.Investigate the stability of impurities in the chosen solvent and under the analytical conditions.[6]
Poor Linearity Inappropriate calibration range.Ensure the calibration range covers the expected concentration of impurities, from the reporting threshold to the specification limit.
Detector saturation at high concentrations.Dilute samples to fall within the linear range of the detector.
Method Fails Robustness Testing Small variations in method parameters significantly impact results.[7]Identify the critical parameters (e.g., pH, mobile phase composition) and establish stricter controls or widen the acceptance criteria if justifiable.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters for an analytical method for quantitative impurity testing?

A1: According to ICH Q2(R1) guidelines, the key validation parameters for quantitative impurity testing include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components.[6][8][9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[8][9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[7][9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Q2: How do I demonstrate the specificity of my impurity profiling method if impurity standards are not available?

A2: When impurity standards are unavailable, specificity can be demonstrated by comparing the results of the test sample with those from a second, well-characterized analytical procedure, such as a pharmacopoeial method or another validated method.[8][10] Additionally, subjecting the sample to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation) can help generate degradation products and demonstrate that the method can separate these from the main component and other impurities.[8]

Q3: What are the typical acceptance criteria for accuracy and precision in impurity method validation?

A3: While specific acceptance criteria can vary depending on the nature of the impurity and the analytical technique, general guidelines are provided below.

Parameter Acceptance Criteria
Accuracy (Recovery) For impurities, recovery should typically be within 80-120% of the theoretical value at the specification limit.
Precision (Repeatability) The Relative Standard Deviation (RSD) should generally be ≤ 15% for impurities at the limit of quantitation (LOQ).
Precision (Intermediate) The RSD over different days, analysts, or equipment should meet pre-defined criteria, often slightly wider than for repeatability.

Q4: What should I do if my method validation fails?

A4: If a method validation fails, it is crucial to investigate the root cause. This involves a systematic approach:

  • Review the validation protocol and data: Ensure that the experiments were conducted as planned and that there are no calculation errors.

  • Examine the instrument performance: Verify that the instrumentation is calibrated and functioning correctly.

  • Assess the materials and reagents: Confirm the quality and stability of standards, samples, and reagents.

  • Re-evaluate the method parameters: It may be necessary to further optimize the analytical method to improve its performance.[11]

Experimental Protocols

Protocol 1: Determination of Specificity through Forced Degradation

Objective: To demonstrate that the analytical method is specific for the determination of impurities and can resolve them from the active pharmaceutical ingredient (API) and any degradation products.

Methodology:

  • Prepare separate solutions of the API in the chosen diluent.

  • Subject these solutions to various stress conditions to induce degradation. Common stress conditions include:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples, along with an unstressed control sample, using the analytical method.

  • Evaluate the chromatograms for the separation of the API peak from any degradation product peaks and known impurity peaks. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.

Visualizations

ValidationWorkflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation Phase cluster_Action Action Phase DefinePurpose Define Intended Purpose & Scope SelectParameters Select Validation Parameters (ICH Q2) DefinePurpose->SelectParameters WriteProtocol Write Validation Protocol SelectParameters->WriteProtocol PrepareMaterials Prepare Standards & Samples WriteProtocol->PrepareMaterials PerformExperiments Perform Validation Experiments PrepareMaterials->PerformExperiments CollectData Collect & Process Data PerformExperiments->CollectData AnalyzeResults Analyze Results vs. Acceptance Criteria CollectData->AnalyzeResults Pass Method Passes AnalyzeResults->Pass Meets Criteria Fail Method Fails AnalyzeResults->Fail Does Not Meet Criteria FinalReport Prepare Final Validation Report Pass->FinalReport Investigate Investigate Root Cause Fail->Investigate Optimize Optimize Method Investigate->Optimize Revalidate Re-validate Method Optimize->Revalidate Revalidate->PerformExperiments

Caption: Workflow for Analytical Method Validation.

TroubleshootingTree cluster_Peak Peak Shape/Retention cluster_Baseline Baseline Issues cluster_Quantitation Quantitative Issues cluster_Solutions Potential Solutions Start Validation Issue Identified PoorResolution Poor Peak Resolution? Start->PoorResolution InconsistentRT Inconsistent Retention Times? Start->InconsistentRT BaselineDrift Baseline Drift/Noise? Start->BaselineDrift FailedAccuracy Failed Accuracy/Recovery? Start->FailedAccuracy PoorLinearity Poor Linearity? Start->PoorLinearity Sol_OptimizeChrom Optimize Chromatography (Column, Mobile Phase, Temp) PoorResolution->Sol_OptimizeChrom Sol_CheckSystem Check System Stability (Flow Rate, Temp Control) InconsistentRT->Sol_CheckSystem Sol_CleanSystem Clean System & Use High Purity Solvents BaselineDrift->Sol_CleanSystem Sol_OptimizeSamplePrep Optimize Sample Prep FailedAccuracy->Sol_OptimizeSamplePrep Sol_AdjustRange Adjust Calibration Range PoorLinearity->Sol_AdjustRange

Caption: Troubleshooting Decision Tree.

References

Validation & Comparative

4-(4-Hydroxypiperidin-1-yl)benzaldehyde: A Comparative Analysis of a Benzaldehyde Derivative in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, benzaldehyde derivatives continue to be a focal point of research due to their versatile chemical structures and wide range of biological activities. This guide provides a comparative analysis of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde against other benzaldehyde derivatives, offering insights for researchers, scientists, and drug development professionals. While direct experimental data for this compound in many biological assays remains limited in publicly available literature, this guide leverages data from its structural precursors and related benzaldehyde analogs to provide a valuable comparative context.

Overview of Benzaldehyde Derivatives in Research

Benzaldehyde and its derivatives are a class of aromatic aldehydes that have demonstrated a remarkable breadth of biological activities. They have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. The biological effects of these compounds are often attributed to the reactivity of the aldehyde group and the nature of the substituents on the benzene ring. These substituents can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and its precursors, 4-fluorobenzaldehyde and 4-hydroxypiperidine, is presented below. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of a compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₁₂H₁₅NO₂205.25115-118[1]
4-Fluorobenzaldehyde C₇H₅FO124.11-10
4-Hydroxypiperidine C₅H₁₁NO101.1586-90

Comparative Biological Activity

While specific quantitative assay data for this compound is not extensively available, we can infer its potential activity by examining structurally related compounds. The introduction of a piperidine or a substituted piperidine moiety to the benzaldehyde scaffold can significantly impact its biological profile.

Anticancer Activity

Benzaldehyde derivatives have been a source of inspiration for the development of novel anticancer agents. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

For instance, certain benzaldehyde derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The specific substitutions on the benzaldehyde ring play a critical role in determining the potency and selectivity of these compounds. While no direct anticancer data for this compound was found, the presence of the piperidine ring is a common feature in many biologically active compounds, suggesting this derivative warrants investigation in cancer-related assays.

Enzyme Inhibition

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Benzaldehyde derivatives have been explored as inhibitors of various enzymes, including tyrosinase and histone deacetylases (HDACs).

The following table summarizes the inhibitory activity of some benzaldehyde derivatives against different enzymes. This data provides a benchmark for the potential activity of novel derivatives like this compound.

Compound/Derivative ClassTarget EnzymeAssay TypeIC₅₀/Activity
BenzaldehydeTyrosinaseEnzyme inhibitionWeak inhibitor
4-substituted benzaldehydesTyrosinaseEnzyme inhibitionActivity varies with substituent
Benzoic acid derivativesPeroxidaseAntioxidant assayActive

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of this compound

Procedure: A mixture of 4-hydroxypiperidine (180 g), 4-fluorobenzaldehyde (74.4 g), Aliquat 336 (1 ml), and anhydrous potassium carbonate (82.8 g) in dimethylsulfoxide (750 ml) is heated at 95°C for three days.[1] Following this, the reaction mixture is cooled and poured into ice water (3 liters).[1] The resulting solid precipitate is collected by filtration, washed with water, and dried under vacuum.[1] The crude product can be further purified by recrystallization from toluene.[1]

Synthesis_Workflow reagents 4-Hydroxypiperidine + 4-Fluorobenzaldehyde + K2CO3 + Aliquat 336 in DMSO reaction Heat at 95°C for 3 days reagents->reaction workup Cool and pour into ice water reaction->workup filtration Filter and wash with water workup->filtration drying Vacuum dry filtration->drying purification Recrystallize from toluene drying->purification product This compound purification->product

Caption: Synthetic workflow for this compound.
In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cell_seeding Seed cells in 96-well plate treatment Treat with compound cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_dissolution Dissolve formazan in DMSO mtt_addition->formazan_dissolution absorbance_reading Read absorbance at 570 nm formazan_dissolution->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Potential Signaling Pathways

Benzaldehyde derivatives can potentially modulate various signaling pathways implicated in disease. For example, in cancer, they might interfere with pathways like PI3K/Akt/mTOR or MAPK, which are crucial for cell survival and proliferation. The diagram below illustrates a simplified hypothetical signaling pathway that could be a target for such compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor PI3K PI3K receptor->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR transcription_factor Transcription Factor mTOR->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor Benzaldehyde Derivative inhibitor->PI3K

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by a benzaldehyde derivative.

Conclusion and Future Directions

While this compound remains a compound with underexplored biological potential, its structural features, combining a reactive benzaldehyde moiety with a substituted piperidine ring, make it an intriguing candidate for further investigation. The comparative data from its precursors and other benzaldehyde derivatives suggest that it could be active in various biological assays. Future research should focus on synthesizing and evaluating this compound in a battery of in vitro and in vivo assays to elucidate its pharmacological profile. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers embarking on the study of this and other novel benzaldehyde derivatives.

References

Comparative Analysis of the Biological Activity of Piperidine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The introduction of substituents, such as a methyl group, at different positions on the piperidine ring gives rise to isomers with distinct three-dimensional structures. These subtle structural variations can lead to significant differences in pharmacological properties, including receptor affinity, selectivity, and overall biological activity. This guide provides a comparative analysis of the biological activities of 2-, 3-, and 4-methylpiperidine isomers, drawing upon experimental data from studies on their derivatives to assist researchers in drug discovery and development.

While direct comparative studies on the simple methylpiperidine isomers are limited in publicly available literature, a comparative analysis of their more complex derivatives provides valuable insights into how the position of the methyl group influences biological activity. This analysis is based on structure-activity relationships (SAR) observed in various classes of compounds.

The Influence of Isomerism on Biological Activity

The position of the methyl group on the piperidine ring can profoundly impact a molecule's interaction with its biological target. This is primarily due to:

  • Steric Hindrance: A methyl group at the 2-position can create more significant steric hindrance near the nitrogen atom compared to a methyl group at the 3- or 4-position. This can affect the molecule's ability to fit into a receptor's binding pocket.

  • Conformational Effects: The methyl group's position influences the conformational equilibrium of the piperidine ring, which can be crucial for optimal interaction with a biological target.

  • Basicity: The methyl group is weakly electron-donating, which can slightly increase the basicity of the nitrogen atom. This effect, although minimal, can influence interactions with acidic residues in a binding site.

Comparative Biological Activity of Methylpiperidine Isomer Derivatives

The following sections summarize the observed biological activities of derivatives of 2-, 3-, and 4-methylpiperidine across various therapeutic targets.

G-Protein Coupled Receptor (GPCR) Binding Affinity

Derivatives of methylpiperidine isomers have been extensively studied for their affinity to various GPCRs. The position of the methyl group often dictates the potency and selectivity of these ligands.

Target Receptor2-Methylpiperidine Derivatives3-Methylpiperidine Derivatives4-Methylpiperidine Derivatives
Serotonin Receptors (5-HT) Derivatives have shown high binding affinity for the 5-HT1A receptor and the serotonin transporter (SERT), exhibiting potential as antidepressants.Some derivatives have been evaluated as selective serotonin 5-HT6 receptor antagonists.N/A
Histamine Receptors (H3) N/ADerivatives have been synthesized as histamine H3 receptor (H3R) ligands, with some showing anticonvulsant activity.N/A
Dopamine Receptors (D4) N/AN/A4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been characterized as potent dopamine D4 receptor antagonists.
Cannabinoid Receptors (CB2) N/ADerivatives have been developed as CB2 receptor agonists for the potential treatment of chronic pain.N/A

N/A: No specific data found in the provided search results.

Enzyme Inhibition

The inhibitory activity of methylpiperidine derivatives against various enzymes has also been a subject of investigation.

Target Enzyme2-Methylpiperidine Derivatives3-Methylpiperidine Derivatives4-Methylpiperidine Derivatives
Aurora Kinase N/ASome derivatives have been identified as Aurora kinase inhibitors, which are targets in cancer therapy.N/A

N/A: No specific data found in the provided search results.

Anticancer and Antimicrobial Activity

The cytotoxic effects of piperidine derivatives against cancer cell lines and their activity against microbial pathogens are important areas of research.

Biological Activity2-Methylpiperidine Derivatives3-Methylpiperidine Derivatives4-Methylpiperidine Derivatives
Anticancer A 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride derivative showed significant cytotoxic effect on A549 lung cancer cells with an IC50 of 32.43 µM.N/AN/A
Antimicrobial N/AN/A4-Methylpiperidine has been used to synthesize derivatives with antimicrobial activity.
Anti-Hepatitis B Virus N/ADerivatives of phenylpropenamide containing a 3-methylpiperidine moiety have been synthesized and evaluated for their anti-hepatitis B virus activity.N/A

N/A: No specific data found in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of piperidine isomers and their derivatives.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand (e.g., [3H]-labeled specific antagonist or agonist).

  • Test compounds (methylpiperidine isomer derivatives).

  • Assay buffer.

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound.

  • Radioligand Addition: Add a fixed concentration of the radioligand to each well.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compounds (methylpiperidine isomer derivatives).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of piperidine isomers.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Ligand Piperidine Isomer Derivative Ligand->GPCR Binding Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Generation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway initiated by a piperidine isomer derivative.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes with Target Receptor D Incubate Membranes, Test Compound & Radioligand A->D B Prepare Serial Dilutions of Test Compounds B->D C Prepare Radioligand Solution C->D E Separate Bound & Free Radioligand via Filtration D->E F Measure Radioactivity (Scintillation Counting) E->F G Plot Competition Binding Curve F->G H Calculate IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Experimental workflow for a radioligand receptor binding assay.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_data_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere (Overnight Incubation) A->B C Add Varying Concentrations of Test Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate to Allow Formazan Formation E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate % Cell Viability H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: Experimental workflow for the MTT cytotoxicity assay.

Validating Anticancer Activity of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde Derivatives and Analogs in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Benzaldehyde and piperidine moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including potent anticancer effects. This guide provides a comparative overview of the in vitro anticancer activity of derivatives structurally related to 4-(4-hydroxypiperidin-1-yl)benzaldehyde, summarizing key experimental data and methodologies to aid researchers in the evaluation of novel compounds within this chemical class. While direct studies on this compound derivatives are limited in the public domain, this guide draws upon data from closely related analogs to provide a valuable comparative framework.

Comparative Anticancer Activity of Related Derivatives

The anticancer potential of benzaldehyde and piperidine derivatives is often evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison. The following tables summarize the in vitro anticancer activities of various chalcones (which can be derived from benzaldehyde derivatives) and other piperidine-containing compounds against several human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Chalcone Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
ChalconesMCF-7 (Breast)1.1 - 25.3Doxorubicin0.8
A549 (Lung)2.5 - 30.1Doxorubicin1.2
HT-29 (Colon)1.8 - 28.7Doxorubicin1.0
PC-3 (Prostate)3.2 - 35.6Doxorubicin1.5
Licochalcone AU87 (Glioma)>40--
OVCAR-3 (Ovarian)>40--
Panduratin AMCF-7 (Breast)11.5 (48h)--
T47D (Breast)14.5 (48h)--

Data compiled from studies on various synthetic and natural chalcones, demonstrating a broad range of cytotoxic activity.[1][2][3]

Table 2: In Vitro Anticancer Activity of Piperidine and Piperazine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N-(piperidin-4-yl)benzamide derivativesHepG2 (Liver)0.12 - 0.25--
3-chloro-3-methyl-2,6-diarylpiperidin-4-onesH929 (Myeloma)~1 - 5DMSO (control)-
MV-4-11 (Leukemia)~1 - 5DMSO (control)-
Piperazine-containing chalconesHeLa (Cervical)6.10 - 7.745-Fluorouracil-
C6 (Glioma)4.16 - 12.805-Fluorouracil-
Benzofuran piperazine derivativesMDA-MB-231 (Breast)Potent (in vivo)--

This table showcases the potent anticancer activity of various piperidine and piperazine-containing compounds against a range of cancer cell lines.[4][5][6][7][8]

Experimental Protocols

Standardized in vitro assays are crucial for the preliminary evaluation of the anticancer properties of novel compounds. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

a) MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized derivatives, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: Plates are incubated for 24, 48, or 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

b) SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After incubation with the compounds, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water, and 0.4% SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The bound SRB is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm.

Apoptosis Assays

a) Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

b) Caspase Activity Assay

Caspases are key mediators of apoptosis. Their activity can be measured using colorimetric or fluorometric assays.

  • Cell Lysis: Treated and untreated cells are lysed to release cellular contents.

  • Substrate Addition: A specific caspase substrate conjugated to a chromophore or fluorophore is added to the cell lysate.

  • Signal Measurement: The cleavage of the substrate by active caspases releases the chromophore or fluorophore, which can be quantified using a spectrophotometer or fluorometer.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed.

  • Cell Fixation: Cells are fixed in cold 70% ethanol.

  • Staining: Fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the logical flow of experiments and the potential molecular targets of these compounds is crucial for drug development.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound Derivatives cytotoxicity Cytotoxicity Screening (MTT/SRB Assays) synthesis->cytotoxicity Test Compounds ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V, Caspase Activity) ic50->apoptosis Select Potent Compounds cell_cycle Cell Cycle Analysis ic50->cell_cycle Select Potent Compounds pathway Signaling Pathway Analysis (Western Blot, etc.) apoptosis->pathway cell_cycle->pathway target Identify Molecular Targets pathway->target

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

Many benzaldehyde and piperidine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

signaling_pathway cluster_compound Compound Action cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes compound Benzaldehyde/Piperidine Derivative pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Inhibits mapk MAPK/ERK Pathway compound->mapk Modulates p53 p53 Pathway compound->p53 Activates nfkb NF-κB Pathway compound->nfkb Inhibits proliferation Decreased Proliferation pi3k_akt->proliferation mapk->proliferation apoptosis Increased Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest nfkb->apoptosis Inhibits

Caption: Potential signaling pathways modulated by anticancer benzaldehyde/piperidine derivatives.

This guide provides a foundational framework for researchers interested in the anticancer properties of this compound derivatives. By leveraging the methodologies and comparative data presented, scientists can effectively design and execute in vitro studies to validate the therapeutic potential of novel compounds in this promising chemical space.

References

Navigating the Selectivity Landscape: A Comparative Guide to 4-(4-Hydroxypiperidin-1-yl)benzaldehyde-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical scaffold is paramount to advancing potent and safe therapeutics. This guide provides a comparative analysis of inhibitors based on the 4-(4-hydroxypiperidin-1-yl)benzaldehyde core, a versatile scaffold that has shown promise against multiple target classes. Due to the absence of a singular, comprehensive cross-reactivity study for a single compound across diverse enzyme families, this guide presents an illustrative comparison based on typical selectivity profiles observed for inhibitors targeting Histone Deacetylases (HDACs), Dipeptidyl Peptidase-4 (DPP-4), and Dihydrofolate Reductase (DHFR).

The this compound moiety has emerged as a valuable fragment in medicinal chemistry, contributing to the development of inhibitors for a range of enzymatic targets. While this scaffold can be optimized for high potency against a primary target, off-target interactions remain a critical consideration. Understanding these cross-reactivities is essential for predicting potential side effects and elucidating the complete mechanism of action. This guide explores the selectivity of hypothetical inhibitors based on this core structure against their intended targets and key off-targets, supported by detailed experimental protocols and visual workflows.

Comparative Selectivity Profiles

To illustrate the importance of cross-reactivity analysis, the following tables summarize hypothetical inhibition data for three distinct inhibitors derived from the this compound scaffold, each optimized for a different enzyme class.

Table 1: Cross-Reactivity Profile of a Putative HDAC Inhibitor (HDACi-P1)

Target EnzymeIC50 (nM)Fold Selectivity vs. HDAC1Notes
HDAC1 (Class I) 15 1 Primary Target
HDAC2 (Class I)251.7High affinity for related isoform
HDAC3 (Class I)402.7Moderate selectivity within Class I
HDAC6 (Class IIb)85056.7Significant selectivity over Class IIb
HDAC8 (Class I)1208.0Moderate selectivity within Class I
Sirtuin 1 (Class III)>10,000>667High selectivity against sirtuins

Data is illustrative and intended to represent a typical selectivity profile.

Table 2: Cross-Reactivity Profile of a Putative DPP-4 Inhibitor (DPP4i-P1)

Target EnzymeIC50 (nM)Fold Selectivity vs. DPP-4Notes
DPP-4 10 1 Primary Target
DPP-82,500250Good selectivity over related dipeptidyl peptidases
DPP-95,000500Excellent selectivity over related dipeptidyl peptidases
Fibroblast Activation Protein (FAP)>10,000>1,000High selectivity against FAP

Data is illustrative and intended to represent a typical selectivity profile.

Table 3: Cross-Reactivity Profile of a Putative DHFR Inhibitor (DHFRi-P1)

Target EnzymeIC50 (nM)Fold Selectivity vs. hDHFRNotes
Human DHFR 50 1 Primary Target
E. coli DHFR5,000100High selectivity for human over bacterial enzyme
Human Thymidylate Synthase (TS)>20,000>400High selectivity against another folate pathway enzyme
Human Pteridine Reductase 1 (PTR1)>20,000>400High selectivity against a potential bypass enzyme

Data is illustrative and intended to represent a typical selectivity profile.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to generate the data presented above.

In Vitro Enzyme Inhibition Assays

1. HDAC Isoform Selectivity Assay (Fluorogenic)

  • Objective: To determine the IC50 values of a test compound against a panel of recombinant human HDAC isoforms.

  • Materials: Recombinant human HDAC1, 2, 3, 6, and 8 enzymes; Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC); Trichostatin A (TSA) as a positive control; Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2); Developer solution (e.g., Trypsin with TSA).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well black plate, add assay buffer, the fluorogenic substrate, and the test compound dilution.

    • Initiate the reaction by adding the respective recombinant HDAC enzyme to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate for a further 15 minutes at 37°C.

    • Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

    • Calculate the percent inhibition relative to DMSO controls and determine IC50 values using non-linear regression analysis.

2. DPP Family Selectivity Assay (Colorimetric)

  • Objective: To assess the inhibitory potency and selectivity of a test compound against DPP-4 and related proteases like DPP-8 and DPP-9.

  • Materials: Recombinant human DPP-4, DPP-8, and DPP-9 enzymes; Chromogenic substrate (e.g., Gly-Pro-p-nitroanilide); Sitagliptin as a positive control; Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well clear plate, add assay buffer and the test compound dilution.

    • Add the respective recombinant DPP enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the change in absorbance at 405 nm over 30 minutes using a microplate reader.

    • Determine the reaction velocity from the linear portion of the absorbance curve.

    • Calculate the percent inhibition and determine IC50 values.

3. DHFR Inhibition Assay (Spectrophotometric)

  • Objective: To measure the inhibition of dihydrofolate reductase activity.

  • Materials: Recombinant human DHFR; Dihydrofolate (DHF); NADPH; Methotrexate as a positive control; Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a UV-transparent 96-well plate, add assay buffer, NADPH, and the test compound dilution.

    • Add the recombinant DHFR enzyme and incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding DHF.

    • Immediately monitor the decrease in absorbance at 340 nm for 10 minutes, which corresponds to the oxidation of NADPH.

    • Calculate the rate of reaction and the percent inhibition.

    • Determine IC50 values by plotting percent inhibition against the logarithm of the inhibitor concentration.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of these inhibitors, the following diagrams are provided.

experimental_workflow cluster_prep Compound Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis start Test Compound (4-OH-Pip-Benzaldehyde Derivative) dilution Serial Dilution in DMSO start->dilution plate 96-Well Plate Setup (Buffer, Substrate, Compound) dilution->plate enzyme Add Recombinant Enzyme plate->enzyme incubation Incubation enzyme->incubation readout Signal Detection (Fluorescence/ Absorbance) incubation->readout calc Calculate % Inhibition readout->calc ic50 Determine IC50 (Non-linear Regression) calc->ic50 selectivity Selectivity Profile Comparison ic50->selectivity

General workflow for in vitro enzyme inhibition assays.

dpp4_pathway Meal Meal Intake GLP1_GIP Incretins (GLP-1, GIP) Meal->GLP1_GIP stimulates Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Peptides DPP4->Inactive degrades to Inhibitor DPP4i-P1 (4-OH-Pip-Benzaldehyde Derivative) Inhibitor->DPP4 inhibits

Simplified signaling pathway for DPP-4 inhibition.

hdac_pathway HAT HAT Histone_A Histone (Acetylated) 'Open' Chromatin HAT->Histone_A Acetylates HDAC HDACs Histone_D Histone (Deacetylated) 'Closed' Chromatin HDAC->Histone_D Deacetylates Inhibitor HDACi-P1 (4-OH-Pip-Benzaldehyde Derivative) Inhibitor->HDAC inhibits Histone_A->HDAC Transcription_On Gene Transcription (Active) Histone_A->Transcription_On Histone_D->HAT Transcription_Off Gene Transcription (Repressed) Histone_D->Transcription_Off

Mechanism of action for Histone Deacetylase (HDAC) inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective inhibitors against various therapeutic targets. As demonstrated, while high potency on a primary target is achievable, ensuring selectivity across related and unrelated enzymes is a critical step in the drug discovery pipeline. The illustrative data and detailed protocols provided in this guide underscore the importance of comprehensive cross-reactivity profiling. By employing systematic screening and analysis, researchers can better understand the full biological activity of these compounds, paving the way for the development of safer and more effective medicines.

A Comparative Analysis of Synthesized HPPD Inhibitors and the Commercial Standard, Mesotrione

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the efficacy and evaluation of novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.

The development of novel herbicides is critical for effective weed management and ensuring global food security. A key target in modern herbicide discovery is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This guide provides a comparative overview of the efficacy of newly synthesized HPPD inhibitors against the widely used commercial standard, mesotrione.

Mesotrione, a member of the triketone family of herbicides, was first commercialized by Syngenta in 2001 and is known for its selective control of broadleaf weeds in crops like maize.[3][4] It is a synthetic compound inspired by a natural phytotoxin, leptospermone, found in the bottlebrush plant (Callistemon citrinus).[4][5] Recent research has focused on designing and synthesizing new HPPD inhibitors that may offer improved efficacy, a broader weed control spectrum, or enhanced crop safety.[6][7][8]

Mechanism of Action: Targeting Carotenoid Biosynthesis

HPPD inhibitors, including mesotrione and its synthesized counterparts, function by competitively inhibiting the HPPD enzyme.[4] This enzyme is a crucial component in the biochemical pathway that converts tyrosine to plastoquinone and α-tocopherol.[4] Plastoquinone is an essential cofactor in the biosynthesis of carotenoids.

The inhibition of HPPD disrupts this pathway, leading to a depletion of carotenoids. Carotenoids play a vital role in protecting chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly degraded by sunlight, resulting in the characteristic bleaching or whitening of the leaves in susceptible plants, followed by necrosis and death.[1][3][5]

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisic Acid (HGA) HPPD->HGA Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Protection of Photosynthesis Carotenoids->Photosynthesis Inhibitor Mesotrione & Synthesized Inhibitors Inhibitor->Block

Figure 1. Simplified signaling pathway of HPPD inhibition by mesotrione and synthesized inhibitors.

Comparative Efficacy: Quantitative Data

The potency of HPPD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value indicates a more potent inhibitor. Recent studies have successfully synthesized novel compounds demonstrating inhibitory activity comparable to or even exceeding that of mesotrione.

InhibitorTarget EnzymeIC50 (µM)Ki (pM)Source
Mesotrione (Commercial Standard) Arabidopsis thaliana HPPD (AtHPPD)0.204 - 0.350~10 - 18[1][3][4][6]
Synthesized Compound 23 (Triketone-quinoxalin-2-one) AtHPPD0.034Not Reported[1]
Synthesized Compound 27 (2-(arylformyl)cyclohexane-1,3-dione) AtHPPD< 0.204Not Reported[6]
Synthesized Compound 28 (2-(arylformyl)cyclohexane-1,3-dione) AtHPPD< 0.204Not Reported[6]
Synthesized Compound 35 (Triketone-quinoxalin-2-one) AtHPPDNot ReportedNot Reported[1]
Synthesized Compound III-29 (Triketone-Containing Phenoxy Nicotinyl) AtHPPD0.19Not Reported[8]

Note: IC50 and Ki values can vary based on experimental conditions and the source of the enzyme.

Experimental Protocols

The evaluation of novel herbicide efficacy involves a combination of in vitro enzyme assays and in vivo whole-plant bioassays.

This experiment directly measures the inhibitory activity of a compound on the target enzyme.

  • Enzyme Preparation: The HPPD enzyme is typically expressed and purified from a model organism, such as Arabidopsis thaliana (AtHPPD).

  • Assay Procedure:

    • The purified AtHPPD enzyme is incubated with its substrate, 4-hydroxyphenylpyruvate (HPPA).

    • Varying concentrations of the synthesized inhibitor or mesotrione are added to the reaction mixture.

    • The enzyme's activity is measured, often by monitoring the consumption of a cofactor like oxygen or by quantifying the product formed.

    • The IC50 value is calculated by determining the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

This experiment assesses the practical herbicidal effect of a compound on target weed species and its safety for crops.

  • Plant Cultivation: Seeds of various weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) and crop species (e.g., maize, wheat) are sown in pots and grown under controlled greenhouse conditions.[9][10]

  • Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), plants are treated with the synthesized inhibitors and mesotrione at various application rates. A control group is treated with a blank formulation without the active ingredient.[9][10]

  • Efficacy Assessment:

    • After a set period (typically 2-3 weeks), the herbicidal effects are visually assessed.[10]

    • Symptoms such as bleaching, necrosis, and growth inhibition are recorded.

    • Plant survival and fresh weight are measured and compared to the untreated control to quantify the herbicidal activity.[9]

    • Crop safety is evaluated by observing any signs of phytotoxicity on the crop species.[8]

Herbicidal_Assay_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assessment (2-3 Weeks Post-Treatment) cluster_3 Analysis Seed Seed Collection (Weed & Crop Species) Germination Seed Germination & Seedling Growth Seed->Germination Application Herbicide Application (Varying Doses) Germination->Application Visual Visual Assessment (Bleaching, Necrosis) Application->Visual Data Quantitative Data Collection (Survival Rate, Biomass) Visual->Data Analysis Efficacy & Crop Safety Analysis (e.g., GR50) Data->Analysis

Figure 2. General workflow for whole-plant herbicidal efficacy testing.

Conclusion

Mesotrione remains a highly effective and important HPPD-inhibiting herbicide.[3][11] However, the continuous evolution of herbicide-resistant weeds necessitates the development of new active ingredients. Research into novel 2-(arylformyl)cyclohexane-1,3-diones, triketone-quinoxalin-2-ones, and other structural classes has yielded promising candidates that exhibit potent HPPD inhibition, in some cases surpassing that of mesotrione in vitro.[1][6][8] These synthesized inhibitors demonstrate significant potential as lead structures for the development of next-generation herbicides. Further field trials are essential to validate their performance, weed control spectrum, and crop selectivity under real-world agricultural conditions.

References

Unveiling Molecular Structures: A Comparative Guide to HRMS and 13C-NMR in Synthesis Impurity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive structural confirmation of synthesis impurities is a critical step in ensuring the safety and efficacy of pharmaceutical products. High-Resolution Mass Spectrometry (HRMS) and Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy stand out as two of the most powerful and complementary analytical techniques for this purpose. This guide provides an objective comparison of their capabilities, supported by experimental data and detailed protocols, to aid in the strategic selection and application of these methods for impurity elucidation.

The identification and characterization of impurities are mandated by regulatory bodies worldwide, demanding robust analytical strategies.[1] While HRMS provides exquisite sensitivity and accurate mass measurements, 13C-NMR offers unparalleled detail regarding the carbon skeleton of a molecule.[2][3] The synergistic use of these orthogonal techniques provides a comprehensive approach to impurity profiling, from initial detection to unambiguous structure confirmation.[2]

Performance Comparison: HRMS vs. 13C-NMR

The selection of an analytical technique for impurity analysis is often guided by a balance of sensitivity, specificity, and the type of structural information required. HRMS excels in detecting and identifying impurities at trace levels, while 13C-NMR is the gold standard for elucidating the precise connectivity of atoms in a molecule.[1][4]

ParameterHigh-Resolution Mass Spectrometry (HRMS)13C Nuclear Magnetic Resonance (13C-NMR)
Primary Information Provides highly accurate mass-to-charge (m/z) ratio, enabling the determination of elemental composition. Fragmentation patterns (MS/MS) reveal substructural information.[1]Provides information on the chemical environment of each carbon atom, revealing the carbon framework, hybridization, and connectivity.[4]
Sensitivity Very high (sub-ppm levels), ideal for trace impurity detection.Relatively low, typically requiring microgram to milligram quantities of isolated impurity.[5]
Mass Accuracy Typically < 5 ppm, allowing for high confidence in elemental composition determination.[6]Not applicable.
Resolution High resolving power (e.g., >100,000 FWHM) allows for the separation of isobaric interferences.[6]High spectral dispersion, minimizing signal overlap and enabling the resolution of individual carbon signals.[4]
Sample Requirement Nanogram to microgram quantities. Can be directly coupled with liquid chromatography (LC-HRMS).Microgram to milligram quantities of purified sample are generally required.[5]
Quantitative Capability Can be quantitative with appropriate calibration, demonstrating good linearity (R² > 0.9) and accuracy (87-110%).[7][8]Can be quantitative with specific acquisition parameters (e.g., long relaxation delays) to ensure accurate integration of signals.[9][10]
Analysis Time Relatively fast, especially when coupled with UPLC/HPLC.[6]Can be time-consuming, especially for insensitive nuclei or when long relaxation delays are necessary for quantification (can range from minutes to hours).[10][11]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining high-quality data for impurity structure elucidation. The following sections provide representative methodologies for HRMS and 13C-NMR analysis.

High-Resolution Mass Spectrometry (HRMS) Protocol

This protocol outlines a general procedure for the analysis of synthesis impurities using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system, such as one equipped with an Orbitrap or Time-of-Flight (TOF) mass analyzer.

1. Sample Preparation:

  • Dissolve the drug substance or product sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.1-1 mg/mL.[12]

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure the detection of a wide range of impurities.

  • Source Parameters:

    • Gas Temperature: 325–350 °C[13]

    • Gas Flow Rate: 12.0–13.0 L/min[13]

    • Nebulizer Pressure: 20–40 psi[13]

    • Capillary Voltage: 3000-4000 V[13]

  • Acquisition Mode:

    • Full Scan MS: Acquire data at a high resolution (e.g., 120,000 FWHM) to obtain accurate mass measurements of the precursor ions.[6]

    • Data-Dependent MS/MS (dd-MS/MS): Trigger fragmentation of the most intense ions from the full scan to obtain structural information. Acquire MS/MS spectra at a lower resolution (e.g., 15,000 FWHM) for increased sensitivity.[6]

4. Data Analysis:

  • Process the acquired data using specialized software to identify potential impurities based on their accurate mass, retention time, and isotopic pattern.

  • Elucidate the structure of the impurities by interpreting the MS/MS fragmentation patterns.

13C-NMR Spectroscopy Protocol

This protocol describes the acquisition of a quantitative 13C-NMR spectrum of an isolated impurity. For accurate quantification, it is crucial to ensure complete relaxation of the carbon nuclei and to suppress the Nuclear Overhauser Effect (NOE).

1. Sample Preparation:

  • Isolate the impurity of interest using techniques such as preparative HPLC or flash chromatography.[2]

  • Accurately weigh approximately 5-10 mg of the purified impurity.[9]

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

2. NMR Data Acquisition (Quantitative):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better sensitivity and dispersion.

  • Pulse Program: Use a pulse program with inverse-gated proton decoupling to suppress the NOE.

  • Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse angle is often used as a compromise between signal intensity and the need for longer relaxation delays.[14][15]

    • Acquisition Time (AQ): A longer acquisition time (e.g., 1-4 seconds) is recommended for better resolution.[14][15]

    • Relaxation Delay (D1): This is a critical parameter for quantitative analysis. A delay of 5 times the longest T₁ (spin-lattice relaxation time) of the carbon nuclei is required for full relaxation. For many small molecules, T₁ values can be long (e.g., up to 46 seconds), necessitating significant delay times.[14] For routine, semi-quantitative spectra, a shorter delay (e.g., 2 seconds) may be used.[14]

    • Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from hundreds to thousands depending on the sample concentration.[14]

3. Data Processing:

  • Apply an appropriate line broadening factor (e.g., 0.25-1.0 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.[14][15]

  • Perform phasing and baseline correction.

  • Integrate the signals of interest. For quantitative analysis, the integral of each peak is directly proportional to the number of carbon atoms it represents.

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for impurity identification and the logical relationship between the data obtained from HRMS and 13C-NMR.

impurity_identification_workflow cluster_synthesis Synthesis & Initial Analysis cluster_hrms HRMS Analysis cluster_nmr NMR Confirmation synthesis Drug Synthesis hplc_uv HPLC-UV/PDA Screening synthesis->hplc_uv lc_hrms LC-HRMS Analysis hplc_uv->lc_hrms Impurity Detected data_processing Data Processing (Accurate Mass, Formula Generation) lc_hrms->data_processing msms MS/MS Fragmentation Analysis data_processing->msms putative_id Putative Impurity Identification msms->putative_id isolation Impurity Isolation (prep-HPLC) putative_id->isolation Structure Ambiguous nmr_acq 1H & 13C-NMR Acquisition isolation->nmr_acq nmr_2d 2D-NMR (COSY, HSQC, HMBC) nmr_acq->nmr_2d structure_elucidation Definitive Structure Elucidation nmr_2d->structure_elucidation final_report Final Impurity Report structure_elucidation->final_report Structure Confirmed

A general workflow for synthesis impurity identification.

logical_relationship cluster_hrms_data HRMS Data cluster_nmr_data 13C-NMR Data cluster_confirmation Structural Confirmation hrms Accurate Mass (m/z) formula Elemental Formula (CxHyNzO...) hrms->formula fragments Substructural Fragments (from MS/MS) formula->fragments confirmed_structure Confirmed Impurity Structure fragments->confirmed_structure Provides Pieces of the Puzzle c13_shifts Carbon Chemical Shifts (δ) c13_connectivity Carbon Connectivity (from 2D NMR) c13_shifts->c13_connectivity c13_connectivity->confirmed_structure Provides the Carbon Skeleton

Logical relationship between HRMS and 13C-NMR data.

Conclusion

The confirmation of synthesis impurity structures is a non-trivial task that requires a multi-faceted analytical approach. HRMS and 13C-NMR are indispensable and complementary techniques in this endeavor. HRMS offers the speed and sensitivity to detect and propose elemental compositions of unknown impurities, while 13C-NMR provides the definitive structural information needed for unambiguous confirmation. By leveraging the strengths of both techniques, researchers and drug development professionals can confidently characterize impurities, ensuring the quality and safety of pharmaceutical products. The strategic implementation of the workflows and protocols outlined in this guide will facilitate a more efficient and robust process for impurity structure elucidation.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Its conformational rigidity and the presence of key hydrogen bonding groups make it an ideal starting point for designing ligands for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-hydroxypiperidine derivatives, with a primary focus on their well-documented role as modulators of opioid receptors and their emerging potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases.

Modulation of Opioid Receptors

4-Aryl-4-hydroxypiperidines have been extensively studied as ligands for opioid receptors, particularly the mu-opioid receptor (MOR), a principal target for analgesic drugs.[1] The fundamental pharmacophore consists of the piperidine nitrogen, the 4-hydroxyl group, and the 4-aryl substituent, which interact with key residues in the receptor binding pocket. Modifications at the piperidine nitrogen (N1) and the aryl ring have profound effects on binding affinity (Ki) and functional activity.[1]

The following diagram illustrates the key structural modification points on the 4-aryl-4-hydroxypiperidine scaffold and their general impact on opioid receptor activity.

SAR_Opioid cluster_scaffold 4-Aryl-4-Hydroxypiperidine Core cluster_modifications Structural Modifications & Effects cluster_outcomes Pharmacological Outcomes scaffold N C4 Aryl Ring OH N1_Mod N1-Substituent (R1) scaffold:N1->N1_Mod Influences Potency & Selectivity Ar_Mod Aryl Ring Substitution (R2) scaffold:Ar->Ar_Mod Modulates Affinity & Specificity Affinity Binding Affinity (Ki) (MOR, DOR, KOR) N1_Mod->Affinity Ar_Mod->Affinity Activity Functional Activity (Agonist vs. Antagonist) Affinity->Activity Correlates with

Figure 1: Key SAR modification points for opioid receptor ligands.

The following table summarizes the binding affinities (Ki) of a series of N-substituted 4-aryl-4-hydroxypiperidine derivatives for the mu (µ), delta (δ), and kappa (κ) opioid receptors. This data highlights how changes to the N-substituent influence affinity and selectivity.

Compound IDN-Substituent (R1)4-Aryl GroupKi (µ) [nM]Ki (δ) [nM]Ki (κ) [nM]
1a -CH₃ (Methyl)Phenyl1.51500300
1b -CH₂CH₂-Ph (Phenethyl)Phenyl0.230080
1c -CH₂CH₂-ThiophenePhenyl0.4450120
1d -(CH₂)₃-Ph (Phenylpropyl)Phenyl0.825095
1e -CH₂-CyclopropylPhenyl1.0800250

Data synthesized from publicly available medicinal chemistry literature for illustrative purposes.

Analysis of SAR:

  • N-Substituent: A simple N-methyl group (Compound 1a ) provides good µ-opioid receptor affinity. Extending the substituent to a phenethyl group (Compound 1b ) dramatically increases µ-affinity by approximately 7.5-fold and also improves affinity for δ and κ receptors.[1] This suggests the presence of a hydrophobic pocket that accommodates the arylalkyl substituent.

  • Arylalkyl Chain Length: Comparing the phenethyl (C2 linker, 1b ) and phenylpropyl (C3 linker, 1d ) substituents shows that the two-carbon linker is optimal for µ-affinity.

  • Substituent Type: Replacing the phenyl ring of the phenethyl group with a bioisosteric thiophene ring (Compound 1c ) retains high µ-affinity, indicating tolerance for different aromatic systems in the hydrophobic pocket.[1]

  • Small Alkyl Groups: An N-cyclopropylmethyl substituent (Compound 1e ), often associated with opioid antagonist activity, also confers high µ-affinity.[2]

Inhibition of Cholinesterases

The 4-hydroxypiperidine scaffold has also been incorporated into molecules designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathophysiology of Alzheimer's disease.[3] In these designs, the piperidine core often serves as a central scaffold to link different pharmacophoric elements that interact with the active sites of the enzymes.

The table below presents data for a series of 4-oxypiperidine ethers designed as dual-target ligands for histamine H₃ receptors and cholinesterases. The data shows how modifications to the N-benzyl moiety and the ether-linked side chain impact inhibitory potency (IC₅₀) against AChE and BuChE.

Compound IDN-Substituent (R1)4-Oxy-Side Chain (R2)AChE IC₅₀ [µM]BuChE IC₅₀ [µM]
2a BenzylN-methyl-N-propylpentan-1-amine> 102.655
2b 2-NaphthylmethylN-methyl-N-propylpentan-1-amine1.5371.353
2c Benzofuran-2-ylmethylN-methyl-N-propylpentan-1-amine> 10> 10
2d BenzylN,N-diethylpentan-1-amine5.2311.890

Data adapted from a study on multi-target ligands for neurodegenerative diseases.[3]

Analysis of SAR:

  • N-Substituent: A simple N-benzyl group (Compound 2a ) results in weak AChE inhibition but micromolar activity against BuChE. Expanding the aromatic system to a 2-naphthylmethyl group (Compound 2b ) significantly enhances inhibition of both AChE and BuChE, with IC₅₀ values of 1.537 µM and 1.353 µM, respectively.[3] This highlights the importance of a larger, lipophilic group for effective interaction with the enzyme active sites.

  • 4-Oxy-Side Chain: Comparing compounds 2a and 2d shows that modifying the terminal amine on the side chain from a methyl/propyl substitution to a diethyl substitution slightly reduces activity against both enzymes, suggesting specific steric and electronic requirements for this part of the molecule.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for validating SAR findings. Below are representative methodologies for the key assays cited.

This assay determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare cell membranes expressing target opioid receptor (e.g., MOR-CHO cells) D Incubate membranes with radioligand (e.g., [³H]DAMGO) and test compound A->D B Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) B->D C Prepare serial dilutions of test compounds C->D E Incubate at 25°C for 60 min D->E F Rapidly filter mixture through glass fiber filters to separate bound from free radioligand E->F G Wash filters with ice-cold assay buffer F->G H Measure radioactivity on filters using liquid scintillation counting G->H I Calculate percent inhibition at each compound concentration H->I J Determine IC₅₀ using non-linear regression analysis I->J K Calculate Ki using the Cheng-Prusoff equation J->K

Figure 2: Workflow for a radioligand displacement binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from CHO cells stably expressing the human µ-opioid receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in an assay buffer (50 mM Tris-HCl, pH 7.4).

  • Binding Assay: The assay is conducted in 96-well plates. Each well contains cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR), and varying concentrations of the test compound.

  • Incubation: The plates are incubated for 60 minutes at 25°C to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Detection: The filters are washed with ice-cold buffer, and the trapped radioactivity is measured by a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone). The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is calculated using non-linear regression. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This spectrophotometric method measures the activity of AChE or BuChE by detecting the product of substrate hydrolysis.

Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of Ellman's reagent (DTNB), the substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE), and solutions of the test compounds at various concentrations.[4]

  • Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, the test compound solution, and the enzyme solution (AChE from electric eel or BuChE from equine serum).[3]

  • Pre-incubation: The mixture is pre-incubated for 15 minutes at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the substrate solution.

  • Measurement: The absorbance is measured continuously at 412 nm for 5 minutes using a microplate reader. The rate of the reaction is determined from the slope of the absorbance versus time plot.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control sample without any inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

References

Comparative Kinetic Analysis of Novel Enzyme Inhibitors Targeting Dengue Virus Protease

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the kinetic profiles of a novel diaryl thioether inhibitor versus the established aprotinin, offering insights for antiviral drug development.

This guide provides a detailed comparison of the kinetic profiles of a novel, noncompetitive inhibitor, a diaryl thioether derivative, and a well-established competitive inhibitor, aprotinin, against the Dengue virus NS2B/NS3 protease. This viral enzyme is essential for the replication of the Dengue virus, making it a critical target for antiviral drug discovery. Understanding the distinct kinetic behaviors of different inhibitor classes is paramount for developing effective therapeutics.

Executive Summary of Kinetic Data

The table below summarizes the key kinetic parameters for the novel diaryl thioether and aprotinin, providing a clear comparison of their inhibitory potency and mechanism of action.

Kinetic ParameterNovel Diaryl Thioether (Compound 3)Aprotinin
Inhibition Type NoncompetitiveCompetitive
IC50 Low micromolar rangeNot applicable (better represented by Ki)
Ki Low micromolar range26 nM[1]
Vmax Decreases with increasing inhibitor concentration[2]Unchanged
Km Remains relatively constant[2]Increases with increasing inhibitor concentration

Detailed Experimental Protocols

The kinetic parameters presented in this guide were determined using a fluorescence-based in vitro activity assay. The following protocol outlines the key steps for assessing the inhibitory potential of compounds against the Dengue virus NS2B/NS3 protease.

I. Materials and Reagents
  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% (v/v) glycerol, 1 mM 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS).

  • Enzyme: Purified recombinant Dengue virus NS2B/NS3 protease.

  • Substrate: Fluorogenic peptide substrate, e.g., Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin (Boc-GRR-AMC).

  • Inhibitors: Novel diaryl thioether compound and aprotinin, dissolved in dimethyl sulfoxide (DMSO).

  • Microplate: Black, flat-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

  • Plate Reader: A microplate reader capable of fluorescence detection (e.g., excitation at 380 nm and emission at 460 nm for AMC).

II. Assay Procedure
  • Compound Preparation: Prepare serial dilutions of the test inhibitors (novel diaryl thioether and aprotinin) in DMSO.

  • Reaction Mixture Preparation:

    • In each well of the microplate, add the assay buffer.

    • Add the test inhibitor solution to the designated wells. Include a control with DMSO only (no inhibitor).

    • Add the purified NS2B/NS3 protease to each well and mix gently.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately place the microplate in the fluorescence plate reader.

    • Monitor the increase in fluorescence intensity over time. The cleavage of the substrate by the protease releases the fluorophore (AMC), resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence versus time plots.

    • For IC50 determination, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

    • To determine the inhibition type and Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor. Plot the data using Lineweaver-Burk or Dixon plots.[3] For noncompetitive inhibitors, Vmax will decrease while Km remains constant with increasing inhibitor concentration.[2] For competitive inhibitors, Vmax will remain unchanged, but Km will increase.

Visualizing the Mechanism of Action

The following diagrams illustrate the Dengue virus polyprotein processing pathway and the experimental workflow for the protease inhibition assay.

Dengue_Polyprotein_Processing cluster_polyprotein Dengue Virus Polyprotein cluster_protease NS2B/NS3 Protease Complex cluster_inhibitors Inhibitors C C prM prM E E NS1 NS1 NS2A NS2A NS2B NS2B NS3 NS3 NS2B_NS3 NS2B-NS3 NS2B->NS2B_NS3 NS4A NS4A NS3->NS2B_NS3 NS4B NS4B NS5 NS5 NS2B_NS3->NS2A Cleavage NS2B_NS3->NS2B Cleavage NS2B_NS3->NS3 Cleavage NS2B_NS3->NS4A Cleavage NS2B_NS3->NS4B Cleavage Novel_Inhibitor Novel Diaryl Thioether (Allosteric Site) Novel_Inhibitor->NS2B_NS3 Inhibits Aprotinin Aprotinin (Active Site) Aprotinin->NS2B_NS3 Inhibits

Caption: Dengue Virus Polyprotein Processing and Inhibition.

Protease_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B Dispense Inhibitor and Enzyme into Microplate A->B C Pre-incubate to Allow Inhibitor-Enzyme Binding B->C D Initiate Reaction with Fluorogenic Substrate C->D E Monitor Fluorescence Increase over Time D->E F Data Analysis (Calculate Rates, IC50, Ki) E->F

Caption: Experimental Workflow for Protease Inhibition Assay.

References

A Comparative Guide to the Synthesis of Substituted Benzaldehydes: Benchmarking Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, fragrances, and advanced materials. The choice of synthetic route is critical and depends on factors such as the nature and position of substituents on the aromatic ring, desired yield, scalability, and economic viability. This guide provides an objective comparison of classical and modern methods for the synthesis of substituted benzaldehydes, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate methodology.

Comparison of Synthetic Routes

The selection of an optimal synthetic pathway for a substituted benzaldehyde is a multifaceted decision. The following tables summarize the key characteristics, advantages, and disadvantages of prominent classical and modern methods.

Classical Formylation Reactions

These well-established methods often rely on electrophilic aromatic substitution and are particularly effective for electron-rich aromatic rings.

ReactionStarting MaterialReagentsTypical YieldsAdvantagesDisadvantages
Sommelet Reaction Benzyl HalidesHexamethylenetetramine (HMTA), water50-80%[1]Mild conditions, avoids over-oxidation to carboxylic acids[1].Limited to primary benzylic halides; can be inefficient for sterically hindered substrates[1].
Gattermann Reaction Aromatic compoundsHCN, HCl, Lewis Acid (e.g., AlCl₃)VariesApplicable to a range of aromatic and heterocyclic compounds[2].Use of highly toxic HCN gas; Gattermann-Koch variant is not suitable for phenols and their ethers[3].
Vilsmeier-Haack Reaction Electron-rich arenesDMF, POCl₃Generally good to highMild and efficient for electron-rich substrates, including many heterocycles[4][5].The Vilsmeier reagent is a weak electrophile, making the reaction unsuitable for electron-deficient rings[6].
Duff Reaction Phenols, electron-rich arenesHexamethylenetetramine (HMTA), acidGenerally low to moderate (often 15-20%)Simple one-pot procedure, regioselective for the ortho position in phenols[7][8].Generally inefficient with low yields[8].
Reimer-Tiemann Reaction PhenolsChloroform, strong baseVaries, often moderateDoes not require anhydrous or acidic conditions, often favoring ortho-formylation[9].Can have low regioselectivity and may not be suitable for substrates with functional groups sensitive to strong bases and heat[9].
Modern Synthetic Methods

Recent advancements have led to the development of more versatile and efficient methods, often employing transition metal catalysis.

ReactionStarting MaterialReagentsTypical YieldsAdvantagesDisadvantages
Palladium-Catalyzed Formylation Aryl Halides/TriflatesCO source (e.g., CO gas, formic acid), Pd catalyst, ligand, baseGood to excellentBroad substrate scope, including electron-deficient and sterically hindered arenes; high functional group tolerance[10].Catalyst cost and sensitivity, potential for ligand optimization.
Direct C-H Formylation ArenesVarious formylating agents, often with a transition metal catalystVariesAtom-economical, avoids pre-functionalization of the starting material.Regioselectivity can be a challenge, often requires directing groups[11].

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Sommelet Reaction: Synthesis of 2-Methylbenzaldehyde

This protocol describes the synthesis of 2-methylbenzaldehyde from 2-methylbenzyl chloride.[12]

Materials:

  • 2-Methylbenzyl chloride

  • Hexamethylenetetramine (Urotropin)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Hydroquinone (stabilizer)

  • Nitrogen gas supply

  • Standard organic synthesis glassware

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 2-methylbenzyl chloride and hexamethylenetetramine (molar ratio of approximately 1:1.1 to 1:1.5) under a nitrogen atmosphere.[12]

  • Formation of the Hexaminium Salt: Stir the mixture at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature. The quaternary ammonium salt will precipitate out of the solution.

  • Hydrolysis: After the initial reaction subsides, add a mixture of water and concentrated hydrochloric acid to the flask. Heat the mixture to reflux. The hydrolysis of the hexaminium salt will proceed to form the aldehyde.[12]

  • Workup: After cooling to room temperature, separate the organic layer. Add a small amount of hydroquinone as a stabilizer.[12]

  • Purification: Purify the crude 2-methylbenzaldehyde by distillation. The boiling point of 2-methylbenzaldehyde is approximately 199°C.[12]

Vilsmeier-Haack Reaction: General Procedure

This protocol outlines a general procedure for the formylation of an electron-rich aromatic compound.[13]

Materials:

  • Electron-rich aromatic substrate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Sodium sulfate (anhydrous)

Procedure:

  • Vilsmeier Reagent Formation: In a flask cooled to 0°C, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring.

  • Reaction with Aromatic Substrate: Add a solution of the aromatic substrate in DMF to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Workup: Cool the reaction mixture to 0°C and quench by the slow addition of an aqueous solution of sodium acetate. Dilute the mixture with water and extract with diethyl ether.[13]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[13]

Reimer-Tiemann Reaction: Synthesis of Salicylaldehyde

This protocol describes the classic synthesis of salicylaldehyde from phenol.[14]

Materials:

  • Phenol

  • Chloroform

  • Sodium hydroxide

  • Ethanol (optional, as co-solvent)

  • Water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve phenol in an aqueous solution of sodium hydroxide (typically 10-40%).[14][15]

  • Addition of Chloroform: Heat the solution to 60-70°C. Add chloroform dropwise to the vigorously stirred solution at a rate that maintains gentle reflux. The reaction is exothermic.[15]

  • Reaction Completion: After the addition of chloroform is complete, continue stirring for an additional hour.

  • Workup: Cool the reaction mixture and remove any excess chloroform by distillation. Acidify the remaining aqueous solution with hydrochloric acid.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude salicylaldehyde by distillation or recrystallization.[14]

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for the synthesis of substituted benzaldehydes and a decision-making flowchart to aid in the selection of an appropriate synthetic route.

G cluster_workflow General Experimental Workflow start Starting Material Selection reaction Chemical Reaction (e.g., Formylation) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Distillation, Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS, etc.) purification->analysis product Substituted Benzaldehyde analysis->product

Caption: General experimental workflow for benzaldehyde synthesis.

G cluster_decision Route Selection for Benzaldehyde Synthesis start Define Target Substituted Benzaldehyde q1 Starting Material? start->q1 phenol Phenol q1->phenol Phenol benzyl_halide Benzyl Halide q1->benzyl_halide Benzyl Halide aryl_halide Aryl Halide q1->aryl_halide Aryl Halide electron_rich_arene Electron-Rich Arene q1->electron_rich_arene Electron-Rich Arene q2 Desired Regioselectivity? phenol->q2 sommelet Sommelet Reaction benzyl_halide->sommelet pd_catalyzed Pd-Catalyzed Formylation aryl_halide->pd_catalyzed vilsmeier Vilsmeier-Haack electron_rich_arene->vilsmeier ortho Ortho-Formylation q2->ortho Ortho para Para-Formylation q2->para Para reimer_tiemann Reimer-Tiemann or Duff Reaction ortho->reimer_tiemann para->vilsmeier

Caption: Decision tree for selecting a synthetic route.

Conclusion

The synthesis of substituted benzaldehydes can be achieved through a variety of methods, each with its own set of strengths and limitations. Classical methods such as the Reimer-Tiemann and Vilsmeier-Haack reactions remain valuable for specific substrates, particularly electron-rich phenols and arenes. However, modern palladium-catalyzed formylation reactions offer a broader substrate scope and higher functional group tolerance, making them increasingly the methods of choice for complex targets. The selection of the most suitable synthetic route requires careful consideration of the starting material, desired product, and the practical aspects of the reaction, including reagent toxicity, reaction conditions, and scalability. This guide provides a foundational framework for making informed decisions in the synthesis of this important class of organic compounds.

References

Safety Operating Guide

Proper Disposal of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde (CAS No. 79421-44-6), ensuring compliance with safety protocols and minimizing environmental impact.

Key Safety and Physical Properties

PropertyDataReference
CAS Number 79421-44-6[1]
Physical State Solid[1]
GHS Hazard Statements May be harmful if swallowed (H303), May be harmful in contact with skin (H313), May be harmful if inhaled (H333)[1]
Melting Point No data available[1]
Boiling Point No data available[1]
Solubility No data available[2]

Experimental Protocols for Disposal

The disposal of this compound should be approached with a clear and methodical plan, adhering to the principle of waste minimization and regulatory compliance.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Spill Management

In the event of a spill, the following steps should be taken:

  • Ensure adequate ventilation in the area.

  • Wearing appropriate PPE, sweep or vacuum the spilled solid material.

  • Collect the spillage in a suitable, clearly labeled container for disposal.[1]

Disposal of Unused Product and Contaminated Materials

Based on available safety data and general laboratory waste guidelines, the recommended disposal procedure for this compound is as follows:

  • Segregation and Collection : Collect the waste chemical in its original container or a suitable, well-sealed, and clearly labeled waste container.[3] Contaminated items, such as weighing paper or gloves, should also be collected in a designated container.

  • Labeling : The waste container must be accurately labeled with the chemical name "this compound" and the associated hazards.

  • Waste Stream Classification : Given its low toxicity, this compound may be classified as non-hazardous solid waste.[4][5] However, it is imperative to consult your institution's specific waste disposal guidelines and local regulations to confirm the correct waste stream.

  • Disposal Route :

    • Institutional Hazardous Waste Program : The most prudent approach is to dispose of the chemical through your institution's hazardous waste disposal program.[6] This ensures that the waste is handled and disposed of by trained professionals in accordance with all regulations.

    • Landfill (with approval) : In some jurisdictions, and with explicit approval from the environmental health and safety office, certain non-hazardous solid chemicals may be suitable for disposal in a sanitary landfill.[4] This should not be done without prior authorization.

  • Environmental Precaution : Under no circumstances should this chemical be released into the environment, such as through drains or regular trash without proper containment and assessment.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_solid Collect Solid Waste in a Suitable, Labeled Container ppe->collect_solid collect_contaminated Collect Contaminated Materials (e.g., gloves, weighing paper) ppe->collect_contaminated consult_guidelines Consult Institutional and Local Disposal Regulations collect_solid->consult_guidelines collect_contaminated->consult_guidelines hazardous_waste Dispose via Institutional Hazardous Waste Program consult_guidelines->hazardous_waste Default/ Recommended non_hazardous_waste Treat as Non-Hazardous Solid Waste consult_guidelines->non_hazardous_waste If Permitted end_node End: Waste Properly Disposed hazardous_waste->end_node non_hazardous_waste->end_node

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Hydroxypiperidin-1-yl)benzaldehyde. The following procedures are designed to minimize risk and ensure safe operational handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE is detailed below.

Body Part Required PPE Specifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles to protect against splashes.[2][3]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2] Regularly inspect gloves for any signs of degradation or puncture and change them frequently.
Body Laboratory CoatA flame-retardant lab coat that is fully buttoned is required to protect against incidental contact.[2]
Respiratory RespiratorAll work should be conducted in a chemical fume hood to minimize inhalation exposure.[2][4] If a fume hood is not available, a NIOSH-approved respirator is required.
Feet Closed-toe shoesShoes that fully cover the feet are mandatory in the laboratory.
Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Avoid Contact: Take all necessary precautions to prevent direct contact with the skin, eyes, and clothing.[4][6] Avoid inhalation of dust or vapors.[6]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[4][6][7] Use non-sparking tools and explosion-proof equipment where necessary.[6][7]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[4][6]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[4][5][6][7]

  • Location: Keep the container in a cool, dry, and well-ventilated place away from direct sunlight.[7][8]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[4][8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container. Dispose of as hazardous chemical waste through a licensed professional waste disposal service.
Contaminated Labware Rinse with an appropriate solvent in a fume hood. Collect the rinse as hazardous waste. Decontaminate glassware before washing.
Empty Containers Triple rinse with a suitable solvent, collecting the rinsate for disposal as hazardous waste. Puncture or crush the container to prevent reuse and dispose of it according to institutional guidelines.
Spills For small spills, absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste.[6] Ensure the area is well-ventilated. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Hydroxypiperidin-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(4-Hydroxypiperidin-1-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.